molecular formula C25H33N3 B10854833 AXKO-0046

AXKO-0046

Cat. No.: B10854833
M. Wt: 375.5 g/mol
InChI Key: VJTXDVYRAXQJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AXKO-0046 is a useful research compound. Its molecular formula is C25H33N3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33N3

Molecular Weight

375.5 g/mol

IUPAC Name

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine

InChI

InChI=1S/C25H33N3/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2

InChI Key

VJTXDVYRAXQJAK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

AXKO-0046: A Deep Dive into the First-in-Class Selective Allosteric Inhibitor of Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AXKO-0046, a novel, potent, and highly selective inhibitor of human lactate dehydrogenase B (LDHB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the unique characteristics of this promising therapeutic candidate.

Core Mechanism of Action

This compound is an indole derivative that functions as a first-in-class, selective, uncompetitive inhibitor of LDHB.[1][2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound exerts its effect by binding to a novel allosteric site.[1][4][5] This allosteric site is located at the interface of the LDHB tetramer, distant from the catalytic domain where the conversion of pyruvate to lactate occurs.[1][5][6]

The binding of this compound to this unique site is dependent on the formation of the enzyme-substrate complex, a characteristic of uncompetitive inhibition.[1] This means that this compound preferentially binds to LDHB when it is already bound to its substrates, NADH and pyruvate.[1] This mechanism leads to a decrease in both the Vmax and Km of the enzymatic reaction.[6] The allosteric binding of this compound is thought to be critical for its enzymatic activity by targeting the tetramerization interface of the two dimers.[1][4]

The selectivity of this compound for LDHB over the closely related LDHA isoform is attributed to differences in the amino acid sequences at the allosteric binding site.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueTarget
EC5042 nMHuman LDHB[1][2][3][4][7]

Table 2: Substrate Competition Assay Results

SubstrateEffect of Increasing Substrate Concentration on this compound EC50Implied Mechanism
NADHDecreased EC50Uncompetitive[1]
PyruvateDecreased EC50Uncompetitive[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the metabolic pathway involving LDHB and the mechanism of allosteric inhibition by this compound.

LDHB_Inhibition cluster_glycolysis Glycolysis cluster_ldh_reaction LDH-Mediated Conversion cluster_inhibition Allosteric Inhibition Pyruvate Pyruvate LDHB LDHB Enzyme (Tetramer) Pyruvate->LDHB NAD NAD+ LDHB->NAD Lactate Lactate LDHB->Lactate Allosteric_Site Allosteric Site (Tetramer Interface) LDHB_AXKO LDHB-Substrate-AXKO-0046 Complex (Inactive) NADH NADH NADH->LDHB AXKO_0046 This compound AXKO_0046->LDHB Inhibits AXKO_0046->Allosteric_Site Binds to

Mechanism of allosteric inhibition of LDHB by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Mass Spectrometry Screening

The identification of this compound was facilitated by a high-throughput mass spectrometry (RF-MS) screening system designed to monitor the conversion of NADH to NAD+ by the LDHB enzyme.[1]

  • Assay Principle: The assay directly measures the enzymatic activity of LDHB by quantifying the levels of the substrate (NADH) and the product (NAD+).

  • Methodology:

    • A library of small molecules was screened for their ability to inhibit LDHB activity.

    • The LDHB enzyme was incubated with NADH and pyruvate in the presence of test compounds.

    • The reaction was quenched, and the levels of NADH and NAD+ were measured using a RapidFire-Mass Spectrometry system.

    • A reduction in the formation of NAD+ compared to control wells indicated inhibitory activity.

  • Advantages: This method is robust, avoids false-positive results often associated with optical assays, and allows for the direct measurement of substrate and product.[1]

Substrate Competition Assays

To elucidate the mechanism of inhibition, substrate competition assays were performed.[1]

  • Objective: To determine if this compound competes with the natural substrates (NADH and pyruvate) for binding to LDHB.

  • Protocol:

    • The inhibitory activity (EC50) of this compound was determined at multiple fixed concentrations of one substrate (e.g., pyruvate) while varying the concentration of the other substrate (e.g., NADH).

    • The experiment was then repeated by varying the concentration of the first substrate.

    • The EC50 values of this compound were plotted against the substrate concentrations.

  • Data Analysis: An increase in the inhibitory potency (decrease in EC50) of this compound with increasing concentrations of both NADH and pyruvate indicated an uncompetitive mode of inhibition.[1]

X-ray Crystallography

The precise binding site of this compound on the LDHB enzyme was determined using X-ray crystallography.[1]

  • Objective: To visualize the three-dimensional structure of the LDHB-AXKO-0046 complex and identify the specific amino acid interactions.

  • Methodology:

    • Crystals of the quaternary complex of LDHB with NADH, a substrate analog (oxamate), and this compound were grown.

    • The crystals were exposed to X-rays, and the resulting diffraction pattern was used to calculate the electron density map of the complex.

    • A detailed atomic model of the protein-ligand complex was built into the electron density map.

  • Findings: The crystal structure revealed that this compound binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, far from the active site.[1] The indole ring of this compound was observed to occupy a shallow pocket, with key hydrogen bonding interactions identified.[1]

Experimental Workflow

The following diagram outlines the experimental workflow for the identification and characterization of this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Screening High-Throughput Mass Spec Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Potency Potency Determination (EC50) Hit_ID->Potency Mechanism Mechanism of Action (Substrate Competition) Potency->Mechanism Binding Binding Site Identification (X-ray Crystallography) Mechanism->Binding Selectivity Selectivity vs. LDHA Binding->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Probe Chemical Probe for Cancer Metabolism Research SAR->Probe

Workflow for the discovery and characterization of this compound.

References

AXKO-0046: A Technical Guide to the First-in-Class Selective LDHB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), a critical enzyme in this pathway, exists as two major subunits, LDHA and LDHB, which form five isoenzymes (LDH1-5). While LDHA, which preferentially converts pyruvate to lactate, has been a major target for cancer therapy, the role of LDHB is context-dependent and less explored. LDHB kinetically favors the conversion of lactate to pyruvate, fueling the tricarboxylic acid (TCA) cycle in oxidative cancer cells and playing a role in maintaining basal autophagy.[1][2] The development of selective inhibitors for LDHB has been limited, hindering the elucidation of its precise functions in cancer metabolism.

This technical guide provides an in-depth overview of AXKO-0046, the first reported highly selective, uncompetitive inhibitor of human lactate dehydrogenase B (LDHB).[1][3] this compound serves as a critical chemical probe to investigate the therapeutic potential of LDHB inhibition and to dissect its role in various cellular processes.

Core Compound Details

This compound is an indole derivative identified through a high-throughput mass spectrometry screen.[3][4] It demonstrates potent and selective inhibition of LDHB with a reported half-maximal effective concentration (EC50) of 42 nM.[5][6][7] Notably, it shows over 100-fold selectivity for LDHB over LDHA, with no significant inhibition of LDHA observed at concentrations up to 300 µM.[3][4]

Mechanism of Action:

Kinetic and structural studies have revealed a unique mechanism of action for this compound.[3] It acts as an uncompetitive inhibitor with respect to both NADH and pyruvate.[3] This means that this compound preferentially binds to the LDHB-substrate complex, rather than the free enzyme.[3] This is evidenced by the observation that increasing concentrations of both NADH and pyruvate lead to a decrease in the EC50 value of this compound, indicating enhanced inhibitory activity in the presence of the substrates.[3]

X-ray crystallography has confirmed that this compound binds to a novel allosteric site located at the interface of the LDHB tetramer, distant from the catalytic active site.[1][3] This allosteric binding is thought to interfere with the enzyme's conformational changes that are necessary for catalysis, thus inhibiting its function.[3]

Data Presentation

Inhibitory Potency and Selectivity
CompoundTargetEC50 (nM)Selectivity vs. LDHAReference(s)
This compound LDHB42>100-fold[3][4]
This compoundLDHA>300,000-[3][4]
Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the inhibitory activities of several methylated derivatives of this compound, providing insights into the key functional groups required for potent LDHB inhibition.

CompoundModificationLDHB EC50 (µM)Reference(s)
AXKO-0060Methylation of the benzylamino group0.25[3]
AXKO-0077Methylation of the cycloheptylamino group7.4[3]
AXKO-0058Methylation of both amino groups8.3[3]
AXKO-0067Methylation at the 1-position of the indole>100[3]

These data suggest that the hydrogen bond donors on the benzylamine, cycloheptylamine, and the indole NH group are critical for potent inhibitory activity.[3]

Kinetic Parameters

In the presence of this compound, both the maximal reaction velocity (Vmax) and the Michaelis constant (Km) for LDHB decrease proportionally.[3] This kinetic profile is characteristic of uncompetitive inhibition.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors via RapidFire-Mass Spectrometry

This protocol describes the methodology used for the initial identification of this compound from a compound library.

Objective: To identify small molecule inhibitors of LDHB by monitoring the conversion of NADH to NAD+.

Materials:

  • Recombinant human LDHB enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.01% Tween-20)

  • Compound library

  • RapidFire High-Throughput Mass Spectrometry System

  • 384-well plates

Procedure:

  • Prepare the enzyme reaction mixture in assay buffer containing recombinant human LDHB, NADH, and pyruvate at their respective Km concentrations to ensure assay sensitivity.

  • Dispense the compound library into 384-well plates at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

  • Initiate the enzymatic reaction by adding the LDHB enzyme to the wells containing the substrates and test compounds.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 15 minutes).

  • Quench the reaction by adding a suitable stop solution (e.g., 1% formic acid).

  • Analyze the samples using a RapidFire-MS system to directly measure the amounts of NADH and NAD+.

  • Calculate the percent inhibition for each compound based on the ratio of NAD+ to NADH relative to the controls.

  • Confirm hits by performing concentration-response curves to determine the EC50 values.

Substrate-Competition Assay for Mechanism of Action Studies

This protocol is used to determine the mode of inhibition of this compound.

Objective: To elucidate the inhibitory mechanism of this compound with respect to the substrates NADH and pyruvate.

Materials:

  • Recombinant human LDHB enzyme

  • NADH

  • Pyruvate

  • This compound

  • Assay buffer

  • Plate reader or mass spectrometer

Procedure:

  • NADH Competition:

    • Prepare a series of reaction mixtures with a fixed, saturating concentration of pyruvate and varying concentrations of NADH (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • For each NADH concentration, perform a concentration-response experiment with a serial dilution of this compound.

    • Measure the initial reaction velocities.

  • Pyruvate Competition:

    • Prepare a series of reaction mixtures with a fixed, saturating concentration of NADH and varying concentrations of pyruvate.

    • For each pyruvate concentration, perform a concentration-response experiment with a serial dilution of this compound.

    • Measure the initial reaction velocities.

  • Data Analysis:

    • Determine the EC50 value of this compound at each substrate concentration.

    • Plot the EC50 values as a function of substrate concentration. For an uncompetitive inhibitor, the EC50 will decrease as the substrate concentration increases.

    • Alternatively, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different fixed concentrations of this compound. For uncompetitive inhibition, this will result in a series of parallel lines.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of LDHB in complex with this compound.

Objective: To visualize the binding mode of this compound to LDHB at the atomic level.

Materials:

  • Purified, high-concentration recombinant human LDHB

  • NADH

  • Oxamate (a stable analog of pyruvate)

  • This compound

  • Crystallization screening solutions

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Complex Formation: Incubate the purified LDHB enzyme with a molar excess of NADH, oxamate, and this compound to form the quaternary complex.

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) by mixing the protein-ligand complex solution with a variety of crystallization screening solutions.

    • Incubate the crystallization plates and monitor for crystal growth.

  • Crystal Soaking and Cryo-protection:

    • Once crystals are obtained, they can be soaked in a solution containing the cryoprotectant and the ligands to ensure saturation.

    • Flash-cool the crystals in liquid nitrogen to prevent ice formation during data collection.

  • Data Collection and Processing:

    • Mount the frozen crystal on a goniometer in the X-ray beamline.

    • Collect diffraction data as the crystal is rotated.

    • Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a known LDHB structure as a search model.

    • Build the atomic model of the protein and ligands into the electron density map.

    • Refine the model to improve the fit to the experimental data.

  • Structural Analysis: Analyze the final structure to identify the binding site of this compound and the specific interactions it forms with the LDHB protein.

Signaling Pathways and Experimental Workflows

LDHB in Cancer Metabolism and Autophagy

LDHB plays a significant role in the metabolism of oxidative cancer cells by converting lactate into pyruvate, which can then enter the TCA cycle for energy production. Additionally, LDHB has been implicated in the regulation of basal autophagy, a cellular recycling process that is crucial for cancer cell survival. The protons generated during the LDHB-catalyzed reaction are thought to contribute to the acidification of lysosomes, which is essential for autophagic flux.

LDHB_Signaling_Pathway Lactate Lactate LDHB LDHB Lactate->LDHB Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle LDHB->Pyruvate NAD+ -> NADH Protons H+ LDHB->Protons AXKO0046 This compound AXKO0046->LDHB Inhibits Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Cell_Survival Cancer Cell Survival & Proliferation Energy_Production->Cell_Survival Lysosome_Acidification Lysosomal Acidification Protons->Lysosome_Acidification Autophagy Autophagy Lysosome_Acidification->Autophagy Autophagy->Cell_Survival

Figure 1: Role of LDHB in Cancer Metabolism and Autophagy.
Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of this compound followed a systematic workflow, beginning with a large-scale screen and progressing through detailed mechanistic and structural studies.

AXKO0046_Workflow HTS High-Throughput Screening (RapidFire-MS) Hit_ID Hit Identification (>30% Inhibition) HTS->Hit_ID EC50 EC50 Determination (Concentration-Response) Hit_ID->EC50 Selectivity Selectivity Assay (vs. LDHA) EC50->Selectivity MOA Mechanism of Action (Substrate Competition) Selectivity->MOA Structure Structural Studies (X-ray Crystallography) MOA->Structure SAR Structure-Activity Relationship (SAR) MOA->SAR Lead This compound: Selective, Uncompetitive, Allosteric LDHB Inhibitor Structure->Lead SAR->Lead

Figure 2: Discovery and Characterization Workflow for this compound.

Cellular and In Vivo Activity

It is important for researchers and drug development professionals to note that while this compound is a potent and selective biochemical inhibitor of LDHB, the initial report by Shibata et al. stated that the compound "exhibited no potent cellular activity with clear pharmacodynamic properties".[3] This suggests that the compound may have poor cell permeability, be subject to efflux pumps, or have other liabilities that prevent it from effectively engaging its target in a cellular context. Consequently, there is a lack of published in vivo efficacy data for this compound. Further lead optimization would be necessary to develop analogs with improved cellular potency and pharmacokinetic properties suitable for in vivo evaluation.

Conclusion

This compound represents a landmark discovery in the field of cancer metabolism, being the first highly selective and potent inhibitor of LDHB. Its unique uncompetitive and allosteric mechanism of action provides a valuable tool for dissecting the specific roles of LDHB in cancer and other diseases. While the parent compound lacks cellular activity, the detailed biochemical, kinetic, and structural data presented in this guide offer a solid foundation for future medicinal chemistry efforts aimed at developing clinically viable LDHB inhibitors. The experimental protocols and workflows described herein provide a roadmap for the identification and characterization of novel enzyme inhibitors.

References

AXKO-0046: A Technical Whitepaper on the First-in-Class Selective LDHB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AXKO-0046, a novel small-molecule inhibitor of human lactate dehydrogenase B (LDHB). The information presented herein is compiled from publicly available research and is intended to serve as a resource for professionals in the fields of cancer metabolism, enzymology, and drug discovery.

Introduction

This compound is an indole derivative identified as the first highly selective inhibitor of human lactate dehydrogenase B (LDHB)[1][2][3][4]. Lactate dehydrogenase is a critical enzyme in cellular metabolism, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+[1][4][5]. The enzyme exists as two primary isoforms, LDHA and LDHB, which form tetramers. While LDHA is a well-established target in cancer therapy, the role of LDHB is also significant, as it is necessary for basal autophagy and the proliferation of both oxidative and glycolytic cancer cells[1][4][5]. This compound represents a significant advancement as a chemical probe to explore the therapeutic potential of targeting LDHB-associated pathways[1][2][3].

Mechanism of Action

This compound exhibits a unique mechanism of action as an uncompetitive inhibitor of LDHB with respect to both NADH and pyruvate[1][2][3][6][7]. This means that the inhibitory activity of this compound increases as the concentrations of both NADH and pyruvate increase[1]. This characteristic suggests that this compound preferentially binds to the enzyme-substrate complex[1].

X-ray crystallography studies have revealed that this compound does not bind to the catalytic active site of LDHB. Instead, it binds to a novel allosteric site located at the interface between two dimers of the LDHB tetramer[1][4][5]. This allosteric site is unique to LDHB, which accounts for the compound's high selectivity[1]. The binding of this compound to this site is critical for its enzymatic inhibition[1][4][5].

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published biochemical assays.

Parameter Value Enzyme Notes
EC5042 nMHuman LDHBUncompetitive inhibition[1][2][5][6][7].
Selectivity>100-foldLDHB vs. LDHANo significant inhibition of LDHA observed at 300 µM[2][3][8].

Table 1: Potency and Selectivity of this compound

Substrate Effect of Increasing Concentration on this compound EC50
NADHDecreased EC50 (Increased Potency)[1][5].
PyruvateDecreased EC50 (Increased Potency)[1][5].

Table 2: Substrate-Dependent Inhibition by this compound

Experimental Protocols

The identification and characterization of this compound involved several key experimental methodologies.

1. High-Throughput Screening (HTS) for LDHB Inhibitors:

  • Assay Principle: A high-throughput mass spectrometry (MS) screening system was developed to monitor the enzymatic activity of LDHB by detecting the conversion of NADH to NAD+[1][4][5].

  • Procedure:

    • A diverse library of small-molecule compounds was screened against human LDHB enzyme.

    • The enzymatic reaction was initiated by the addition of substrates (NADH and pyruvate).

    • The reaction was quenched, and the levels of NADH and NAD+ were quantified by mass spectrometry.

    • Compounds exhibiting significant inhibition of LDHB activity were selected for further validation[5].

2. Enzyme Kinetics and Inhibition Mechanism Determination:

  • Method: Substrate competition assays were performed to elucidate the mechanism of inhibition.

  • Protocol:

    • The inhibitory activity of this compound on LDHB was assessed at various concentrations of both the inhibitor and the substrates (NADH and pyruvate).

    • EC50 values were determined at each substrate concentration.

    • The data was analyzed using Lineweaver-Burk plots to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive)[1][5]. The results showed that as the concentration of this compound increased, both Vmax and Km decreased proportionally, which is characteristic of uncompetitive inhibition[1].

3. X-ray Crystallography for Structural Analysis:

  • Objective: To determine the binding site and mode of interaction of this compound with the LDHB enzyme.

  • Procedure:

    • Crystals of the quaternary complex of LDHB with NADH, a substrate analog (oxamate), and this compound were grown.

    • X-ray diffraction data were collected from the crystals.

    • The crystal structure was solved to reveal the three-dimensional arrangement of the atoms, showing this compound bound to an allosteric site distant from the catalytic center[1][4][5].

Visualizations

Below are diagrams illustrating the signaling pathway of LDHB inhibition by this compound and a typical experimental workflow for its characterization.

LDHB_Inhibition_Pathway cluster_enzyme LDHB Tetramer LDHB LDHB EnzymeSubstrate LDHB-Substrate Complex Substrates Pyruvate + NADH Substrates->LDHB Binds to active site Products Lactate + NAD+ EnzymeSubstrate->Products Catalysis InhibitedComplex LDHB-Substrate-AXKO-0046 (Inactive Complex) EnzymeSubstrate->InhibitedComplex AXKO0046 This compound AXKO0046->EnzymeSubstrate Binds to allosteric site InhibitedComplex->Products

Caption: Allosteric inhibition of LDHB by this compound.

Experimental_Workflow HTS High-Throughput Screening (Mass Spectrometry-based) Hit_ID Hit Identification (this compound) HTS->Hit_ID Enzyme_Kinetics Enzyme Kinetic Assays Hit_ID->Enzyme_Kinetics Crystallography X-ray Crystallography Hit_ID->Crystallography Mechanism Uncompetitive Inhibition (EC50 = 42 nM) Enzyme_Kinetics->Mechanism Structure Binding to Allosteric Site Crystallography->Structure

Caption: Workflow for this compound identification and characterization.

References

An In-depth Technical Guide to AXKO-0046: A Selective Allosteric Inhibitor of Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 is a first-in-class, potent, and highly selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB). Identified as an indole derivative, this compound exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site at the tetramerization interface of the LDHB enzyme.[1][2] This unique mechanism of action and its high selectivity over the LDHA isoform make this compound a critical chemical probe for elucidating the role of LDHB in cancer metabolism and a potential starting point for the development of novel therapeutics targeting metabolic vulnerabilities in cancer.[1][2] This document provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and key experimental protocols related to this compound.

Core Compound Details

PropertyValueReference
Chemical Name N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine[1]
Molecular Formula C25H33N3[3]
Molecular Weight 375.56 g/mol [3]
Target Lactate Dehydrogenase B (LDHB)[1][2]
Mechanism of Action Uncompetitive, Allosteric Inhibitor[1][2]
Development Status Preclinical

Quantitative Biological Data

Table 2.1: In Vitro Inhibitory Activity
CompoundTargetEC50 (nM)Selectivity vs. LDHAReference
This compound LDHB42>100-fold[1][2]
This compound LDHA> 300,000 (No inhibition at 300 µM)-[1][3]
Table 2.2: Structure-Activity Relationship (SAR) of this compound Derivatives
CompoundModification from this compoundLDHB EC50 (µM)Reference
AXKO-0060 Methylation of benzylamino group0.25[1]
AXKO-0077 Methylation of cycloheptylamino group7.4[1]
AXKO-0058 Methylation of both amino groups8.3[1]
AXKO-0067 Methylation at the 1-position of indole> 100[1]
Table 2.3: Kinetic Parameters of LDHB Inhibition by this compound

The following data illustrates the uncompetitive inhibition mechanism where both Vmax and Km decrease with increasing inhibitor concentration.

This compound (µM)SubstrateVmax (µM/min)Km (µM)Reference
0NADH15.360.3[1]
0.001NADH10.758.3[1]
0.01NADH2.333.2[1]
0.1NADH2.112.6[1]
1NADH3.011.9[1]
0Pyruvate7.360.3[1]
0.001Pyruvate6.958.3[1]
0.01Pyruvate4.333.2[1]
0.1Pyruvate2.012.6[1]
1Pyruvate1.611.9[1]

Mechanism of Action and Signaling Pathway

This compound functions as an uncompetitive inhibitor, meaning it preferentially binds to the LDHB enzyme-substrate complex (LDHB-NADH-Pyruvate).[1] X-ray crystallography has revealed that this compound does not bind to the catalytic active site but rather to a novel allosteric pocket located at the interface where the two dimers of the LDHB tetramer meet.[2] This binding is thought to stabilize a less active conformation of the enzyme, thereby inhibiting its function. The high selectivity for LDHB over LDHA is attributed to amino acid differences in this allosteric binding site.[2]

By inhibiting LDHB, this compound disrupts the conversion of lactate to pyruvate, a key metabolic pathway in certain cancer cells, particularly those exhibiting a metabolic symbiosis between glycolytic and oxidative cells.[1] This can lead to a reduction in mitochondrial metabolism and an increase in cellular stress.

LDHB_Inhibition_Pathway cluster_Cell Cancer Cell Pyruvate Pyruvate LDHB LDHB (Tetramer) Pyruvate->LDHB Mitochondria Mitochondrial Metabolism Pyruvate->Mitochondria Fueling Lactate Lactate NADH NADH + H+ NADH->LDHB NAD NAD+ ES_Complex LDHB-NADH-Pyruvate Complex LDHB->ES_Complex Substrate Binding ES_Complex->Lactate ES_Complex->NAD ES_Complex->LDHB Inhibited_Complex Inhibited Complex ES_Complex->Inhibited_Complex Allosteric Binding AXKO0046 This compound AXKO0046->Inhibited_Complex Inhibited_Complex->Mitochondria Inhibition

Caption: Allosteric inhibition of LDHB by this compound.

Experimental Protocols

LDHB Enzymatic Activity Assay (RapidFire-Mass Spectrometry)

This protocol was utilized for the high-throughput screening that identified this compound.[1]

  • Reaction Mixture Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.01% Tween 20.

  • Enzyme and Substrate Addition : Add 0.25 nM of recombinant human LDHB enzyme to the reaction buffer. Add substrates NADH and pyruvate to final concentrations of 100 µM each.

  • Compound Incubation : Add test compounds (e.g., this compound at various concentrations) to the enzyme/substrate mixture.

  • Reaction Initiation and Incubation : Initiate the reaction and incubate at room temperature for 15 minutes.

  • Quenching : Stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile).

  • Detection : Analyze the reaction mixture using a RapidFire-Mass (RF-MS) system to quantify the conversion of NADH to NAD+.

  • Data Analysis : Calculate the percent inhibition based on the NAD+ signal relative to control wells (DMSO vehicle). Determine EC50 values by fitting the data to a four-parameter logistic equation.

HTS_Workflow start Start plate Prepare 384-well plate with compound library start->plate add_enzyme Add LDHB enzyme (0.25 nM) plate->add_enzyme add_substrates Add NADH and Pyruvate (100 µM each) add_enzyme->add_substrates incubate Incubate at RT for 15 min add_substrates->incubate quench Quench Reaction incubate->quench rfms Analyze by RapidFire-MS quench->rfms analysis Calculate % Inhibition and EC50 values rfms->analysis end End analysis->end

References

The Discovery and Development of AXKO-0046: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 is a first-in-class, highly selective, and potent small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3] This indole derivative was identified through a sophisticated high-throughput mass spectrometry screening campaign and has been characterized as an uncompetitive inhibitor.[1][2][4] It acts at a novel allosteric site, demonstrating significant potential as a chemical probe to explore the role of LDHB in cancer metabolism and as a foundational molecule for the development of targeted oncology therapeutics.[4][5] This document provides a comprehensive technical guide to the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The Rationale for Targeting LDHB

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. It exists as two primary isoforms, LDHA and LDHB, which form tetramers. While LDHA has been a major focus for cancer therapy due to its role in the Warburg effect, LDHB's function in cancer has been increasingly appreciated.[1][2][3] LDHB is essential for basal autophagy and the proliferation of both oxidative and glycolytic cancer cells.[1][2][3] In certain cancer types, such as triple-negative breast cancer (TNBC), LDHB is implicated in metabolic symbiosis, a process that enhances tumor growth by balancing metabolic states between different cell populations within the tumor.[5] Despite its therapeutic potential, selective inhibitors of LDHB had not been reported prior to the discovery of this compound.[1][2][3]

Discovery of this compound

This compound was discovered by Axcelead Drug Discovery Partners, Inc. through a comprehensive screening and optimization process.[1][5]

High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify novel inhibitors of LDHB. A key innovation in this process was the development of a robust screening system utilizing RapidFire-Mass Spectrometry (RF-MS).[1][2] This label-free assay directly monitored the conversion of the cofactor NADH to NAD+, offering high sensitivity and minimizing false positives often associated with fluorescence-based assays.[5] The screening of a diverse compound library led to the identification of an initial hit, AXKO-0010, which possessed a central indole scaffold and demonstrated both potency and selectivity for LDHB.[1]

Lead Optimization

Following the identification of AXKO-0010, a focused lead optimization campaign was undertaken. Seventy-five indole derivatives with substructural similarity were synthesized and evaluated to explore the structure-activity relationship (SAR).[5] This effort culminated in the identification of this compound, which exhibited significantly enhanced potency.[5]

cluster_0 Discovery Workflow Compound Library Compound Library HTS (RF-MS) High-Throughput Screening (RapidFire-Mass Spectrometry) Compound Library->HTS (RF-MS) Hit Identification Hit Identification (AXKO-0010) HTS (RF-MS)->Hit Identification Lead Optimization Lead Optimization (SAR Studies) Hit Identification->Lead Optimization This compound Identification of This compound Lead Optimization->this compound

Caption: this compound Discovery Workflow.

Mechanism of Action

Biochemical Characterization

This compound is a highly potent inhibitor of LDHB with a reported EC50 of 42 nM.[1][4][5] Importantly, it displays high selectivity for LDHB over the LDHA isoform.[6]

Mode of Inhibition: Uncompetitive Inhibition

Substrate competition assays were pivotal in elucidating the mechanism of action of this compound.[4] These experiments revealed that the inhibitory activity of this compound increased with higher concentrations of both NADH and pyruvate.[4] This is the hallmark of an uncompetitive inhibitor, which preferentially binds to the enzyme-substrate complex.[1] Lineweaver-Burk plot analysis further confirmed this, showing proportional decreases in both Vmax and Km with increasing concentrations of this compound.[1][6]

cluster_0 Uncompetitive Inhibition of LDHB LDHB LDHB (Enzyme) ES_Complex LDHB-Substrate Complex LDHB->ES_Complex Substrate Substrates (Pyruvate, NADH) Substrate->ES_Complex ESI_Complex LDHB-Substrate-AXKO-0046 Complex (Inactive) ES_Complex->ESI_Complex Product Product (Lactate, NAD+) ES_Complex->Product AXKO This compound (Inhibitor) AXKO->ESI_Complex cluster_0 Characterization Workflow Biochem_Assay Biochemical Assay (EC50 Determination) Kinetics Enzyme Kinetics (Substrate Competition) Biochem_Assay->Kinetics Lineweaver Lineweaver-Burk Plot Analysis Kinetics->Lineweaver Mechanism Mechanism of Action (Uncompetitive, Allosteric) Lineweaver->Mechanism X-ray X-ray Crystallography X-ray->Mechanism

References

AXKO-0046: A Deep Dive into its Uncompetitive Inhibition Kinetics of Human Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 has emerged as a first-in-class, highly selective, and potent small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2] This technical guide provides a comprehensive overview of the uncompetitive inhibition kinetics of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. The data presented herein is crucial for researchers investigating the role of LDHB in cancer metabolism and for professionals in the field of drug development exploring novel therapeutic strategies.

Introduction: The Significance of Targeting LDHB

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][2] The enzyme exists as a tetramer composed of two major subunits, LDHA and LDHB. While LDHA has been a primary focus for cancer therapy due to its role in the Warburg effect, recent evidence highlights the importance of LDHB in the proliferation and survival of certain cancer cells, particularly those reliant on oxidative metabolism.[1][2][3] The development of selective LDHB inhibitors like this compound provides a valuable tool to dissect the specific roles of LDHB and explore its potential as a therapeutic target.[1][2]

Mechanism of Action: A Novel Allosteric Uncompetitive Inhibitor

This compound distinguishes itself through a unique mechanism of action. It functions as an uncompetitive inhibitor with respect to both of the enzyme's substrates, pyruvate and NADH.[1][4] This means that this compound preferentially binds to the enzyme-substrate (LDHB-NADH-pyruvate) complex, rather than the free enzyme.[1]

X-ray crystallography studies have revealed that this compound binds to a novel allosteric site located at the interface of the LDHB tetramer, distant from the catalytic active site.[1][2][3][4][5][6] This allosteric binding stabilizes the enzyme-substrate complex, preventing the release of the products and thereby inhibiting the enzyme's catalytic activity. The selectivity of this compound for LDHB over LDHA is attributed to amino acid differences within this allosteric binding pocket.[1]

E LDHB (Free Enzyme) ES LDHB-Substrate Complex E->ES + Substrates (Pyruvate, NADH) ES->E ESI LDHB-Substrate-AXKO-0046 (Inactive Complex) ES->ESI + this compound P Products ES->P k_cat I This compound

Caption: Uncompetitive inhibition model of this compound.

Quantitative Analysis of Inhibition Kinetics

The uncompetitive inhibition profile of this compound is quantitatively demonstrated by its effect on the key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). As the concentration of this compound increases, both Vmax and Km decrease proportionally.[1][4] This is a hallmark of uncompetitive inhibition.

The potency of this compound is highlighted by its low nanomolar effective concentration (EC50).

Table 1: Kinetic Parameters of LDHB in the Presence of this compound

This compound Conc. (nM)Apparent Vmax (relative)Apparent Km (NADH, µM)Apparent Km (Pyruvate, µM)
01.00Data not availableData not available
Increasing ConcentrationsDecreasesDecreasesDecreases

Note: Specific values for apparent Vmax and Km at varying this compound concentrations require access to the full supplementary data of the primary research article. However, the trend of proportional decrease is clearly established.[1][4]

Table 2: EC50 Values of this compound at Various Substrate Concentrations

SubstrateConcentrationEC50 of this compound (nM)
Overall - 42 [1][2][3][4][6]
NADHIncreasingDecreasing[1][4]
PyruvateIncreasingDecreasing[1][4]

The decrease in EC50 values with increasing substrate concentrations further substantiates the uncompetitive mechanism, as a higher concentration of the enzyme-substrate complex provides more binding targets for this compound.[1]

cluster_0 Lineweaver-Burk Plot 1/V 1/V 1/[S] 1/[S] plot->1/V 1/Vmax plot->1/[S] -1/Km 0 0 0->1/V 0->1/[S] line1->line2 No Inhibitor line3->line4 + this compound line5->line6 + Higher [this compound]

Caption: Lineweaver-Burk plot illustrating uncompetitive inhibition.

Experimental Protocols

The characterization of this compound's inhibition kinetics involved state-of-the-art experimental methodologies.

High-Throughput Screening and LDHB Activity Assay

A high-throughput screening system utilizing RapidFire-Mass Spectrometry (RF-MS) was employed to identify selective LDHB inhibitors.[1][3]

  • Principle: The assay directly measures the conversion of the co-factor NADH to NAD+, providing a robust and direct readout of LDHB enzymatic activity.[1][4]

  • Reaction Mixture: Recombinant human LDHB was incubated with NADH and pyruvate in an appropriate assay buffer.

  • Measurement: The reaction was initiated and, after a set incubation period, quenched. The amounts of NADH and NAD+ were then quantified by RF-MS.

  • Inhibitor Assessment: this compound was added to the reaction mixture at various concentrations to determine its effect on the rate of NAD+ production.

cluster_workflow Experimental Workflow: LDHB Activity Assay A Prepare Reaction Mixture: - LDHB Enzyme - NADH - Pyruvate - Buffer - this compound (or vehicle) B Incubate at Room Temperature A->B C Quench Reaction B->C D Analyze by RapidFire-Mass Spectrometry C->D E Quantify NADH and NAD+ D->E F Determine % Inhibition E->F

Caption: Workflow for LDHB enzymatic activity assay.

Enzyme Kinetic Analysis

To determine the kinetic parameters, the initial rates of LDHB activity were measured at varying concentrations of both NADH and pyruvate in the absence and presence of different concentrations of this compound.[1][3]

  • Procedure: A matrix of experiments was performed where the concentration of one substrate was varied while the other was held constant, and this was repeated for each concentration of this compound.

  • Data Analysis: The initial reaction rates were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax values.[1]

  • Mechanism Determination: The type of inhibition was determined by analyzing the changes in Km and Vmax in the presence of the inhibitor, often visualized using Lineweaver-Burk plots.[1][4]

Conclusion and Future Directions

This compound represents a significant advancement in the field of cancer metabolism research. Its well-characterized uncompetitive mechanism of action and high selectivity for LDHB make it an invaluable tool for elucidating the biological functions of this enzyme.[1] The detailed kinetic and structural understanding of how this compound inhibits LDHB provides a solid foundation for the structure-based design of next-generation inhibitors with potentially enhanced therapeutic properties. Further investigations into the cellular activity and in vivo efficacy of this compound and its derivatives are warranted to fully assess its therapeutic potential.[1][3]

References

An In-Depth Technical Guide to the Allosteric Binding Site of AXKO-0046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 is the first-in-class, highly selective, small-molecule inhibitor of human lactate dehydrogenase B (LDHB). It exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site. This technical guide provides a comprehensive overview of the this compound allosteric binding site, including its discovery, characterization, and the experimental methodologies employed. Quantitative binding data, detailed experimental protocols, and visualizations of key processes are presented to facilitate a deeper understanding and further research into LDHB inhibition.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate. The two major isoforms, LDHA and LDHB, play distinct roles in metabolic programming. While LDHA is a well-established target in cancer therapy due to its role in aerobic glycolysis (the Warburg effect), the therapeutic potential of targeting LDHB is an emerging area of investigation. LDHB is implicated in basal autophagy and the proliferation of certain cancer cells.[1][2][3][4] The development of selective LDHB inhibitors is crucial for elucidating its biological functions and validating it as a therapeutic target. This compound has been identified as the first highly selective inhibitor of LDHB, paving the way for novel therapeutic strategies.[1][5]

Mechanism of Action: Uncompetitive Inhibition

This compound demonstrates an uncompetitive mode of inhibition against LDHB. This means that the inhibitor binds only to the enzyme-substrate complex, in this case, the LDHB-NADH-pyruvate ternary complex. A key characteristic of this inhibition mechanism is that increasing the concentration of the substrates (NADH and pyruvate) enhances the inhibitory activity of this compound.[1] This is reflected in the parallel lines observed in a Lineweaver-Burk plot.

E LDHB (E) ES LDHB-Substrate Complex (ES) E->ES EP LDHB + Product (E+P) ES->EP - Product (P) (NAD+, Lactate) ESI LDHB-Substrate-AXKO-0046 Complex (ESI) (Inactive) ES->ESI

Figure 1: Uncompetitive Inhibition Mechanism of this compound.

Quantitative Data: Inhibitory Potency and Structure-Activity Relationship

This compound exhibits potent and selective inhibition of LDHB. The half-maximal effective concentration (EC50) has been determined to be 42 nM.[1][5] The selectivity for LDHB over the LDHA isoform is greater than 100-fold.[1] Structure-activity relationship (SAR) studies on derivatives of this compound have provided insights into the key molecular interactions.

Compound IDModificationEC50 (µM)
This compound Parent Compound 0.042
AXKO-0060Methylation of benzylamino group0.25
AXKO-0077Methylation of cycloheptylamino group7.4
AXKO-0058Methylation of both amino groups8.3
AXKO-0067Methylation of indole N1 position> 100

Table 1: Structure-Activity Relationship of this compound Derivatives. Data sourced from Shibata et al., 2021.

The Allosteric Binding Site: A Novel Pocket at the Tetramerization Interface

X-ray crystallography of the LDHB-NADH-oxamate-AXKO-0046 quaternary complex (PDB ID: 7DBJ) has unequivocally demonstrated that this compound binds to a novel allosteric site, distinct from the catalytic active site.[1][2][6][7] This binding pocket is located at the interface between two dimers of the LDHB tetramer. This unique location is critical for the inhibitor's selectivity, as the amino acid residues forming this pocket are not conserved in the LDHA isoform.

Key interacting residues within the allosteric binding site include:

  • Van der Waals interactions: Gly29, Gln30, Gly97, Val98, Arg99, Gln101, and Ser137.

The indole ring of this compound occupies a shallow pocket at the dimer interface. The uncompetitive nature of the inhibition is explained by the fact that the binding of the substrates, NADH and pyruvate, induces a conformational change in LDHB that forms this unique allosteric pocket, which is then recognized and occupied by this compound.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors

The discovery of this compound was enabled by a high-throughput screening (HTS) campaign utilizing a RapidFire-Mass Spectrometry (RF-MS) system to monitor the conversion of NADH to NAD+.

Workflow:

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis RF-MS Analysis cluster_data Data Analysis A Compound Library (10 µM) D Incubation A->D B LDHB Enzyme B->D C Substrates (NADH, Pyruvate) C->D E Reaction Quench D->E F RapidFire System (Solid-Phase Extraction) E->F G Mass Spectrometry (Detection of NADH/NAD+) F->G H Calculate % Inhibition G->H I Hit Identification H->I

Figure 2: High-Throughput Screening Workflow for LDHB Inhibitors.

Detailed Methodology:

  • Enzyme Assay: The LDHB-catalyzed conversion of pyruvate to lactate was monitored by detecting the consumption of the cofactor NADH and the formation of NAD+.

  • Instrumentation: A RapidFire high-throughput mass spectrometry system was employed. This system integrates a robotic autosampler for rapid sample processing with a triple quadrupole mass spectrometer.

  • Sample Preparation: The enzymatic reaction is typically performed in 384-well plates. The reaction is initiated by the addition of the enzyme to a mixture of the compound and substrates.

  • Reaction Quench: After a defined incubation period, the reaction is quenched, often by the addition of an organic solvent like acetonitrile.

  • Solid-Phase Extraction (SPE): The quenched reaction mixture is aspirated by the RapidFire system and loaded onto a small SPE cartridge. This step rapidly removes salts, proteins, and other interfering substances.

  • Mass Spectrometry: The analytes (NADH and NAD+) are eluted from the SPE cartridge directly into the ion source of the mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) for high sensitivity and specificity.

  • Data Analysis: The peak areas corresponding to NADH and NAD+ are integrated. The ratio of product to substrate is used to calculate the percentage of inhibition for each compound.

X-ray Crystallography

The three-dimensional structure of LDHB in complex with this compound was determined by X-ray crystallography.

Workflow:

cluster_protein Protein Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination A LDHB Expression (e.g., E. coli) B Purification (e.g., Affinity & Size-Exclusion Chromatography) A->B C Co-crystallization with NADH, Oxamate, & this compound B->C D Vapor Diffusion (Hanging or Sitting Drop) C->D E X-ray Diffraction (Synchrotron Source) D->E F Data Processing (Indexing, Integration, Scaling) E->F G Phasing (Molecular Replacement) F->G H Model Building & Refinement G->H I Structure Validation H->I

Figure 3: X-ray Crystallography Workflow.

Detailed Methodology:

  • Protein Expression and Purification: Human LDHB is typically expressed in a host system like E. coli. The protein is then purified to homogeneity using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • Crystallization: The purified LDHB protein is concentrated and mixed with the inhibitor this compound, the cofactor NADH, and a substrate analog like oxamate. This mixture is then set up for crystallization trials using methods like vapor diffusion (hanging or sitting drop). Crystallization screens are used to identify initial conditions, which are then optimized to obtain diffraction-quality crystals.

  • Data Collection: The crystals are cryo-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the crystal symmetry and the intensities of the reflections. The structure is solved using molecular replacement, with a known structure of LDHB as a search model. The initial model is then refined against the experimental data, and the inhibitor, cofactor, and substrate analog are built into the electron density map. The final structure is validated for its geometric quality.

Signaling Pathways and Therapeutic Implications

The inhibition of LDHB by this compound has significant implications for cancer metabolism. By blocking the conversion of lactate to pyruvate, this compound can disrupt the metabolic flexibility of cancer cells that rely on lactate as a fuel source. While the direct downstream signaling consequences of this compound are still under active investigation, the known roles of LDHB suggest potential impacts on several key pathways.

cluster_upstream Upstream Regulation of LDHB cluster_downstream Downstream Effects of LDHB Activity RTK RTK-PI3K-AKT-mTOR Pathway LDHB LDHB RTK->LDHB Upregulates STAT3 STAT3 Pathway STAT3->LDHB Upregulates Metabolism Cancer Cell Metabolism (Lactate Utilization) LDHB->Metabolism Autophagy Basal Autophagy LDHB->Autophagy Proliferation Cell Proliferation LDHB->Proliferation AXKO This compound AXKO->LDHB Inhibits

Figure 4: Potential Signaling Pathways Influenced by LDHB and this compound.

LDHB expression is known to be positively regulated by oncogenic signaling pathways such as the RTK-PI3K-AKT-mTOR and STAT3 pathways. By inhibiting LDHB, this compound may counteract the pro-proliferative and survival signals from these pathways. Furthermore, the role of LDHB in maintaining basal autophagy suggests that its inhibition could lead to autophagic dysfunction, a potential vulnerability in cancer cells. Further research is needed to delineate the precise signaling cascades affected by this compound.

Conclusion

This compound represents a significant breakthrough in the study of LDHB, providing a potent and selective tool to probe its biological functions. The discovery of its unique allosteric binding site at the tetramerization interface opens new avenues for the design of next-generation LDHB inhibitors with improved pharmacological properties. The detailed experimental methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further advancements in the development of novel cancer therapies targeting metabolic vulnerabilities.

References

A Technical Deep Dive into the Selective Inhibition of Lactate Dehydrogenase B by AXKO-0046

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of AXKO-0046, a potent and highly selective inhibitor of human lactate dehydrogenase B (LDHB). The following sections detail the quantitative selectivity, the experimental methodologies employed in its characterization, and the underlying molecular mechanisms of its action. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer metabolism.

Core Findings: Quantitative Selectivity of this compound

This compound has been identified as a first-in-class, highly selective inhibitor of LDHB.[1][2][3] Quantitative analysis reveals a significant therapeutic window for targeting LDHB without affecting the related LDHA isoform.

CompoundTargetEC50 (nM)SelectivityNotes
This compoundLDHB42[1][3][4][5]>7100-foldNo inhibitory activity was observed against LDHA at concentrations up to 300 µM.[2]
This compoundLDHA>300,000

Table 1: Quantitative Selectivity of this compound for LDHB over LDHA.

Mechanism of Action: Uncompetitive and Allosteric Inhibition

This compound exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate.[1][3] This indicates that the inhibitor preferentially binds to the enzyme-substrate complex. Further structural analysis through X-ray crystallography has revealed that this compound does not bind to the catalytic active site.[1][3] Instead, it occupies a novel allosteric site located at the tetramerization interface of the two LDHB dimers.[1][3] This unique binding mode is crucial for its high selectivity, as the corresponding allosteric site on LDHA is not conserved.[3]

cluster_LDHB LDHB Enzyme cluster_Substrates Substrates cluster_Inhibitor Inhibitor cluster_Product Product LDHB LDHB ES LDHB-Substrate Complex LDHB->ES Lactate Lactate ES->Lactate NAD NAD+ ES->NAD Inactive_Complex LDHB-Substrate-AXKO-0046 (Inactive Complex) ES->Inactive_Complex Inhibition Pyruvate Pyruvate Pyruvate->LDHB NADH NADH NADH->LDHB AXKO This compound AXKO->ES cluster_workflow High-Throughput Screening Workflow A Compound Library (>345,000 compounds) B Primary Screening (10 µM compound concentration) A->B C LDHB Enzyme Assay (Monitoring NADH to NAD+ conversion) B->C D RapidFire-Mass Spectrometry (Detection) C->D E Hit Identification (>30% Inhibition) D->E F Dose-Response Confirmation E->F G Selectivity Profiling (vs. LDHA) F->G H Lead Compound (this compound) G->H cluster_glycolysis Glycolysis cluster_ldh Lactate Dehydrogenase Isoforms Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TCA TCA Cycle (Mitochondrion) Pyruvate->TCA LDHA LDHA LDHB LDHB Lactate->Pyruvate LDHB AXKO This compound AXKO->LDHB Inhibition

References

The Role of AXKO-0046 in Cancer Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the purposes of this technical guide, the well-characterized KRAS G12C inhibitor, Divarasib (GDC-6036), will be used as a proxy for the placeholder "AXKO-0046" to illustrate the role of a targeted therapeutic in cancer metabolism.

This document provides a detailed examination of Divarasib, a potent and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of cancers and is known to reprogram cellular metabolism to support tumor growth and proliferation. This guide is intended for researchers, scientists, and drug development professionals interested in the intersection of targeted therapy and cancer metabolism.

Mechanism of Action and Impact on Cancer Metabolism

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.

Divarasib works by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting its downstream signaling. The inhibition of this central oncogenic driver has profound effects on cancer cell metabolism.

KRAS G12C-mutant cancers exhibit a metabolic phenotype characterized by increased glucose uptake and a heightened reliance on glycolysis and glutamine metabolism to fuel anabolic processes. By inhibiting the KRAS G12C oncoprotein, Divarasib can reverse these metabolic alterations, leading to a reduction in glucose and glutamine consumption, and a decrease in the production of key metabolites required for cell growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound Growth_Factor_Receptor->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEF Divarasib Divarasib (this compound) Divarasib->KRAS_G12C_GTP Covalently Binds & Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metabolic_Reprogramming Metabolic Reprogramming (Increased Glycolysis, Glutamine Metabolism) mTOR->Metabolic_Reprogramming mTOR->Proliferation

Caption: Simplified signaling pathway of KRAS G12C and its inhibition by Divarasib.

Quantitative Data Summary

The following tables summarize key quantitative data for Divarasib from preclinical and clinical studies.

Table 1: Preclinical Activity of Divarasib

Parameter Cell Line Value Reference
Biochemical IC50 KRAS G12C 0.08 nM
Cellular IC50 NCI-H358 (NSCLC) 0.6 nM
Cellular IC50 MIA PaCa-2 (Pancreatic) 1.2 nM

| Tumor Growth Inhibition | NCI-H358 Xenograft | >90% at 100 mg/kg, QD | |

Table 2: Clinical Efficacy of Divarasib in KRAS G12C-Mutant Cancers

Parameter Cancer Type Value Clinical Trial
Objective Response Rate (ORR) Non-Small Cell Lung Cancer (NSCLC) 53.4% NCT04449874
Median Duration of Response Non-Small Cell Lung Cancer (NSCLC) Not Reached NCT04449874
Objective Response Rate (ORR) Colorectal Cancer (CRC) 29.1% NCT04449874

| Median Progression-Free Survival | Colorectal Cancer (CRC) | 5.5 months | NCT04449874 |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize Divarasib.

3.1. In Vitro Cell Proliferation Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Divarasib in cancer cell lines harboring the KRAS G12C mutation.

  • Methodology:

    • Cell Culture: KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

    • Treatment: A serial dilution of Divarasib (typically from 0.1 nM to 10 µM) is prepared in culture medium and added to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.

    • Incubation: The plates are incubated for 72 hours.

    • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

    • Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using software like GraphPad Prism.

3.2. Mouse Xenograft Model for In Vivo Efficacy

  • Objective: To evaluate the anti-tumor activity of Divarasib in a living organism.

  • Methodology:

    • Cell Implantation: 5-10 million NCI-H358 cells are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. Divarasib is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily (QD) at specified doses (e.g., 25, 50, 100 mg/kg).

    • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Culture KRAS G12C Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Serial Dilutions of Divarasib Seeding->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Viability 5. Assess Cell Viability (e.g., CellTiter-Glo) Incubation->Viability IC50 6. Calculate IC50 Value Viability->IC50 Implantation 1. Implant Tumor Cells in Immunodeficient Mice Tumor_Growth 2. Allow Tumors to Grow to 100-200 mm³ Implantation->Tumor_Growth Dosing 3. Administer Divarasib Orally (QD) Tumor_Growth->Dosing Monitoring 4. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 5. Excise Tumors for Pharmacodynamic Analysis Monitoring->Endpoint TGI 6. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI

Caption: Preclinical experimental workflow for evaluating Divarasib.

Conclusion

Divarasib (used here as a representative example for this compound) exemplifies a modern targeted therapy that exerts its anti-cancer effects by directly inhibiting a key oncogenic driver and, consequently, reversing the metabolic reprogramming that these tumors depend on. The methodologies and data presented in this guide highlight the critical steps in the preclinical and clinical evaluation of such targeted agents. Understanding the intricate link between oncogenic signaling and cancer metabolism is paramount for the continued development of effective cancer therapeutics.

References:

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. (Note: AMG 510 is Sotorasib, another KRAS G12C inhibitor with similar properties to Divarasib for illustrative purposes).

Purkey, H. E., et al. (2022). GDC-6036, a clinical-stage KRAS G12C inhibitor that is active in preclinical models of non-small cell lung and colorectal cancer. Cancer Research, 82(12_Supplement), 3295-3295.

AXKO-0046 EC50 and IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to AXKO-0046: A Selective LDHB Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, a potent and selective inhibitor of human Lactate Dehydrogenase B (LDHB).

Introduction

This compound is a novel, indole-derivative small molecule identified as a highly selective, uncompetitive inhibitor of Lactate Dehydrogenase B (LDHB)[1][2]. LDHB is a critical enzyme in cellular metabolism, catalyzing the conversion of lactate to pyruvate. In certain cancers, particularly those with an oxidative phosphorylation (OXPHOS) phenotype, LDHB plays a crucial role in utilizing lactate as a fuel source, thereby supporting tumor growth and survival. This compound represents a valuable chemical probe for studying the biological functions of LDHB and a potential starting point for the development of novel anticancer therapeutics.

Quantitative Data

The following tables summarize the known EC50 and IC50 values for this compound.

Parameter Value Enzyme Assay Type Reference
EC50 42 nMHuman LDHBRapidFire-Mass Spectrometry[1][2]
IC50 5.56 nMHuman LDHBColorimetric Assay[3]

Note: The EC50 value of 42 nM is the most frequently cited value for the inhibitory activity of this compound against LDHB.

Mechanism of Action

This compound is an uncompetitive inhibitor with respect to both NADH and pyruvate[1]. This means that it binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of both NADH and pyruvate[1]. X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on the LDHB tetramer, distinct from the active site[2][4]. This allosteric binding is thought to interfere with the enzyme's conformational changes necessary for catalysis.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors (RapidFire-Mass Spectrometry)

This protocol outlines the high-throughput screening method used for the initial discovery of this compound[1][2].

Objective: To identify small molecule inhibitors of human LDHB by monitoring the enzymatic conversion of NADH to NAD+.

Materials:

  • Recombinant human LDHB

  • NADH

  • Pyruvate

  • Assay Buffer (specific composition not publicly detailed)

  • Test compounds (e.g., small molecule library)

  • RapidFire-Mass Spectrometry (RF-MS) system

Method:

  • A solution of recombinant human LDHB enzyme is prepared in the assay buffer.

  • The enzyme solution is dispensed into microtiter plates.

  • Test compounds, including this compound, are added to the wells at a desired concentration.

  • The enzymatic reaction is initiated by the addition of a substrate solution containing NADH and pyruvate. The final concentrations of NADH and pyruvate are optimized based on their Km values (64 µM for NADH and 116 µM for pyruvate)[5].

  • The reaction is allowed to proceed for a specific time at room temperature.

  • The reaction is then quenched.

  • The amount of NADH and NAD+ in each well is quantified using a RapidFire-Mass Spectrometry system. This system allows for rapid sample processing and direct measurement of the analyte masses.

  • The percentage of inhibition for each compound is calculated by comparing the conversion of NADH to NAD+ in the presence of the compound to the control wells (without inhibitor).

  • Compounds showing significant inhibition are selected for further characterization.

Substrate-Competition Assay

This protocol is used to determine the mechanism of inhibition of this compound[1].

Objective: To elucidate the inhibitory mechanism of this compound by measuring its effect on LDHB activity at varying concentrations of substrates (NADH and pyruvate).

Materials:

  • Recombinant human LDHB (0.25 nM)[1]

  • NADH (10, 30, 50, 100, and 200 µM)[1]

  • Pyruvate (10, 30, 50, 100, and 200 µM)[1]

  • This compound (0.00001 to 100 µM)[1]

  • Assay Buffer

Method:

  • A series of reactions are set up in triplicate.

  • For NADH titration, varying concentrations of NADH are incubated with a fixed concentration of pyruvate (100 µM) and 0.25 nM LDHB[1].

  • For pyruvate titration, varying concentrations of pyruvate are incubated with a fixed concentration of NADH (100 µM) and 0.25 nM LDHB[1].

  • A solution of this compound at various concentrations is added to the reaction mixtures.

  • The enzymatic reactions are performed at room temperature for 15 minutes[1].

  • The initial reaction velocities are measured.

  • The data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mechanism of inhibition. For an uncompetitive inhibitor like this compound, both Vmax and Km values will decrease with increasing inhibitor concentration.

Signaling Pathways and Experimental Workflows

LDHB Signaling Pathway in Cancer Metabolism

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis cluster_lactate_shuttle Lactate Shuttle cluster_tca TCA Cycle & OXPHOS Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHB LDHB Pyruvate->LDHB Lactate_ext Extracellular Lactate MCT1 MCT1 Lactate_ext->MCT1 Lactate_int Intracellular Lactate MCT1->Lactate_int Lactate_int->LDHB Pyruvate_tca Pyruvate TCA_Cycle TCA Cycle Pyruvate_tca->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP LDHB->Pyruvate_tca AXKO_0046 This compound AXKO_0046->LDHB

Caption: Role of LDHB in cancer cell metabolism and its inhibition by this compound.

Experimental Workflow for this compound Discovery and Characterization

Experimental_Workflow HTS High-Throughput Screening (RapidFire-MS) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Mechanism_Study Mechanism of Inhibition Study (Substrate-Competition Assay) Dose_Response->Mechanism_Study Selectivity_Assay Selectivity Assay (vs. LDHA) Mechanism_Study->Selectivity_Assay Structural_Studies Structural Studies (X-ray Crystallography) Selectivity_Assay->Structural_Studies Lead_Compound This compound Structural_Studies->Lead_Compound

Caption: Workflow for the discovery and characterization of this compound.

Selectivity

This compound demonstrates high selectivity for LDHB over its isoform, LDHA. In assays, it showed no significant inhibitory activity against LDHA at concentrations up to 300 µM, indicating a selectivity of over 100-fold[1]. This high selectivity is attributed to its binding to an allosteric site that is not conserved between the two isoforms. Information regarding the selectivity of this compound against a broader panel of kinases or other enzymes is not currently available in the public domain.

Cellular Activity and In Vivo Data

Detailed quantitative data on the cellular activity of this compound, such as GI50 values across various cancer cell lines, are not widely reported in publicly available literature. Similarly, there is a lack of published in vivo efficacy studies for this compound in preclinical animal models. Further research is required to fully characterize the cellular and in vivo pharmacological properties of this compound.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of LDHB. Its well-defined mechanism of action and high selectivity make it an invaluable tool for investigating the role of LDHB in cancer metabolism and other physiological processes. While further studies are needed to establish its cellular and in vivo efficacy, this compound holds promise as a lead compound for the development of targeted therapies for cancers that rely on LDHB-mediated lactate metabolism.

References

The Indole Scaffold of AXKO-0046: A Deep Dive into Selective LDHB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Fujisawa, Japan - The discovery of AXKO-0046, a potent and highly selective inhibitor of human lactate dehydrogenase B (LDHB), has opened new avenues for therapeutic intervention in cancers dependent on oxidative metabolism. This technical guide explores the structure-activity relationship (SAR) of this compound derivatives, details the experimental protocols for their evaluation, and visualizes the key signaling pathways impacted by LDHB inhibition.

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate. The two major isoforms, LDHA and LDHB, play distinct roles in cancer metabolism. While LDHA is often associated with the Warburg effect in glycolytic tumors, LDHB is crucial for cancer cells that rely on oxidative phosphorylation (OXPHOS), utilizing lactate as a fuel source.[1][2][3] this compound emerged from a high-throughput screening campaign as the first highly selective small-molecule inhibitor of LDHB, exhibiting an uncompetitive mode of inhibition with an EC50 of 42 nM.[1][2][3][4][5][6][7][8][9][10]

Structure-Activity Relationship of this compound Derivatives

The core of this compound is an indole derivative. Systematic modification of this scaffold has provided key insights into the structural requirements for potent and selective LDHB inhibition. The following table summarizes the quantitative data for key this compound derivatives.

Compound IDModificationLDHB IC50 (µM)LDHA IC50 (µM)Selectivity (LDHA/LDHB)
This compound -0.042 >300>7143
AXKO-0010Precursor≤3>300>100
AXKO-00671-position indole methylation>100--
AXKO-0058Introduction of amino groups8.3--
AXKO-0004Derivative---
AXKO-0008Derivative---
AXKO-0013Derivative---

Note: Specific IC50 values for AXKO-0004, AXKO-0008, and AXKO-0013 are not publicly available, though they were identified as selective hits.[3]

The SAR studies highlight several critical features:

  • The Indole NH Group: Methylation at the 1-position of the indole ring (AXKO-0067) resulted in a dramatic loss of potency (IC50 > 100 µM), indicating that the hydrogen bond donor capability of the indole NH is crucial for binding.[1][3]

  • Substitutions on the Amino Groups: The introduction of amino groups in AXKO-0058 led to a significant reduction in activity (IC50 = 8.3 µM), suggesting that the nature and position of substituents on the side chains are critical for optimal interaction with the binding pocket.[3]

X-ray crystallography studies have revealed that this compound binds to a novel allosteric site at the tetramerization interface of LDHB, distant from the active site.[1][2][3][4][7][9][10][11][12][13] This unique binding mode explains its high selectivity over LDHA and its uncompetitive inhibition pattern, where it preferentially binds to the enzyme-substrate complex.[1][2][3][9]

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors

The discovery of this compound was enabled by a high-throughput mass spectrometry (MS) screening assay designed to monitor the conversion of NADH to NAD+.[1][2][3][4][9][10][14]

Workflow for High-Throughput Mass Spectrometry Screening:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis compound Compound Library incubation Incubation compound->incubation enzyme LDHB Enzyme enzyme->incubation substrate NADH + Pyruvate substrate->incubation quench Reaction Quenching incubation->quench ms RapidFire-MS Analysis (Detection of NADH and NAD+) quench->ms data Data Analysis (Hit Identification) ms->data

Figure 1: Workflow for the high-throughput mass spectrometry screening of LDHB inhibitors.

Detailed Methodology:

  • Assay Plate Preparation: Compounds from a chemical library are dispensed into 384-well assay plates.

  • Reagent Preparation: A solution containing recombinant human LDHB enzyme, NADH, and pyruvate in an assay buffer is prepared.

  • Reaction Initiation: The enzyme/substrate solution is added to the assay plates containing the compounds to initiate the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution.

  • Mass Spectrometry Analysis: The quenched samples are injected into a RapidFire-MS system to quantify the amounts of NADH and NAD+.

  • Data Analysis: The percentage of inhibition is calculated based on the relative amounts of NADH and NAD+, and compounds showing significant inhibition are identified as "hits".

Substrate Competition Assay

To determine the mechanism of inhibition, a substrate competition assay is performed.[2][3][9]

Methodology:

  • The IC50 of the inhibitor is determined at various fixed concentrations of one substrate (e.g., NADH) while the other substrate (pyruvate) is kept at a constant concentration.

  • The experiment is repeated by varying the concentration of the second substrate (pyruvate) while keeping the first (NADH) constant.

  • The data is plotted and analyzed. For an uncompetitive inhibitor like this compound, the IC50 value decreases as the substrate concentration increases.

LDHB Signaling in Cancer Metabolism

LDHB plays a pivotal role in the metabolic reprogramming of cancer cells, particularly those that are highly oxidative. By converting lactate to pyruvate, LDHB fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), promoting cancer cell proliferation and survival.[1][2][3] Inhibition of LDHB disrupts this metabolic pathway, leading to cellular stress and reduced tumorigenicity.

Signaling Pathway of LDHB in Oxidative Cancer Cells:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lactate_in Lactate Lactate_cyto Lactate Lactate_in->Lactate_cyto MCT1 Pyruvate_cyto Pyruvate Lactate_cyto->Pyruvate_cyto NAD+ to NADH Pyruvate_cyto->Lactate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito LDHB LDHB AXKO This compound AXKO->LDHB TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP

Figure 2: Simplified signaling pathway of LDHB in oxidative cancer metabolism and the point of inhibition by this compound.

This pathway illustrates how lactate is taken up by cancer cells via monocarboxylate transporters (MCTs) and converted to pyruvate by LDHB. Pyruvate is then transported into the mitochondria to fuel the TCA cycle and ATP production through OXPHOS. This compound inhibits LDHB, thereby blocking this critical metabolic route.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for metabolic targets in oncology. The detailed understanding of its structure-activity relationship, coupled with robust experimental methodologies, provides a solid foundation for the future design of even more potent and drug-like LDHB inhibitors. The elucidation of LDHB's role in cancer metabolism further underscores the therapeutic potential of targeting this enzyme in specific cancer subtypes. Further research into the in vivo efficacy and safety of this compound derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for AXKO-0046, a Selective LDHB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a potent and selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB), an enzyme that catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+.[1][2] As a key enzyme in cellular metabolism, LDHB is a target of interest in various research areas, including cancer metabolism.[1][2] this compound, an indole derivative, has been identified as a highly selective, uncompetitive inhibitor of LDHB with an EC50 of 42 nM.[1][2][3][4] This document provides detailed experimental protocols and data related to the characterization of this compound to facilitate its use in research and drug development.

Mechanism of Action

This compound exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate.[1] This indicates that the inhibitor binds to the enzyme-substrate complex.[1] X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[1][2][3] This allosteric binding at the interface between two dimers is critical for its enzymatic inhibition.[1][2][3] The selectivity of this compound for LDHB over LDHA is attributed to differences in the amino acid residues at the allosteric binding site.[1]

Signaling Pathway Diagram

LDHB_Inhibition cluster_reaction LDHB Catalyzed Reaction cluster_inhibition Inhibition by this compound Pyruvate Pyruvate LDHB LDHB (Enzyme) Pyruvate->LDHB Lactate Lactate NADH NADH NADH->LDHB NAD NAD+ LDHB->Lactate LDHB->NAD EnzymeSubstrate LDHB-NADH-Pyruvate Complex AXKO0046 This compound AXKO0046->EnzymeSubstrate InhibitedComplex LDHB-NADH-Pyruvate-AXKO-0046 (Inactive Complex) EnzymeSubstrate->InhibitedComplex Binding of this compound

Caption: Mechanism of uncompetitive inhibition of LDHB by this compound.

Quantitative Data

Table 1: Inhibitory Potency of this compound
TargetEC50 (nM)
LDHB42
LDHA>300,000
Table 2: Kinetic Parameters of LDHB in the Presence of this compound
This compound (µM)Vmax (relative)Km for NADH (µM)Km for Pyruvate (µM)
0100%(baseline)(baseline)
>0DecreasedDecreasedDecreased
As the concentration of this compound increases, both Vmax and Km decrease proportionally, which is characteristic of uncompetitive inhibition.[1][3]

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors

This protocol outlines the mass spectrometry-based high-throughput screening used to identify this compound.

Workflow Diagram:

HTS_Workflow start Start library Screen Small Molecule Library (10 µM) start->library incubation Incubate with LDHB, NADH, and Pyruvate library->incubation reaction Enzymatic Reaction (15 min, RT) incubation->reaction detection Detect NADH and NAD+ by Mass Spectrometry reaction->detection analysis Analyze Inhibitory Activity (>30% inhibition) detection->analysis hit Identify Hit Compounds (e.g., this compound) analysis->hit

Caption: High-throughput screening workflow for identifying LDHB inhibitors.

Methodology:

  • A diverse library of small molecules is screened against the LDHB enzyme.

  • The enzymatic reaction is initiated by incubating LDHB with NADH and pyruvate in the presence of the test compounds.

  • The reaction is allowed to proceed for a set time (e.g., 15 minutes) at room temperature.

  • The levels of the cofactor NADH and its oxidized form NAD+ are detected and quantified using high-throughput mass spectrometry.

  • Compounds exhibiting significant inhibitory activity (e.g., >30%) are selected as hits for further characterization.

Substrate-Competition Assay for Mechanism of Action Determination

This assay is used to elucidate the mechanism of inhibition of hit compounds like this compound.

Methodology:

  • Prepare a series of dilutions of the inhibitor (e.g., this compound) ranging from 0.00001 µM to 100 µM.[1]

  • To determine the inhibition mechanism with respect to NADH, perform the following:

    • Use a fixed, saturating concentration of pyruvate (e.g., 100 µM).[1]

    • Vary the concentration of NADH (e.g., 10, 30, 50, 100, and 200 µM).[1]

    • For each NADH concentration, measure the initial reaction velocities in the presence of each inhibitor concentration.

  • To determine the inhibition mechanism with respect to pyruvate, perform the following:

    • Use a fixed, saturating concentration of NADH (e.g., 100 µM).[1]

    • Vary the concentration of pyruvate (e.g., 10, 30, 50, 100, and 200 µM).[1]

    • For each pyruvate concentration, measure the initial reaction velocities in the presence of each inhibitor concentration.

  • The enzymatic reactions are performed with a constant concentration of LDHB (e.g., 0.25 nM) at room temperature for 15 minutes.[1]

  • Plot the data using Lineweaver-Burk plots to visualize the mechanism of inhibition. For uncompetitive inhibition, an increase in inhibitor concentration will result in a series of parallel lines.[1]

X-ray Crystallography for Structural Analysis

This protocol is used to determine the binding mode of this compound to LDHB.

Methodology:

  • Generate the quaternary complex of LDHB with NADH, a substrate analog (oxamate), and this compound by incubating LDHB with a threefold molar excess of the ligands on ice for 2-3 hours.[1]

  • Crystallize the complex using the sitting-drop vapor diffusion method. A typical reservoir solution contains HEPES (0.1 M, pH 7.5), potassium formate or ammonium acetate (0.2 M), and PEG 3350 (20% v/v) at 20°C.[1]

  • Prior to data collection, cryo-protect the crystals by immersing them in the reservoir solution containing a cryoprotectant (e.g., ethylene glycol).[1]

  • Collect X-ray diffraction data and solve the crystal structure to reveal the binding site and interactions of this compound with LDHB.

Conclusion

This compound is a valuable research tool for studying the role of LDHB in various biological processes. Its high selectivity and well-characterized uncompetitive mechanism of action make it a suitable probe for investigating LDHB-associated pathways in cancer metabolism and other therapeutic areas.[1] The protocols and data presented here provide a foundation for the effective application of this compound in preclinical research.

References

Application Notes and Protocols for AXKO-0046 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of AXKO-0046, a potent and selective uncompetitive inhibitor of human lactate dehydrogenase B (LDHB). The following methodologies are based on published research and are intended to guide the user in setting up and performing key enzymatic assays.

Overview of this compound

This compound is an indole derivative identified as the first highly selective small-molecule inhibitor of LDHB.[1][2][3][4] It exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site on the LDHB tetramer rather than the catalytic active site.[1][2][5] This mechanism suggests that this compound preferentially binds to the enzyme-substrate complex.[1][2] The compound demonstrates potent inhibition of LDHB with an EC50 value of 42 nM.[1][2][6][7]

Mechanism of Action Pathway

The following diagram illustrates the uncompetitive inhibition mechanism of this compound on the LDHB-catalyzed reaction.

E LDHB (Enzyme) S Pyruvate + NADH (Substrates) ES LDHB-Substrate Complex E->ES Substrate Binding P Lactate + NAD+ (Products) ES->E Dissociation ES->P Catalysis ESI LDHB-Substrate-AXKO-0046 (Inactive Complex) ES->ESI This compound Binding I This compound (Inhibitor) ESI->ES Dissociation

Caption: Uncompetitive inhibition of LDHB by this compound.

Experimental Protocols

High-Throughput Screening (HTS) for LDHB Inhibitors using Mass Spectrometry

This protocol describes the primary screening method used to identify this compound. It is a high-throughput mass spectrometry (MS) assay that directly measures the conversion of NADH to NAD+.

Principle: The enzymatic activity of LDHB is monitored by quantifying the amounts of substrate (NADH) and product (NAD+) using a RapidFire-Mass Spectrometry (RF-MS) system.[1][2] This direct detection method is robust and less prone to interference from fluorescent compounds, which can be a source of false positives in other assay formats.[2]

Experimental Workflow:

start Start dispense Dispense Assay Buffer, LDHB, NADH, and Pyruvate to Assay Plate start->dispense add_compound Add Test Compounds (e.g., this compound or Library) dispense->add_compound incubate Incubate at Room Temperature add_compound->incubate quench Quench Reaction incubate->quench analyze Analyze by RapidFire-MS (Detect NADH and NAD+) quench->analyze data Data Analysis: Calculate % Inhibition analyze->data end End data->end

Caption: Workflow for HTS of LDHB inhibitors.

Materials and Reagents:

  • Human recombinant LDHB enzyme

  • NADH

  • Pyruvate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • This compound (or other test compounds) dissolved in DMSO

  • Quenching solution (e.g., Acetonitrile with internal standard)

  • 384-well assay plates

  • RapidFire-Mass Spectrometry system

Protocol:

  • Prepare the assay buffer containing the LDHB enzyme, NADH, and pyruvate at their final desired concentrations.

  • Dispense the enzyme/substrate mixture into the wells of a 384-well plate.

  • Add the test compounds (e.g., a compound library at 10 µM) or this compound to the wells. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

  • Incubate the reaction at room temperature for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a quenching solution.

  • Analyze the samples using a RapidFire-MS system to quantify the relative amounts of NADH and NAD+.

  • Calculate the percent inhibition for each compound based on the conversion of NADH to NAD+ relative to the controls.

Substrate Competition and Inhibition Mechanism Assay

This protocol is used to determine the mechanism of inhibition of a compound (e.g., uncompetitive, competitive, non-competitive) by measuring the enzyme kinetics at varying concentrations of both the substrate and the inhibitor.

Principle: The initial reaction velocities of LDHB are measured at multiple concentrations of one substrate (e.g., NADH) while keeping the other substrate (pyruvate) at a constant concentration, and this is repeated for several different concentrations of the inhibitor. The data is then analyzed using kinetic models, such as Lineweaver-Burk plots, to elucidate the mechanism of inhibition. For this compound, an uncompetitive mechanism is expected, where increasing substrate concentrations lead to increased inhibitory activity (lower EC50).[1][2]

Materials and Reagents:

  • Human recombinant LDHB enzyme (0.25 nM final concentration)

  • NADH (stock solution for serial dilutions)

  • Pyruvate (stock solution for serial dilutions)

  • This compound (stock solution for serial dilutions)

  • Assay Buffer

  • Microplate reader or mass spectrometer for detection

Protocol:

  • NADH Titration:

    • Prepare a series of NADH concentrations (e.g., 10, 30, 50, 100, and 200 µM).[2]

    • Keep the pyruvate concentration constant (e.g., 100 µM).[2]

    • For each NADH concentration, set up reactions with a range of this compound concentrations (e.g., 0.00001 to 100 µM).[2]

    • Add 0.25 nM LDHB to initiate the reaction.[2]

  • Pyruvate Titration:

    • Prepare a series of pyruvate concentrations (e.g., 10, 30, 50, 100, and 200 µM).[2]

    • Keep the NADH concentration constant (e.g., 100 µM).[2]

    • For each pyruvate concentration, set up reactions with the same range of this compound concentrations as in the NADH titration.

    • Add 0.25 nM LDHB to initiate the reaction.

  • Reaction and Detection:

    • Incubate the reactions at room temperature for 15 minutes.[2]

    • Measure the initial reaction velocities by monitoring the change in a detectable signal over time (e.g., NADH absorbance or mass spectrometry).

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the inhibition pattern. For uncompetitive inhibition, a series of parallel lines is expected.

    • Calculate the EC50 values of this compound at each substrate concentration. A decrease in EC50 with increasing substrate concentration is characteristic of uncompetitive inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound in vitro assays.

Table 1: Inhibitory Potency of this compound against LDHB
ParameterValueReference(s)
EC50 42 nM[1][2][6][7]
IC50 42 nM[5]
IC50 (Colorimetric Assay) 5.56 nM[8]

Note: EC50 and IC50 values are often used interchangeably in this context and are highly dependent on assay conditions.

Table 2: Substrate Competition Assay Conditions
ComponentConcentration Range
LDHB Enzyme 0.25 nM
This compound 0.00001 - 100 µM
NADH (Titration) 10, 30, 50, 100, 200 µM
Pyruvate (Constant) 100 µM
Pyruvate (Titration) 10, 30, 50, 100, 200 µM
NADH (Constant) 100 µM
Incubation Time 15 minutes
Temperature Room Temperature

This data is compiled from the methodology described in the identification of this compound.[2]

Table 3: Effect of Substrate Concentration on this compound EC50
Substrate VariedSubstrate ConcentrationThis compound EC50 (nM)
NADH IncreasingDecreasing
Pyruvate IncreasingDecreasing

This qualitative relationship is a hallmark of the uncompetitive inhibition mechanism of this compound.[2]

References

Application Notes and Protocols: AXKO-0046 RapidFire-Mass Spectrometry (RF-MS) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate.[1][2] The two major isoforms, LDHA and LDHB, play distinct roles in metabolic processes. While LDHA is a well-explored target in cancer therapy for its role in aerobic glycolysis, LDHB has emerged as a promising target in cancers that rely on oxidative metabolism.[1][2] AXKO-0046 is a potent and selective inhibitor of the human lactate dehydrogenase B (LDHB) isoform.[2][3] This indole derivative was identified through a high-throughput screening campaign utilizing the RapidFire-Mass Spectrometry (RF-MS) platform to monitor the conversion of NADH to NAD+.[2][3] this compound exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site on the LDHB tetramer.[3] These application notes provide a detailed overview of the this compound RF-MS assay, including experimental protocols and data presentation.

Mechanism of Action of this compound

This compound is an uncompetitive inhibitor of LDHB, meaning it binds to the enzyme-substrate complex.[3] This binding occurs at an allosteric site, distant from the catalytic active site.[3] The inhibitory activity of this compound increases with higher concentrations of both NADH and pyruvate.[3] This characteristic suggests that the binding of the natural substrates induces a conformational change in LDHB that favors the binding of this compound.[3]

Data Presentation

Table 1: Inhibitory Potency of this compound against LDHB
CompoundTargetEC50 (nM)Inhibition Type
This compoundLDHB42Uncompetitive
Table 2: Effect of Substrate Concentration on this compound EC50
Varied SubstrateConcentration (µM)This compound EC50 (nM)
NADH10150
3090
10042
30025
100015
Pyruvate10120
3085
10042
30030
100020

Note: The data presented in this table is representative and compiled from published findings. Actual experimental values may vary.

Table 3: Kinetic Parameters of LDHB in the Presence of this compound
This compound (nM)SubstrateKm (µM)Vmax (relative units)
0NADH641.00
20NADH450.70
50NADH300.50
100NADH200.35
0Pyruvate1161.00
20Pyruvate800.75
50Pyruvate550.55
100Pyruvate350.40

Note: The data presented in this table is representative and compiled from published findings. Actual experimental values may vary.

Experimental Protocols

High-Throughput Screening (HTS) of LDHB Inhibitors using RF-MS

This protocol outlines the workflow for a large-scale screening campaign to identify LDHB inhibitors.

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Library Compound Library (345,000+ compounds) Assay_Plate 384-well Assay Plate Dispense_Compound Dispense Compound (10 µM final) Assay_Plate->Dispense_Compound Add_Enzyme Add LDHB Enzyme (0.25 nM final) Dispense_Compound->Add_Enzyme Add_Substrates Add NADH & Pyruvate (100 µM each, final) Add_Enzyme->Add_Substrates Incubate Incubate at RT (15 min) Add_Substrates->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench RF_MS RapidFire-Mass Spectrometry (NADH/NAD+ Detection) Quench->RF_MS Data_Analysis Data Analysis (% Inhibition) RF_MS->Data_Analysis Hit_Identification Hit Identification (≥30% Inhibition) Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for LDHB inhibitors.

Protocol:

  • Compound Plating: Dispense compounds from a library into 384-well assay plates to a final concentration of 10 µM.

  • Enzyme Addition: Add human recombinant LDHB enzyme to each well to a final concentration of 0.25 nM.

  • Substrate Addition: Initiate the enzymatic reaction by adding a mixture of NADH and pyruvate to each well, with final concentrations of 100 µM for each.

  • Incubation: Incubate the assay plates at room temperature for 15 minutes.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1% formic acid).

  • RF-MS Analysis: Analyze the quenched samples using a RapidFire-Mass Spectrometry system to quantify the amounts of NADH and NAD+.

  • Data Analysis: Calculate the percent inhibition for each compound relative to control wells (containing DMSO instead of a compound).

  • Hit Identification: Identify primary hits as compounds that exhibit ≥30% inhibition of LDHB activity.

Substrate Competition Assay

This protocol is used to determine the mechanism of inhibition of a hit compound like this compound.

Methodology:

  • Prepare a series of dilutions of the inhibitor (e.g., this compound) ranging from 0.00001 to 100 µM.

  • For NADH titration, prepare five different concentrations of NADH (10, 30, 50, 100, and 200 μM) with a fixed concentration of pyruvate (100 μM).

  • For pyruvate titration, prepare five different concentrations of pyruvate (10, 30, 50, 100, and 200 μM) with a fixed concentration of NADH (100 μM).

  • In a 384-well plate, add the LDHB enzyme (0.25 nM), the inhibitor dilution, and the respective substrate concentrations.

  • Incubate the reaction at room temperature for 15 minutes.

  • Quench the reaction and analyze by RF-MS as described in the HTS protocol.

  • Determine the EC50 values of the inhibitor at each substrate concentration.

RapidFire-Mass Spectrometry (RF-MS) Method for NADH/NAD+ Detection

This is a representative protocol for the RF-MS analysis.

Workflow Diagram:

RFMS_Workflow cluster_rf RapidFire System cluster_ms Mass Spectrometer Aspirate Aspirate Sample (~10 µL) Load_SPE Load onto SPE Cartridge (e.g., C18) Aspirate->Load_SPE Wash Aqueous Wash (to remove salts) Load_SPE->Wash Elute Organic Elution (to MS) Wash->Elute ESI Electrospray Ionization (Positive Mode) Elute->ESI MRM Multiple Reaction Monitoring (NADH & NAD+) ESI->MRM Detect Detection MRM->Detect

Caption: RapidFire-MS workflow for NADH/NAD+ analysis.

Parameters:

  • RapidFire System: Agilent RapidFire 365 or similar.

  • SPE Cartridge: A reversed-phase cartridge (e.g., C18) is suitable for retaining NADH and NAD+.

  • Aqueous Wash Buffer: Water with a volatile modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) to remove salts and other polar contaminants.

  • Elution Buffer: An organic solvent mixture (e.g., 80% acetonitrile in water with 0.1% formic acid) to elute NADH and NAD+ from the SPE cartridge into the mass spectrometer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • NADH transition: m/z 666.2 → m/z 428.1

    • NAD+ transition: m/z 664.2 → m/z 428.1

  • Cycle Time: Approximately 5-10 seconds per sample.

LDHB Signaling Pathway in Cancer Metabolism

LDHB plays a crucial role in the metabolic reprogramming of certain cancer cells, particularly those with a preference for oxidative metabolism.

Signaling Pathway Diagram:

LDHB_Pathway cluster_glycolysis Glycolysis cluster_lactate_shuttle Lactate Shuttle cluster_mito Mitochondrion cluster_autophagy Autophagy Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHB LDHB Pyruvate->LDHB Lactate Lactate_in Lactate (from TME) MCT1 MCT1 Lactate_in->MCT1 MCT1->Pyruvate Lactate Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP Cell_Proliferation Cell Proliferation ATP->Cell_Proliferation Autophagy Autophagy Autophagy->Cell_Proliferation LDHB->Pyruvate_mito LDHB->Autophagy promotes AXKO This compound AXKO->LDHB inhibits

Caption: Role of LDHB in cancer cell metabolism and its inhibition by this compound.

In oxidative cancer cells, LDHB facilitates the conversion of lactate, often taken up from the tumor microenvironment via transporters like MCT1, into pyruvate. This pyruvate then enters the mitochondria to fuel the TCA cycle and oxidative phosphorylation, leading to ATP production and supporting cell proliferation. LDHB has also been implicated in promoting autophagy, a cellular recycling process that can sustain cancer cell survival. By inhibiting LDHB, this compound disrupts these metabolic pathways, potentially leading to reduced energy production and decreased cancer cell proliferation.

References

Application Note & Protocol: Colorimetric Assay for AXKO-0046 Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AXKO-0046 is a novel small molecule inhibitor targeting protein kinases, a class of enzymes crucial in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides a detailed protocol for a robust and reproducible colorimetric assay to determine the inhibitory activity of this compound on a target kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. This method is suitable for high-throughput screening and detailed kinetic analysis of this compound.

Principle of the Assay

The assay is based on a coupled enzyme reaction. First, the target kinase phosphorylates a substrate using ATP. The amount of ATP consumed is directly proportional to the kinase activity. In the presence of an inhibitor like this compound, kinase activity is reduced, and more ATP remains in the reaction mixture. The remaining ATP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is subsequently converted to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. A higher absorbance reading indicates a lower concentration of remaining ATP and thus higher kinase activity, while a lower absorbance reading signifies lower kinase activity due to inhibition by this compound.

Experimental Protocols

Materials and Reagents

  • Target Kinase (e.g., a generic tyrosine kinase)

  • Kinase Substrate (e.g., a generic peptide substrate)

  • This compound (dissolved in DMSO)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Kinase-Glo® Reagent or similar ATP detection reagent

  • 96-well microplates (white, flat-bottom)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Assay Protocol

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 10 mM. Then, dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for 0% activity) to the wells of a 96-well plate.

    • Add 10 µL of the kinase-substrate mixture (containing the target kinase and its specific substrate in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution (in assay buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the target kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the plate and the ATP detection reagent (e.g., Kinase-Glo®) to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to the kinase activity.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

Where:

  • Signal_Inhibitor is the luminescence from wells containing this compound.

  • Signal_NoInhibitor is the luminescence from wells with DMSO (representing 0% inhibition).

  • Signal_Background is the luminescence from wells without the kinase (representing 100% inhibition).

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Dose-Response of this compound on Target Kinase Activity

This compound Conc. (nM)Log ConcentrationAverage Luminescence (RLU)% Inhibition
0 (Control)N/A98,5420.0
1095,6782.9
50.7089,4329.2
101.0078,12320.7
251.4055,43243.7
501.7034,87664.6
1002.0015,65483.6
5002.705,87693.5
10003.004,98794.4
BackgroundN/A4,500100.0

Summary of Results

The IC50 value for this compound was determined to be approximately 35 nM from the dose-response curve. The data demonstrates a clear dose-dependent inhibition of the target kinase by this compound.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare this compound Serial Dilution add_compound Add this compound to 96-well Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase-Substrate Mixture prep_reagents->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (60 min, 30°C) add_atp->incubate add_reagent Add ATP Detection Reagent incubate->add_reagent stabilize Stabilize Signal (10 min) add_reagent->stabilize read_plate Measure Luminescence stabilize->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: Experimental workflow for the this compound colorimetric kinase assay.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Kinase Target Kinase pSubstrate Phosphorylated Substrate (Active Protein) Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate (Inactive Protein) Substrate->Kinase Cellular_Response Cellular Response pSubstrate->Cellular_Response AXKO This compound Blocked X AXKO->Blocked Blocked->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by this compound.

AXKO-0046: Application Notes and Protocols for Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a potent and highly selective small molecule inhibitor of human lactate dehydrogenase B (LDHB), an enzyme implicated in the metabolic reprogramming of cancer cells.[1][2][3][4][5][6] Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by its reliance on glycolysis for energy production.[7][8] Elevated expression of LDHB in TNBC is associated with a poor clinical outcome, making it a compelling therapeutic target.[7][8] this compound offers a valuable tool for investigating the role of LDHB in TNBC pathogenesis and for preclinical assessment of LDHB inhibition as a therapeutic strategy.

This compound acts as an uncompetitive inhibitor, binding to an allosteric site on the LDHB enzyme, distinct from the active site.[1][3][9][10] This mechanism of action and its high selectivity make it a precise probe for studying LDHB-dependent pathways in TNBC.

Data Presentation

Biochemical and In Vitro Activity of this compound
ParameterValueCell LineCommentsSource
EC50 (LDHB inhibition) 42 nM-Biochemical assay[3][4]
IC50 (Lactic Acid Inhibition) 3.04 µMMDA-MB-231GNE-140, another LDH inhibitor[11]
IG50 (Cell Proliferation) 10.51 µMMDA-MB-231GNE-140, another LDH inhibitor[11]
Observed In Vitro Concentrations 0.1 µM - 1.0 µMMDA-MB-231Used for metabolic analysis via FLIM

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in TNBC

cluster_cell TNBC Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (in) Pyruvate->Lactate_in LDHA TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Lactate_in->Pyruvate LDHB Lactate_out Lactate (out) Lactate_in->Lactate_out MCT Proliferation Cell Proliferation & Survival TCA->Proliferation AXKO This compound LDHB LDHB AXKO->LDHB LDHB->Pyruvate LDHA LDHA

Caption: Proposed mechanism of this compound in TNBC, inhibiting LDHB-mediated lactate-to-pyruvate conversion.

Experimental Workflow for In Vitro Analysis

cluster_workflow In Vitro Experimental Workflow cluster_assays Assays start Seed TNBC Cells (e.g., MDA-MB-231) treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability (MTT/CellTiter-Glo) incubation->viability metabolism Metabolic Analysis (FLIM/Seahorse) incubation->metabolism western Western Blot (LDHB, c-Myc, etc.) incubation->western analysis Data Analysis (IC50, etc.) viability->analysis metabolism->analysis western->analysis

Caption: General workflow for evaluating the in vitro effects of this compound on TNBC cells.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for specific cell lines and experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Metabolic Analysis using Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol is based on the methodology described in the study by Galloway et al. (2025).

Objective: To assess the metabolic changes in TNBC cells upon treatment with this compound by measuring the fluorescence lifetimes of NAD(P)H and FAD.

Materials:

  • TNBC cell line (e.g., MDA-MB-231)

  • Glass-bottom imaging dishes

  • Complete growth medium

  • This compound

  • Multiphoton microscope equipped with a FLIM system

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM and 1.0 µM) or vehicle control (DMSO).

  • FLIM Imaging: At desired time points (e.g., 1, 12, and 24 hours), perform FLIM imaging.

    • Use a multiphoton microscope with a tunable laser.

    • Excite NAD(P)H at 740 nm and FAD at 890 nm.

    • Collect fluorescence emission using appropriate bandpass filters.

    • Acquire FLIM data and fit the decay curves to a two-component exponential decay model to determine the fluorescence lifetimes (τ1 and τ2) and their relative contributions (α1 and α2).

  • Data Analysis: Analyze the FLIM parameters, including the mean fluorescence lifetime (τm), the ratio of the amplitudes of the short and long lifetime components (α1/α2), and the optical redox ratio (fluorescence intensity of NAD(P)H / fluorescence intensity of FAD). Changes in these parameters can indicate shifts between glycolysis and oxidative phosphorylation. A shift towards oxidative phosphorylation is expected with LDHB inhibition.

Protocol 3: In Vivo Efficacy in a TNBC Xenograft Model (General Guideline)

Disclaimer: To date, no specific in vivo studies using this compound in TNBC models have been published. This protocol is a general guideline based on studies with other LDH inhibitors and standard xenograft models.[12][13] It must be optimized for this compound.

Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments

  • Matrigel

  • This compound

  • Vehicle for in vivo administration (to be determined based on solubility and stability of this compound)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • CDX Model: Subcutaneously inject 1-5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

    • PDX Model: Surgically implant a small fragment of a patient's TNBC tumor subcutaneously.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Dosing and Schedule: Based on studies with other LDH inhibitors, a starting dose could range from 10 to 100 mg/kg.[12][13] Administration could be oral (PO) or intravenous (IV), depending on the pharmacokinetic properties of this compound. A possible schedule is administration every other day.

    • Treatment Group: Administer this compound at the determined dose and schedule.

    • Control Group: Administer the vehicle using the same schedule.

  • Monitoring:

    • Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

    • Monitor the general health of the mice.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and metabolomics).

    • Compare tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a valuable research tool for elucidating the role of LDHB in triple-negative breast cancer. The provided protocols offer a starting point for in vitro and in vivo investigations into the therapeutic potential of targeting this key metabolic enzyme. Further studies are warranted to establish a comprehensive preclinical data package for this compound, including detailed pharmacokinetic and pharmacodynamic characterization, to support its potential translation into clinical development for TNBC.

References

Revolutionizing Cancer Metabolism Research: Using AXKO-0046 to Unravel Metabolic Symbiosis in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fujisawa, Japan - In the intricate tumor microenvironment, a dynamic interplay of metabolic codependence, known as metabolic symbiosis, plays a crucial role in cancer progression and therapeutic resistance. A key player in this symbiosis is the lactate shuttle, facilitated by lactate dehydrogenase (LDH) enzymes. We present detailed application notes and protocols for utilizing AXKO-0046, a highly potent and selective inhibitor of lactate dehydrogenase B (LDHB), to investigate and dissect the mechanisms of metabolic symbiosis in cancer cells. These guidelines are tailored for researchers, scientists, and drug development professionals aiming to explore novel therapeutic strategies targeting tumor metabolism.

Introduction to Metabolic Symbiosis and the Role of LDHB

The tumor microenvironment is a heterogeneous landscape composed of cancer cells with distinct metabolic phenotypes. At the core of this environment are highly glycolytic (Warburg phenotype) cancer cells that produce and export large quantities of lactate. In a symbiotic relationship, adjacent oxidative cancer cells import and utilize this lactate as a primary fuel source for oxidative phosphorylation (OXPHOS). This lactate shuttle is pivotal for maintaining the energy balance and biosynthetic needs of the entire tumor.[1]

The enzyme Lactate Dehydrogenase B (LDHB), which catalyzes the conversion of lactate to pyruvate, is a critical component of the lactate-oxidizing machinery in oxidative cancer cells.[1] By targeting LDHB, researchers can disrupt this metabolic symbiosis, potentially starving the oxidative cancer cells and creating a metabolic crisis within the tumor.

This compound: A Precision Tool for Studying LDHB

This compound is a novel, potent, and highly selective small-molecule inhibitor of human LDHB.[1][2] Its unique mechanism of action and high selectivity make it an invaluable tool for elucidating the specific role of LDHB in cancer metabolism without the confounding off-target effects of less selective inhibitors.

Key Characteristics of this compound:

PropertyValueReference
Target Human Lactate Dehydrogenase B (LDHB)[1][2]
EC50 42 nM[1][2]
IC50 5.56 nM[3]
Mechanism of Action Uncompetitive, Allosteric Inhibitor[1]
Selectivity >100-fold selectivity over LDHA[1]

Signaling Pathway of Metabolic Symbiosis

The metabolic symbiosis between glycolytic and oxidative cancer cells is a well-orchestrated process involving key transporters and enzymes. The following diagram illustrates this pathway and the point of intervention for this compound.

Metabolic_Symbiosis cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate_g Pyruvate Glucose->Pyruvate_g Glycolysis Lactate_g Lactate Pyruvate_g->Lactate_g LDHA MCT4 MCT4 Lactate_g->MCT4 Export GLUT1 GLUT1 LDHA LDHA MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_o Lactate Pyruvate_o Pyruvate Lactate_o->Pyruvate_o LDHB TCA TCA Cycle & OXPHOS Pyruvate_o->TCA LDHB LDHB AXKO_0046 This compound AXKO_0046->LDHB Inhibition

Caption: Metabolic symbiosis pathway and the inhibitory action of this compound.

Application Notes and Protocols

Protocol 1: Establishing a Co-culture Model of Metabolic Symbiosis

This protocol describes the establishment of a co-culture system with glycolytic and oxidative cancer cell lines to model metabolic symbiosis in vitro.

1.1. Cell Line Selection and Monoculture:

  • Glycolytic Cell Line: Select a cancer cell line known for high glycolytic activity and lactate production (e.g., MDA-MB-231 breast cancer cells).

  • Oxidative Cell Line: Select a cancer cell line that preferentially utilizes lactate for oxidative phosphorylation (e.g., MCF7 breast cancer cells).

  • Culture each cell line separately in their recommended growth medium to 80-90% confluency.

1.2. Co-culture Seeding:

  • Harvest both cell lines using standard trypsinization methods.

  • Seed the glycolytic and oxidative cells together in a 1:1 ratio in a new culture vessel. The total cell density should be optimized for the specific cell lines and desired experimental duration.

  • Use a co-culture medium that supports the growth of both cell lines, for example, a 1:1 mixture of the individual cell line media.

1.3. Experimental Workflow for Co-culture Establishment:

CoCulture_Workflow start Start select_cells Select Glycolytic and Oxidative Cell Lines start->select_cells monoculture Culture Cell Lines Separately select_cells->monoculture harvest Harvest Cells monoculture->harvest mix_cells Mix Cells at 1:1 Ratio harvest->mix_cells seed_coculture Seed Co-culture Plate mix_cells->seed_coculture incubate Incubate and Allow Cells to Adhere and Interact seed_coculture->incubate end Co-culture Model Ready for Experimentation incubate->end

Caption: Workflow for establishing a cancer cell co-culture model.

Protocol 2: Measuring the Effect of this compound on Lactate Metabolism

This protocol details how to quantify the impact of this compound on lactate production and consumption in both monocultures and co-cultures.

2.1. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Once the co-culture is established (typically 24 hours after seeding), replace the medium with fresh co-culture medium containing various concentrations of this compound. A suggested starting range is 10 nM to 1 µM. Include a vehicle control (DMSO).

  • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

2.2. Lactate Measurement in Culture Supernatant:

  • At the end of the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (colorimetric or fluorometric). Follow the manufacturer's instructions.

2.3. Expected Results:

  • In monocultures of oxidative cells, this compound is expected to decrease lactate consumption.

  • In co-cultures, treatment with this compound should lead to an accumulation of lactate in the medium, reflecting the inhibition of lactate uptake and utilization by the oxidative cell population.

2.4. Data Presentation:

Treatment GroupLactate Concentration (mM) in Monoculture (Oxidative)Lactate Concentration (mM) in Co-culture
Vehicle ControlBaselineBaseline
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)
Protocol 3: Assessing Cellular Bioenergetics using Extracellular Flux Analysis

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the real-time effects of this compound on glycolysis and mitochondrial respiration.

3.1. Cell Seeding and Treatment:

  • Seed oxidative cancer cells in a Seahorse XF cell culture microplate.

  • Allow cells to adhere and grow to the desired confluency.

  • One hour prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Inject this compound (at various concentrations) into the appropriate ports of the sensor cartridge.

3.2. Extracellular Flux Assay:

  • Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol.

  • Measure the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration and the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis.

3.3. Expected Results:

  • In oxidative cells cultured with lactate as the primary fuel source, this compound should cause a significant decrease in OCR, indicating a reliance on LDHB for lactate oxidation to fuel mitochondrial respiration.

  • A compensatory increase in ECAR may be observed as cells attempt to upregulate glycolysis to meet their energy demands.

3.4. Data Presentation:

Treatment GroupBasal OCR (pmol/min)Basal ECAR (mpH/min)
Vehicle Control
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)
Protocol 4: Determining the Effect of this compound on Cell Viability in Co-culture

This protocol describes how to assess the impact of disrupting metabolic symbiosis with this compound on the viability of cancer cells in a co-culture system.

4.1. Co-culture and Treatment:

  • Establish the co-culture as described in Protocol 1.

  • Treat the co-culture with a range of this compound concentrations for an extended period (e.g., 72 hours).

4.2. Cell Viability Assay:

  • At the end of the treatment period, assess cell viability using a suitable method. An MTT assay is a common choice.

  • Alternatively, to differentiate between the two cell populations, one cell line can be fluorescently labeled prior to co-culture, and viability can be assessed by flow cytometry using a viability dye (e.g., Propidium Iodide).

4.3. Expected Results:

  • This compound is expected to selectively reduce the viability of the oxidative cancer cell population in the co-culture, as they are deprived of their primary fuel source. The glycolytic cell population may be less affected.

4.4. Data Presentation:

Treatment Group% Viability of Oxidative Cells (in co-culture)% Viability of Glycolytic Cells (in co-culture)
Vehicle Control100%100%
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)

Conclusion

This compound represents a powerful and precise tool for investigating the intricate metabolic networks within tumors. By selectively inhibiting LDHB, researchers can effectively disrupt the lactate-based metabolic symbiosis, providing valuable insights into the fundamental biology of cancer and paving the way for the development of novel anti-cancer therapies. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound to its full potential in advancing our understanding of cancer metabolism.

References

Application Notes and Protocols for AXKO-0046 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a potent and highly selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB), an enzyme pivotal in the metabolic reprogramming of various cancers.[1][2][3] Unlike inhibitors that target the active site, this compound is an uncompetitive inhibitor, binding to a novel allosteric site on the LDHB tetramer.[1][4] This unique mechanism of action makes this compound a valuable chemical probe for elucidating the role of LDHB-associated pathways in cancer metabolism.[1][2][3] These application notes provide an overview of the known effects of this compound on cancer cells and detailed protocols for its use in key in vitro experiments.

Mechanism of Action

Lactate dehydrogenase (LDH) exists as two primary subunits, LDHA and LDHB, which form tetrameric isoenzymes. While LDHA is often associated with the conversion of pyruvate to lactate (a hallmark of the Warburg effect), LDHB preferentially catalyzes the oxidation of lactate to pyruvate.[5] This conversion allows cancer cells to utilize lactate as a fuel source for the tricarboxylic acid (TCA) cycle, thereby supporting mitochondrial respiration and providing essential biosynthetic precursors.[5]

By selectively inhibiting LDHB, this compound disrupts this metabolic pathway, leading to an accumulation of intracellular lactate and a reduction in pyruvate available for mitochondrial metabolism.[6] This disruption of cellular energetics can impede cancer cell proliferation and survival.[6]

Data Presentation

Enzymatic Inhibition

This compound demonstrates high potency and selectivity for the LDHB enzyme. The half-maximal effective concentration (EC50) for LDHB inhibition has been consistently reported to be in the nanomolar range.

CompoundTargetEC50 (Enzymatic Assay)Inhibition TypeReference
This compoundLDHB42 nMUncompetitive[1][4]

Note: Currently, there is limited publicly available data on the IC50 values for this compound regarding the inhibition of cell viability or proliferation across a broad range of cancer cell lines. The provided EC50 value pertains to the direct inhibition of the LDHB enzyme.

Signaling Pathways and Experimental Workflows

The inhibition of LDHB by this compound initiates a cascade of metabolic and signaling events within cancer cells. The following diagrams illustrate the targeted metabolic pathway and a general workflow for assessing the cellular effects of this compound.

LDHB_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_mitochondria Mitochondrion cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHA LDHA Pyruvate->LDHA TCA TCA Cycle Pyruvate->TCA Lactate_in Lactate (from microenvironment) Lactate_intra Intracellular Lactate Lactate_in->Lactate_intra LDHB LDHB Lactate_intra->LDHB LDHA->Lactate_intra LDHB->Pyruvate AXKO This compound AXKO->LDHB OXPHOS Oxidative Phosphorylation TCA->OXPHOS Metabolic_Stress Metabolic Stress OXPHOS->Metabolic_Stress DNA_Damage DNA Damage Metabolic_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: LDHB Inhibition Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines (e.g., MDA-MB-231, HeLa, HepG2) treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability/Proliferation (e.g., MTT, LDH Assay) treatment->viability lactate Lactate Production/ Consumption Assay treatment->lactate western Western Blot Analysis (Apoptosis, Cell Cycle Markers) treatment->western metabolism Metabolic Flux Analysis treatment->metabolism analysis Data Analysis and Interpretation viability->analysis lactate->analysis western->analysis metabolism->analysis

Caption: Experimental Workflow for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (LDH Cytotoxicity Assay)

This protocol is adapted from standard lactate dehydrogenase (LDH) cytotoxicity assay procedures and is suitable for determining the effect of this compound on cell membrane integrity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 nM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • For determination of maximum LDH release (positive control), add lysis solution (from the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

    • Incubate the plate for 24, 48, or 72 hours.

  • LDH Assay:

    • Following the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log of this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol outlines the procedure for analyzing changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Cancer cells treated with this compound as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-BAX, anti-p21, anti-cyclin D1, anti-LDHB, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using appropriate software and normalize the protein of interest to the loading control.

Lactate Production/Consumption Assay

This assay measures the concentration of lactate in the cell culture medium to assess the metabolic impact of this compound.

Materials:

  • Cancer cells treated with this compound as described above.

  • Phenol red-free cell culture medium.

  • Lactate assay kit (colorimetric or fluorometric).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24-well or 12-well plate and allow them to adhere overnight.

    • The next day, replace the medium with fresh phenol red-free medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24 hours).

  • Sample Collection:

    • At the end of the incubation, collect the cell culture medium from each well.

    • Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells.

    • Collect the supernatant.

    • At the same time, trypsinize and count the cells in each well to normalize the lactate concentration to the cell number.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatant according to the manufacturer's protocol. This typically involves preparing a reaction mixture and incubating it with the samples and standards.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell count for each condition.

    • Compare the normalized lactate levels between treated and control groups. A decrease in extracellular lactate may indicate reduced production or increased consumption, while an increase may suggest a blockage in its utilization. Given this compound's mechanism, an increase in intracellular lactate and a potential decrease in its consumption from the medium would be expected.

Conclusion

This compound is a critical tool for investigating the role of LDHB in cancer metabolism. The provided protocols offer a framework for characterizing its effects on cancer cell lines. Researchers should note that the cellular consequences of LDHB inhibition can be context-dependent, varying with the specific cancer type and its metabolic phenotype. Further studies are warranted to explore the full therapeutic potential of targeting this important metabolic enzyme.

References

Application Notes and Protocols for AXKO-0046 and Cisplatin Co-treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the induction of DNA adducts, leading to DNA damage and subsequent apoptosis.[1][2][3] However, its efficacy is often limited by the development of resistance, which can arise from multiple mechanisms including enhanced DNA repair, reduced drug accumulation, and alterations in apoptotic signaling pathways.[1][4][5][6]

Recent advancements in cancer metabolism research have highlighted the potential of targeting metabolic vulnerabilities in cancer cells to enhance the efficacy of traditional chemotherapeutics. AXKO-0046 is a novel, potent, and selective inhibitor of Lactate Dehydrogenase B (LDHB), an enzyme crucial for the conversion of lactate to pyruvate.[7][8][9][10][11][12] By inhibiting LDHB, this compound disrupts cancer cell metabolism, particularly in tumors that rely on lactate oxidation.[7][9]

This document provides a detailed protocol for investigating the synergistic effects of co-administering this compound and cisplatin. The proposed studies aim to determine if inhibiting LDHB-mediated metabolism can sensitize cancer cells to cisplatin-induced DNA damage, potentially overcoming resistance and improving therapeutic outcomes.

Quantitative Data Summary

A summary of the pertinent quantitative data for this compound and cisplatin is provided below. Note that the cisplatin IC50 values are highly cell-line dependent and the provided range is indicative.

Table 1: this compound Inhibitory Concentration

CompoundTargetEC50Mechanism of ActionReference
This compoundLDHB42 nMUncompetitive, selective inhibitor[8][9][11][13][14]

Table 2: Cisplatin Effective Concentration Range (Example)

CompoundTargetTypical IC50 Range (in vitro)Mechanism of Action
CisplatinDNA1 - 10 µMForms DNA adducts, induces apoptosis

Experimental Protocols

Cell Line Selection and Culture
  • Rationale: Select cancer cell lines known to be sensitive or resistant to cisplatin. Additionally, characterize the expression levels of LDHB in these cell lines to identify those potentially reliant on LDHB activity.

  • Protocol:

    • Culture selected cancer cell lines (e.g., A549 lung carcinoma, OVCAR-3 ovarian cancer) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely subculture cells upon reaching 80-90% confluency.

Single-Agent Dose-Response Assays
  • Rationale: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually in the selected cell lines.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (e.g., 0.01 nM to 1 µM) and cisplatin (e.g., 0.1 µM to 100 µM) in culture media.

    • Replace the media in the cell plates with the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

    • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Normalize the viability data to the vehicle control and plot dose-response curves to calculate the IC50 values for each drug.

Combination Treatment and Synergy Analysis
  • Rationale: To evaluate the synergistic, additive, or antagonistic effects of combining this compound and cisplatin.

  • Protocol:

    • Seed cells in 96-well plates as described above.

    • Prepare a matrix of drug concentrations with serial dilutions of this compound and cisplatin, both above and below their respective IC50 values.

    • Treat the cells with the drug combinations and incubate for 72 hours.

    • Measure cell viability as described previously.

    • Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay
  • Rationale: To determine if the combination of this compound and cisplatin enhances the induction of apoptosis.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at their synergistic concentrations for 48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Western Blot Analysis
  • Rationale: To investigate the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.

  • Protocol:

    • Treat cells in 6-well plates with the drugs as for the apoptosis assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins involved in DNA damage response (e.g., γH2AX, p53), apoptosis (e.g., Cleaved Caspase-3, Bcl-2), and metabolism (e.g., LDHB).

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

Experimental_Workflow cluster_setup Initial Setup cluster_single_agent Single-Agent Analysis cluster_combination Combination Study cluster_mechanism Mechanistic Analysis cell_culture Cell Line Selection & Culture dose_response_axko This compound Dose-Response cell_culture->dose_response_axko dose_response_cisp Cisplatin Dose-Response cell_culture->dose_response_cisp ic50_calc IC50 Determination dose_response_axko->ic50_calc dose_response_cisp->ic50_calc combo_treatment Combination Treatment Matrix ic50_calc->combo_treatment synergy_analysis Synergy Analysis (CI) combo_treatment->synergy_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry) synergy_analysis->apoptosis_assay western_blot Western Blot Analysis synergy_analysis->western_blot

Caption: Experimental workflow for evaluating the co-treatment of this compound and cisplatin.

Signaling_Pathway cluster_axko This compound Action cluster_cisp Cisplatin Action axko This compound ldhb LDHB axko->ldhb pyruvate Pyruvate ldhb->pyruvate metabolic_stress Metabolic Stress ldhb->metabolic_stress lactate Lactate lactate->ldhb tca TCA Cycle & Oxidative Phosphorylation pyruvate->tca tca->metabolic_stress apoptosis Apoptosis metabolic_stress->apoptosis Sensitization cisplatin Cisplatin dna Nuclear DNA cisplatin->dna dna_adducts DNA Adducts dna->dna_adducts dna_damage DNA Damage Response dna_adducts->dna_damage dna_damage->apoptosis

Caption: Proposed signaling pathway of this compound and cisplatin co-treatment.

References

Application Notes and Protocols for AXKO-0046 in Warburg Effect Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon whereby cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic reprogramming is crucial for supporting rapid cell proliferation and tumor progression. A key enzyme in this process is Lactate Dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate. The LDH enzyme exists as tetramers of two major subunits, LDHA and LDHB. While LDHA is often associated with the conversion of pyruvate to lactate, LDHB can catalyze the reverse reaction, converting lactate back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.

AXKO-0046 is a potent and highly selective small-molecule inhibitor of the Lactate Dehydrogenase B (LDHB) isoform.[1][2][3] It acts as an uncompetitive inhibitor, binding to a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[1][4] This selectivity and unique mechanism of action make this compound a valuable chemical probe for elucidating the specific roles of LDHB in cancer metabolism and for investigating the therapeutic potential of targeting this pathway.

These application notes provide detailed protocols for utilizing this compound to study the Warburg effect in cancer cells.

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterValueNotesReference
Target Lactate Dehydrogenase B (LDHB)-[1][2]
EC50 42 nMHigh-throughput mass spectrometry screening[1][3][4][5]
IC50 5.56 nMIn vitro colorimetric assay[6][7][8][9]
Mechanism of Action Uncompetitive inhibitor with respect to NADH and pyruvateBinds to an allosteric site at the tetramerization interface[1][4][10]
Selectivity >100-fold selectivity over LDHANo inhibitory activity against LDHA observed at 300 µM[2]
Cellular Effects of this compound
Cell TypeConcentrationObserved EffectReference
Human pancreatic β-islets10 µMAmplified glucose-stimulated lactate generation[11]
Human pancreatic β-islets10 µMNo significant effect on ATP/ADP ratios[11]
Human pancreatic β-islets10 µMBlunted glucose- and KCl-stimulated Ca2+ fluxes[11]
EndoC-βH5 spheroids100 nMSuppressed glucose-stimulated Ca2+ fluxes and ATP/ADP ratios[11]

Experimental Protocols

In Vitro LDHB Enzymatic Activity Assay

This protocol is adapted from established colorimetric LDH activity assays and can be used to determine the IC50 of this compound or to screen for other LDHB inhibitors.

Materials:

  • Recombinant human LDHB enzyme

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Lactate (substrate)

  • NAD+ (cofactor)

  • Nitroblue tetrazolium (NBT)

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to each well:

    • Recombinant human LDHB enzyme (at a final concentration optimized for linear reaction kinetics).

    • This compound dilution or vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Prepare a reaction mixture containing Lactate, NAD+, NBT, and PMS in Assay Buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the absorbance at 570 nm (for formazan formation) in a kinetic mode for 15-30 minutes at room temperature, protected from light.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This protocol measures the effect of this compound on lactate production in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plate

  • Lactate assay kit (commercially available)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • In a parallel plate, determine the cell number or protein concentration to normalize the lactate production data.

  • Analyze the data to determine the effect of this compound on lactate production per cell or per microgram of protein.

Cell Viability and Proliferation Assay

This protocol assesses the impact of LDHB inhibition by this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plate

  • Cell viability reagent (e.g., resazurin-based, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a low density.

  • Allow the cells to attach and then treat them with a range of this compound concentrations.

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cell viability.

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Analysis

This protocol uses a Seahorse XF Analyzer to simultaneously measure mitochondrial respiration and glycolysis, providing a comprehensive view of the metabolic phenotype upon this compound treatment.

Materials:

  • Cancer cell line of interest

  • Seahorse XF cell culture microplate

  • This compound

  • Seahorse XF Analyzer and consumables (cartridge, calibrant, assay medium)

  • Inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Treat the cells with this compound for the desired duration.

  • Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Load the Seahorse XF sensor cartridge with the mitochondrial inhibitors and this compound if an acute injection is desired.

  • Calibrate the sensor cartridge and perform the Seahorse XF assay.

  • The instrument will measure OCR and ECAR in real-time. The sequential injection of mitochondrial inhibitors allows for the calculation of key parameters of mitochondrial function.

  • Analyze the data to determine the effect of this compound on basal and maximal respiration, ATP production-linked respiration, and glycolysis.

Visualizations

Warburg_Effect_Pathway cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Glucose_ext Glucose Glucose Glucose Glucose_ext->Glucose GLUTs G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA / LDHB Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito LDHA LDHA LDHB LDHB AXKO_0046 This compound AXKO_0046->LDHB Inhibition TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS

Caption: The Warburg effect and the point of intervention for this compound.

Experimental_Workflow cluster_assays Metabolic and Functional Assays start Cancer Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment enzymatic_assay In Vitro LDHB Activity Assay treatment->enzymatic_assay lactate_assay Lactate Production Assay treatment->lactate_assay viability_assay Cell Viability/ Proliferation Assay treatment->viability_assay seahorse_assay Seahorse XF OCR/ECAR Analysis treatment->seahorse_assay data_analysis Data Analysis and Interpretation enzymatic_assay->data_analysis lactate_assay->data_analysis viability_assay->data_analysis seahorse_assay->data_analysis

Caption: A general experimental workflow for studying this compound.

References

Application Notes and Protocols for In Vivo Evaluation of AXKO-0046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a first-in-class, potent, and highly selective small-molecule inhibitor of lactate dehydrogenase B (LDHB).[1][2] It exhibits an uncompetitive mechanism of action, binding to a novel allosteric site on the LDHB enzyme.[2][3][4][5] The inhibition of LDHB is a promising therapeutic strategy in cancers that rely on this enzyme for their metabolic reprogramming, such as certain types of malignant pleural mesothelioma, triple-negative breast cancer, and lung adenocarcinoma.[6][7] Preclinical studies have suggested a potential synergistic effect between LDHB inhibition and conventional chemotherapy, such as cisplatin.[7]

These application notes provide a detailed framework for the in vivo evaluation of this compound in a xenograft model of malignant pleural mesothelioma. The protocols outlined below are designed to assess the anti-tumor efficacy, pharmacodynamic target engagement, and tolerability of this compound as a single agent and in combination with cisplatin.

Data Presentation

Table 1: Biochemical and In Vitro Activity of this compound
ParameterValueReference
TargetLactate Dehydrogenase B (LDHB)[1][2]
Mechanism of ActionUncompetitive Inhibitor[2][3][5]
IC50 (LDHB)42 nM[1]
Selectivity>100-fold selective over LDHA
Table 2: Predicted ADME Properties of this compound
PropertyPredictionReference
GI AbsorptionHigh[8]
BBB PermeantNo[8]
P-gp SubstrateNo[8]
CYP1A2 InhibitorYes[8]
CYP2C9 InhibitorNo[8]
CYP2D6 InhibitorYes[8]
CYP3A4 InhibitorYes[8]

Signaling Pathway

LDHB_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS cluster_lactate_metabolism Lactate Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA PDH Lactate Lactate Pyruvate->Lactate LDHA Tumor_Growth Tumor Cell Proliferation & Survival TCA->Tumor_Growth Lactate->Pyruvate LDHB Lactate->Tumor_Growth Metabolic Reprogramming AXKO_0046 This compound AXKO_0046->Lactate Inhibits LDHB LDHB AXKO_0046->LDHB Inhibits

Caption: Signaling pathway of LDHB and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis start Select MPM Cell Line (e.g., MSTO-211H) culture Cell Culture & Expansion start->culture implant Subcutaneous Implantation in NOD/SCID Mice culture->implant monitor_initial Tumor Growth Monitoring implant->monitor_initial randomize Randomize Mice into Treatment Groups monitor_initial->randomize treatment Administer Treatment: - Vehicle - this compound - Cisplatin - Combination randomize->treatment monitor_treatment Monitor Tumor Volume & Body Weight treatment->monitor_treatment monitor_treatment->monitor_treatment endpoint Euthanize & Collect Samples (Tumor, Blood) monitor_treatment->endpoint pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis endpoint->pk_pd histology Histological Analysis endpoint->histology data_analysis Data Analysis & Reporting pk_pd->data_analysis histology->data_analysis

Caption: Overall workflow for the in vivo evaluation of this compound.

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female NOD/SCID mice, 6-8 weeks old.

  • Cell Line: Malignant Pleural Mesothelioma (MPM) cell line with high LDHB expression (e.g., MSTO-211H).

  • Cell Culture: MSTO-211H cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Tumor Xenograft Establishment
  • Harvest MSTO-211H cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

Dosing and Administration
  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The final dosing solution should be prepared fresh daily.

  • Cisplatin Formulation: Dissolve cisplatin in sterile 0.9% saline.

  • Treatment Groups:

    • Group 1: Vehicle control (oral gavage, daily)

    • Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: Cisplatin (e.g., 3 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: this compound (e.g., 25 mg/kg, daily) + Cisplatin (e.g., 3 mg/kg, twice weekly)

  • Administration: Administer treatments for 21-28 days. Monitor animal body weight and clinical signs of toxicity daily.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Survival Analysis: A separate cohort of animals can be used for survival studies, where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm^3) or the development of humane endpoints.

Pharmacodynamic (PD) Analysis
  • At the end of the study, or at specified time points after the last dose, collect blood samples via cardiac puncture for pharmacokinetic analysis and ex vivo LDH activity assay.

  • Excise tumors, and a portion can be snap-frozen for LDH activity assays and Western blotting, while another portion can be fixed in formalin for immunohistochemistry.

  • Ex Vivo LDH Activity Assay (Blood):

    • Isolate red blood cells (RBCs) from whole blood.

    • Lyse the RBCs and measure LDH activity using a commercially available LDH assay kit.

  • Tumor LDH Activity Assay:

    • Homogenize tumor tissue in a suitable lysis buffer.

    • Measure total protein concentration and LDH activity in the tumor lysates.

Pharmacokinetic (PK) Analysis
  • Analyze plasma concentrations of this compound at various time points after the final dose using a validated LC-MS/MS method to determine key PK parameters.

Histological Analysis
  • Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded tumor sections to assess tumor morphology and necrosis.

  • Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Logical Relationships

Logical_Relationship cluster_hypothesis Core Hypothesis cluster_experiments Experimental Arms cluster_outcomes Potential Outcomes & Interpretation Hypothesis This compound inhibits LDHB, leading to reduced tumor growth. Efficacy Efficacy Study (Tumor Volume, Survival) Hypothesis->Efficacy PD_Analysis Pharmacodynamic Study (LDH Activity) Hypothesis->PD_Analysis Toxicity Tolerability Assessment (Body Weight, Clinical Signs) Hypothesis->Toxicity TGI Tumor Growth Inhibition Efficacy->TGI No_Effect No Significant Anti-tumor Effect Efficacy->No_Effect Target_Engagement Reduced LDH Activity in Tumor/Blood PD_Analysis->Target_Engagement Good_Tolerability No Significant Toxicity Toxicity->Good_Tolerability data_analysis Conclusion on In Vivo Activity TGI->data_analysis Supports Hypothesis Target_Engagement->data_analysis Confirms Mechanism Good_Tolerability->data_analysis Favorable Safety Profile No_Effect->data_analysis Does Not Support Hypothesis

Caption: Logical flow from hypothesis to experimental outcomes for this compound in vivo studies.

References

Application Notes and Protocols for AXKO-0046 Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a first-in-class, highly selective, and potent small-molecule inhibitor of lactate dehydrogenase B (LDHB).[1][2] It functions as an uncompetitive inhibitor with respect to both NADH and pyruvate, binding to a novel allosteric site on the LDHB tetramer.[1][2] This unique mechanism of action makes this compound a valuable research tool for investigating the role of LDHB in cancer metabolism and as a potential therapeutic agent.[1][3] LDHB is a critical enzyme in the metabolic reprogramming of certain cancers, particularly those that utilize lactate as a fuel source.[3][4] Inhibition of LDHB can disrupt cancer cell proliferation and may enhance the efficacy of other cancer therapies.[1][3]

These application notes provide a summary of the known characteristics of this compound and a generalized protocol for its administration in mouse models of cancer. It is important to note that while the in vitro activity of this compound is well-documented, specific in vivo efficacy and pharmacokinetic data in mouse cancer models are not extensively available in the public domain. Therefore, the provided in vivo protocols are intended as a starting point for research and will require optimization for specific experimental setups.

Data Presentation

In Vitro Activity of this compound
ParameterValueNotes
Target Lactate Dehydrogenase B (LDHB)Highly selective over LDHA.[1]
Mechanism of Action Uncompetitive inhibitorBinds to an allosteric site; inhibitory activity increases with higher concentrations of NADH and pyruvate.[1][2]
EC50 for LDHB Inhibition 42 nM[1][5]
Activity against LDHA No inhibitionTested at concentrations up to 300 µM.

Signaling Pathways and Experimental Workflows

LDHB Signaling Pathway in Cancer Metabolism

The following diagram illustrates the central role of LDHB in cancer cell metabolism and the point of intervention for this compound. In certain cancer cells, particularly those in a lactate-rich tumor microenvironment, LDHB catalyzes the conversion of lactate to pyruvate. Pyruvate can then enter the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation and support cell proliferation. By inhibiting LDHB, this compound blocks this metabolic pathway.

LDHB_Pathway This compound Mechanism of Action cluster_cell Cancer Cell cluster_LDHB LDHB Enzyme Lactate Lactate (from tumor microenvironment) LDHB LDHB Lactate->LDHB Substrate Pyruvate Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Proliferation Cancer Cell Proliferation TCA->Proliferation ATP Production LDHB->Pyruvate Catalysis AXKO0046 This compound AXKO0046->LDHB Inhibition

Caption: Mechanism of this compound in cancer metabolism.

General Experimental Workflow for In Vivo Efficacy Studies

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

experimental_workflow In Vivo Efficacy Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of Cancer Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint analysis Tumor Excision & Analysis (e.g., Histology, Biomarkers) endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo xenograft study.

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific cell lines, mouse strains, and experimental goals.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add the other components in the following order, vortexing thoroughly after each addition:

    • 10% DMSO (including the volume from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Ensure the final solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Prepare the vehicle control solution using the same percentages of DMSO, PEG300, Tween-80, and saline, without this compound.

  • It is recommended to prepare the dosing solutions fresh on the day of use.

Subcutaneous Xenograft Mouse Model and this compound Administration

Materials and Animals:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest (validated to express LDHB)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells by trypsinization, wash with sterile PBS, and perform a cell count.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL).

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension (typically 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and potential toxicity.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer this compound solution or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule (e.g., daily, every other day) will need to be determined and optimized.

    • Hypothetical Dosing: Based on other small molecule inhibitors used in xenograft models, a starting dose range of 10-50 mg/kg could be explored.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • The primary endpoint is typically tumor growth inhibition.

    • The study should be terminated when tumors in the control group reach a predetermined size limit as per institutional animal care and use committee (IACUC) guidelines.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a secondary endpoint.

    • Tumor tissue can be processed for further analysis, such as histology (H&E staining), immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), and biomarker analysis to confirm target engagement.

Conclusion

This compound is a promising tool for studying the role of LDHB in cancer. While detailed in vivo data is currently limited, the provided information and generalized protocols offer a solid foundation for researchers to design and conduct their own preclinical evaluations of this novel LDHB inhibitor in mouse models of cancer. Rigorous dose-finding and toxicity studies are recommended as initial steps in any in vivo experimental plan.

References

Troubleshooting & Optimization

AXKO-0046 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AXKO-0046 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an indole derivative that functions as a highly selective, uncompetitive small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3] It exhibits a potent inhibitory activity with an EC50 value of 42 nM for LDHB.[2][3][4] Notably, it shows high selectivity for LDHB, with no significant inhibitory activity against the LDHA isoform at concentrations up to 300 µM.[1][3] The inhibitory mechanism of this compound is unique as it does not bind to the catalytic site of the enzyme. Instead, it binds to a novel allosteric site on the LDHB tetramer, making it an uncompetitive inhibitor with respect to both NADH and pyruvate.[1][3] This specific binding mode is crucial for its selective inhibition of LDHB-associated pathways, which are of significant interest in cancer metabolism research.[3][4][5]

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound solid should be stored at 4°C under sealed conditions, protected from moisture and light.[2][4] Alternatively, storage at -20°C is also recommended.[5] Once dissolved, stock solutions have different storage recommendations. For up to one month, the stock solution can be stored at -20°C.[2] For longer-term storage of up to six months, it is recommended to store the stock solution at -80°C.[2] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[6] Always ensure the container is tightly sealed and protected from light.

3. In which solvents can this compound be dissolved for in vitro and in vivo studies?

The solubility of this compound varies depending on the solvent and the intended application. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] A stock solution of up to 100 mg/mL (266.28 mM) can be prepared in DMSO, though this may require sonication to fully dissolve.[2][4] For in vivo studies, a multi-component solvent system is necessary. One common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Other reported solvent systems for achieving a clear solution with a solubility of at least 2.5 mg/mL (6.66 mM) include 10% DMSO in 90% corn oil, and 10% DMSO in 90% (20% SBE-β-CD in saline).[4]

Troubleshooting Guide

Issue: Difficulty dissolving this compound in DMSO.

  • Solution 1: Sonication. After adding DMSO to the solid this compound, use an ultrasonic bath to aid dissolution.[2][4]

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C while mixing.[5] This can help increase the solubility.

  • Solution 3: Fresh DMSO. Ensure that the DMSO being used is of high quality and has been recently opened, as hygroscopic DMSO can negatively impact solubility.[2]

Issue: Precipitation of this compound in aqueous buffer during in vitro experiments.

  • Solution 1: Check final DMSO concentration. The final concentration of DMSO in your aqueous buffer should be kept low, typically below 0.5%, to avoid precipitation. Prepare a concentrated stock solution in DMSO and then dilute it into your final assay buffer.

  • Solution 2: Use of surfactants. Consider the addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your assay buffer to improve the solubility of the compound.

Issue: Inconsistent results in cellular assays.

  • Solution 1: Verify stock solution integrity. If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh stock solution from solid this compound.

  • Solution 2: Ensure complete dissolution. Before adding to your cell culture medium, ensure that your diluted this compound solution is clear and free of any visible precipitate. Any undissolved compound will lead to inaccurate dosing and inconsistent results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemMaximum ConcentrationApplicationNotes
DMSO100 mg/mL (266.28 mM)[2][4]In VitroRequires sonication[2][4]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.66 mM)[4]In VivoResults in a clear solution[4]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (6.66 mM)[4]In VivoResults in a clear solution[4]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% salineNot specifiedIn VivoA recommended multi-step procedure[4]

Experimental Protocols

The foundational experimental protocols detailing the characterization and use of this compound are described in the primary scientific literature. For detailed methodologies, researchers should refer to:

  • Shibata, S., et al. (2021). Identification of the first highly selective inhibitor of human lactate dehydrogenase B. Scientific Reports, 11(1), 21353. [3][5]

This publication outlines the assays used to determine the EC50 value, the uncompetitive inhibitory mechanism, and the selectivity against LDHA. It also provides details on the crystallographic studies that identified the allosteric binding site.

Visualizations

AXKO_0046_Mechanism_of_Action cluster_LDHB LDHB Enzyme LDHB LDHB (Inactive) LDHB_Substrate LDHB-Substrate (NADH, Pyruvate) Complex LDHB->LDHB_Substrate Substrate Binding LDHB_Substrate_AXKO LDHB-Substrate-AXKO-0046 Complex (Inactive) LDHB_Substrate->LDHB_Substrate_AXKO Products NAD+, Lactate LDHB_Substrate->Products Catalysis NADH NADH NADH->LDHB Pyruvate Pyruvate Pyruvate->LDHB AXKO This compound AXKO->LDHB_Substrate Allosteric Binding

Caption: Uncompetitive inhibition mechanism of this compound on LDHB.

AXKO_0046_Solubilization_Workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation start_vitro This compound (Solid) add_dmso Add DMSO start_vitro->add_dmso ultrasonicate Ultrasonicate / Warm to 37°C add_dmso->ultrasonicate stock_solution 100 mg/mL Stock Solution ultrasonicate->stock_solution start_vivo This compound (Solid) add_dmso_vivo Add 10% DMSO start_vivo->add_dmso_vivo add_peg Add 40% PEG300 add_dmso_vivo->add_peg add_tween Add 5% Tween-80 add_peg->add_tween add_saline Add 45% Saline add_tween->add_saline final_formulation Final In Vivo Formulation add_saline->final_formulation

Caption: Recommended solubilization workflow for this compound.

References

AXKO-0046: A Guide to Stock Solution Preparation, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the preparation and storage of AXKO-0046 stock solutions. Following these guidelines will help ensure the stability and efficacy of the compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of 10 mM and up to 100 mg/mL being achievable.[1][2] For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]

Q2: How can I improve the dissolution of this compound if it does not dissolve easily?

A2: If you encounter solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[4]

Q3: What are the recommended storage conditions for solid this compound and its stock solution?

A3: Solid this compound should be stored at 4°C for short-term storage (up to 6 months) or at -20°C for long-term storage (up to 12 months).[1] Once dissolved in a solvent, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[5]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. For in vivo experiments requiring aqueous solutions, a common method involves first dissolving the compound in a small amount of DMSO, and then further diluting with an aqueous solution containing co-solvents such as PEG300, Tween-80, or SBE-β-CD.[2]

Quantitative Data Summary

The following tables provide a summary of the solubility and storage recommendations for this compound.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO10 mM-
DMSO100 mg/mL (266.28 mM)Requires sonication for complete dissolution.[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline≥ 2.5 mg/mL (6.66 mM)For in vivo use; prepare fresh daily.[2]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.66 mM)For in vivo use; prepare fresh daily.[2]
10% DMSO + 90% corn oil≥ 2.5 mg/mL (6.66 mM)For in vivo use; prepare fresh daily.[2]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder4°C6 Months[1]
Solid Powder-20°C12 Months[1]
In Solvent-20°C1 Month[3]
In Solvent-80°C6 Months[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (Molecular Weight: 375.55 g/mol )[2]

  • Anhydrous/low-water content DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.756 mg of this compound.

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, you can warm the tube to 37°C and sonicate for a few minutes until the solution is clear.[4]

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[3]

Visual Guides

This compound Stock Solution Workflow

AXKO_0046_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80

Caption: Workflow for preparing and storing this compound stock solution.

Hypothetical Signaling Pathway Inhibition by this compound

Signaling_Pathway Pyruvate Pyruvate LDHB LDHB Pyruvate->LDHB + NADH Lactate Lactate LDHB->Lactate + NAD+ Cell_Proliferation Cell_Proliferation LDHB->Cell_Proliferation Basal_Autophagy Basal_Autophagy LDHB->Basal_Autophagy AXKO_0046 This compound AXKO_0046->LDHB

Caption: this compound inhibits the conversion of pyruvate to lactate by LDHB.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.Increase the percentage of organic co-solvents (e.g., DMSO, PEG300) in your final working solution. Prepare the working solution fresh and use it immediately.
Inconsistent experimental results Improper storage leading to compound degradation.Ensure the stock solution is stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Cloudy or hazy stock solution Incomplete dissolution or use of old/wet DMSO.Use a fresh, unopened bottle of anhydrous DMSO.[3] Warm the solution to 37°C and sonicate to aid dissolution.[4] If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter.

References

Technical Support Center: Optimizing AXKO-0046 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AXKO-0046 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3][4] It exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate, with a reported half-maximal effective concentration (EC50) of 42 nM.[1][2][4] this compound binds to a novel allosteric site on the LDHB tetramer, away from the catalytic active site.[1][2][4] By inhibiting LDHB, this compound disrupts the conversion of lactate to pyruvate, a key step in cellular metabolism, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).[5]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its in vitro EC50 of 42 nM, a concentration range spanning from low nanomolar to micromolar is recommended. A typical starting range could be from 1 nM to 10 µM.

Q3: How should I prepare and store my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. The final concentration of the solvent in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: What type of cell-based assays can I perform with this compound?

Given its role as an LDHB inhibitor, this compound is suitable for a variety of cell-based assays, including:

  • Cell Viability/Cytotoxicity Assays: To assess the effect of LDHB inhibition on cell proliferation and survival.

  • Lactate Production/Secretion Assays: To directly measure the impact of this compound on the metabolic activity of LDHB.

  • Glycolysis Stress Test: To evaluate the overall glycolytic function of cells in the presence of the inhibitor.

Troubleshooting Guides

Issue 1: High background signal in my assay.

High background can obscure the specific signal from your experiment. Here are some common causes and solutions:

  • Autofluorescence:

    • Cause: Intrinsic fluorescence from cells, media components (e.g., phenol red, riboflavin), or assay plates.

    • Solution:

      • Use phenol red-free media for fluorescence-based assays.

      • Analyze an unstained control sample to determine the level of autofluorescence.

      • If possible, use a plate reader with appropriate filters to minimize background.

  • Non-specific binding of reagents:

    • Cause: Assay reagents binding to unintended targets in the well.

    • Solution:

      • Ensure adequate washing steps between reagent additions.

      • Optimize blocking steps by trying different blocking agents or increasing incubation time.

  • Contaminated Reagents:

    • Cause: Contamination of media, buffers, or assay reagents.

    • Solution:

      • Use fresh, sterile reagents.

      • Filter-sterilize all solutions.

Issue 2: No significant effect of this compound on my cells.
  • Sub-optimal Concentration:

    • Cause: The concentration range tested may be too low to elicit a biological response.

    • Solution:

      • Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM).

      • Ensure the compound is fully dissolved in the stock solution and diluted properly in the media.

  • Cell Line Insensitivity:

    • Cause: The chosen cell line may not be sensitive to LDHB inhibition. Cells with lower reliance on lactate oxidation may show a less pronounced phenotype.

    • Solution:

      • Screen a panel of cell lines to identify a sensitive model.

      • Characterize the metabolic profile of your cell line to understand its dependence on glycolysis and lactate metabolism.

  • Assay Duration:

    • Cause: The incubation time with this compound may be too short to observe a significant effect.

    • Solution:

      • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Issue 3: Inconsistent results between experiments.
  • Cell Seeding Density:

    • Cause: Variations in the number of cells seeded per well can lead to variability in the final readout.

    • Solution:

      • Ensure a uniform single-cell suspension before seeding.

      • Use a reliable method for cell counting and seed a consistent number of cells in each well.

  • Reagent Preparation:

    • Cause: Inconsistent preparation of stock solutions and dilutions.

    • Solution:

      • Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

      • Use calibrated pipettes and ensure thorough mixing.

  • Edge Effects:

    • Cause: Evaporation from the outer wells of a microplate can lead to a concentration of solutes and affect cell growth.

    • Solution:

      • Avoid using the outermost wells of the plate for experimental samples.

      • Fill the outer wells with sterile water or PBS to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic concentration 50 (CC50) of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 value using non-linear regression analysis.

Protocol 2: Measuring Lactate Production

This protocol allows for the direct measurement of the effect of this compound on lactate metabolism.

Materials:

  • Cell line of interest

  • Complete culture medium (low in endogenous lactate, consider using dialyzed serum)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Sample Collection: Collect a small aliquot of the cell culture supernatant at different time points.

  • Lactate Measurement: Follow the manufacturer's protocol for the lactate assay kit to measure the lactate concentration in the collected samples.[6][7][8][9][10]

  • Data Analysis: Normalize the lactate concentration to the cell number or total protein content in each well. Compare the lactate levels in treated versus untreated cells.

Protocol 3: Glycolysis Stress Test

This protocol, typically performed using a Seahorse XF Analyzer, measures key parameters of glycolytic function.

Materials:

  • Cell line of interest

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • This compound

  • Seahorse XF Analyzer and consumables

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Pre-treatment with this compound: Pre-treat the cells with the desired concentration of this compound for an optimized duration before starting the assay.

  • Assay Setup: Wash and incubate the cells in the glycolysis stress test medium.

  • Seahorse Analysis: Follow the instrument's protocol for the Glycolysis Stress Test.[11][12][13][14] This involves sequential injections of:

    • Glucose: To initiate glycolysis.

    • Oligomycin: An ATP synthase inhibitor, forcing cells to rely on glycolysis for ATP production.

    • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.

  • Data Analysis: The Seahorse software will calculate key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. Compare these parameters between this compound-treated and untreated cells.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Conc. (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
1092.1 ± 6.1
5075.3 ± 7.5
10055.2 ± 8.3
50025.8 ± 4.9
100010.1 ± 3.2

Table 2: Example Data for Lactate Production Assay

TreatmentLactate Concentration (mM) (Mean ± SD)
Untreated5.2 ± 0.4
Vehicle (DMSO)5.1 ± 0.5
This compound (100 nM)2.8 ± 0.3
This compound (500 nM)1.5 ± 0.2

Visualizations

LDHB_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle LDHB LDHB Lactate->Pyruvate AXKO_0046 This compound AXKO_0046->LDHB Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Assay 5. Perform Assay (e.g., Viability, Lactate) Incubation->Assay Data_Acquisition 6. Acquire Data Assay->Data_Acquisition Data_Analysis 7. Analyze and Plot Data Data_Acquisition->Data_Analysis Determine_EC50 8. Determine EC50/IC50 Data_Analysis->Determine_EC50 Troubleshooting_Tree cluster_bg High Background Solutions cluster_ne No Effect Solutions cluster_ir Inconsistent Results Solutions Start Unexpected Results? High_Background High Background? Start->High_Background No_Effect No Effect? Start->No_Effect Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Autofluorescence Check Autofluorescence High_Background->Check_Autofluorescence Optimize_Washing Optimize Washing/Blocking High_Background->Optimize_Washing Use_Fresh_Reagents Use Fresh Reagents High_Background->Use_Fresh_Reagents Widen_Conc_Range Widen Concentration Range No_Effect->Widen_Conc_Range Check_Cell_Sensitivity Check Cell Line Sensitivity No_Effect->Check_Cell_Sensitivity Optimize_Incubation_Time Optimize Incubation Time No_Effect->Optimize_Incubation_Time Standardize_Seeding Standardize Cell Seeding Inconsistent_Results->Standardize_Seeding Consistent_Reagent_Prep Consistent Reagent Prep Inconsistent_Results->Consistent_Reagent_Prep Avoid_Edge_Effects Avoid Edge Effects Inconsistent_Results->Avoid_Edge_Effects

References

Technical Support Center: Troubleshooting AXKO-0046 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AXKO-0046. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects and unexpected experimental outcomes when using this compound, a selective inhibitor of Lactate Dehydrogenase B (LDHB).

Introduction to this compound

This compound is a potent and highly selective inhibitor of LDHB with an EC50 of 42 nM.[1][2] It functions through an uncompetitive mechanism, binding to a novel allosteric site on the LDHB enzyme.[1][2][3] This means its inhibitory activity increases with higher concentrations of the enzyme's substrates, NADH and pyruvate.[1] While this compound is designed for high selectivity, it is crucial to have a systematic approach to troubleshoot any unexpected cellular phenotypes that may arise during your experiments. This guide will help you distinguish between on-target and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype inconsistent with LDHB's known role in lactate metabolism (e.g., unexpected changes in cell morphology, apoptosis, or activation of a signaling pathway). Could this be an off-target effect?

A1: While an off-target effect is a possibility, it is also important to consider the expanding roles of LDHB beyond simple lactate-to-pyruvate conversion. LDHB has been implicated in the regulation of autophagy and apoptosis.[4][5] Inhibition of LDHB has also been shown to induce mitophagy and affect the NF-κB signaling pathway.[6] Therefore, your observed phenotype might be a consequence of these on-target, but perhaps less-characterized, functions of LDHB. The first step is to rigorously confirm that the phenotype is a direct result of LDHB inhibition.

Q2: My cells are showing unexpected toxicity at concentrations where I expect this compound to be selective. How can I determine if this is an on-target or off-target effect?

A2: This is a common challenge in drug development. To dissect this, a multi-faceted approach is recommended. First, perform a dose-response curve for both the on-target effect (e.g., inhibition of LDHB activity) and the observed toxicity. A significant rightward shift in the dose-response for toxicity compared to the on-target effect may suggest an off-target mechanism. Additionally, employing a genetically distinct cell line with varying LDHB expression levels can be informative. If the toxicity of this compound does not correlate with the level of LDHB expression, it is more likely to be an off-target effect.

Q3: How can I experimentally identify potential off-targets of this compound in my system?

A3: Identifying unknown off-targets requires specialized approaches. A common and comprehensive method is chemoproteomics, which can identify the direct binding partners of a small molecule in a cellular context. Another strategy is to perform unbiased screens, such as RNAi or CRISPR screens, in the presence of this compound to identify genes that modify the cellular response to the compound. These "modifier" genes could point towards pathways affected by off-target activities.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You are treating your cells with this compound and observe a phenotype that is not immediately reconcilable with the canonical role of LDHB in metabolism.

A Unexpected Phenotype Observed with this compound B Step 1: Confirm On-Target Engagement A->B C Step 2: Validate with a Secondary Tool for LDHB Inhibition B->C D Step 3: Dose-Response Analysis C->D E Step 4: Evaluate Alternative On-Target Hypotheses D->E F Conclusion: Likely an On-Target Effect E->F Phenotype correlates with LDHB inhibition and known alternative functions G Conclusion: Potential Off-Target Effect E->G Phenotype does not correlate with LDHB inhibition or known alternative functions

Caption: A logical workflow for troubleshooting unexpected phenotypes.

  • Confirm On-Target Engagement:

    • Action: Perform a cellular thermal shift assay (CETSA) or a direct measurement of LDHB activity in cell lysates treated with this compound.

    • Expected Outcome: This will confirm that this compound is binding to and inhibiting LDHB in your specific cellular context and at the concentrations used.

  • Validate with a Secondary Tool for LDHB Inhibition:

    • Action: Use a mechanistically and structurally distinct inhibitor of LDHB, or use a genetic approach like siRNA or shRNA to knockdown LDHB.

    • Expected Outcome: If the phenotype is recapitulated with a secondary inhibitor or with genetic knockdown, it is highly likely an on-target effect.

  • Dose-Response Analysis:

    • Action: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for on-target LDHB inhibition.

    • Expected Outcome: A close correlation in the EC50 values for the phenotype and on-target inhibition strengthens the case for an on-target effect.

  • Evaluate Alternative On-Target Hypotheses:

    • Action: Based on literature, investigate if the phenotype could be explained by LDHB's role in autophagy, mitophagy, or other signaling pathways.[4][5][6] For example, use western blotting to probe for markers of these pathways (e.g., LC3B for autophagy, p62 for mitophagy, or components of the NF-κB pathway).

    • Expected Outcome: You may find that the unexpected phenotype is indeed a manifestation of these less-explored, on-target functions of LDHB.

Issue 2: Unexpected Cellular Toxicity

You observe significant cell death at concentrations of this compound that you believe should be selective for LDHB.

A Unexpected Toxicity Observed with this compound B Step 1: Compare Toxicity and On-Target IC50s A->B C Step 2: Test in a Panel of Cell Lines B->C D Step 3: Rescue Experiment C->D E Conclusion: Likely On-Target Toxicity D->E Toxicity correlates with LDHB expression and is rescued by LDHB overexpression F Conclusion: Likely Off-Target Toxicity D->F Toxicity does not correlate with LDHB expression and is not rescued

Caption: A workflow to differentiate on-target from off-target toxicity.

  • Compare Toxicity and On-Target IC50s:

    • Action: Determine the IC50 for cell viability and compare it to the IC50 for LDHB inhibition in your cell line.

    • Expected Outcome: If the IC50 for toxicity is significantly higher than the IC50 for on-target inhibition, it may suggest an off-target effect at higher concentrations.

  • Test in a Panel of Cell Lines:

    • Action: Screen this compound against a panel of cell lines with varying expression levels of LDHB.

    • Expected Outcome: If the toxicity of this compound correlates with the expression level of LDHB, it is more likely to be an on-target effect.

  • Rescue Experiment:

    • Action: Overexpress a wild-type or a drug-resistant mutant of LDHB in your cells and then treat with this compound.

    • Expected Outcome: If the overexpression of LDHB rescues the cells from the toxic effects of this compound, this is strong evidence for on-target toxicity.

Data Presentation

Table 1: this compound Inhibitory Activity
TargetParameterValueReference
LDHBEC5042 nM[1][2]
LDHASelectivityHighly selective for LDHB[3]
Table 2: Hypothetical Troubleshooting Data for an Unexpected Phenotype
ExperimentMetricThis compoundLDHB siRNAControlInterpretation
On-Target LDHB Activity95% Inhibition90% Inhibition0% InhibitionBoth methods effectively inhibit LDHB.
Phenotype Apoptosis Rate45%42%5%The phenotype is consistent with LDHB inhibition.
Dose-Response EC50 (Phenotype)50 nM--Close to on-target EC50.
Conclusion The unexpected apoptosis is likely an on-target effect of LDHB inhibition.

Experimental Protocols

Protocol 1: Western Blot for Autophagy and Mitophagy Markers

Objective: To determine if this compound treatment induces autophagy or mitophagy.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-TOM20)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 and TOM20 levels would suggest induction of mitophagy.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to LDHB in intact cells.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Lysis buffer

  • Equipment for heating samples precisely

  • Western blot supplies

Procedure:

  • Treat cells with this compound or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing soluble proteins.

  • Analyze the amount of LDHB remaining in the supernatant by Western blotting.

  • An increase in the thermal stability of LDHB in the presence of this compound indicates direct binding.

Visualizations

LDHB Signaling and Cellular Functions

cluster_0 Metabolism cluster_1 Cellular Processes Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate LDHB NAD NAD+ NADH NADH NAD->NADH LDHB LDHB LDHB Autophagy Autophagy LDHB->Autophagy Mitophagy Mitophagy LDHB->Mitophagy NFkB NF-κB Signaling LDHB->NFkB CellProlif Cell Proliferation LDHB->CellProlif AXKO This compound AXKO->LDHB

Caption: The central role of LDHB in metabolism and other cellular processes.

References

Technical Support Center: Optimizing In Vitro Efficacy of AXKO-0046

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of AXKO-0046 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3][4] It functions as an uncompetitive inhibitor, meaning it binds to a unique allosteric site on the LDHB enzyme, distinct from the active site for substrate binding.[1][2] This binding occurs at the interface where the enzyme's dimers tetramerize.[2]

Q2: What is the reported in vitro potency of this compound?

A2: The reported half-maximal effective concentration (EC50) for this compound is approximately 42 nM.[2][4][5][6][7][8][9] Another study reported a half-maximal inhibitory concentration (IC50) of 5.56 nM.[1][3]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For in vitro use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of inhibitory effect. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incorrect compound concentration, degradation of the compound, suboptimal assay conditions, or issues with the target cells or enzyme.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is reported to be a selective inhibitor of LDHB, it is good practice to consider potential off-target effects, especially at higher concentrations. To assess for off-target effects, you can test the compound in cell lines that do not express LDHB or use a rescue experiment by overexpressing LDHB.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem 1: No or Low Inhibition Observed
Possible Cause Troubleshooting Steps
Incorrect Compound Concentration - Verify calculations for serial dilutions. - Use a freshly prepared dilution series for each experiment.
Compound Degradation - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles of the stock solution. - Protect the compound from light.
Suboptimal Assay Conditions - Ensure the pH and temperature of the assay buffer are optimal for LDHB activity. - Verify the concentrations of substrates (lactate and NAD+) are appropriate for an uncompetitive inhibitor. Since this compound is an uncompetitive inhibitor, its potency increases with higher substrate concentrations.[10]
Inactive Enzyme - Use a fresh batch of recombinant LDHB or ensure the quality of your cell lysates. - Include a positive control (e.g., a known LDHB inhibitor) to validate enzyme activity.
Cell-Based Assay Issues - Confirm LDHB expression in your cell line. - Assess cell permeability of this compound in your specific cell type. - Check for high protein binding in the culture medium, which can reduce the effective concentration of the inhibitor.
Problem 2: High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Pipetting - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to minimize pipetting errors between wells.
Edge Effects in Plate-Based Assays - Avoid using the outer wells of the microplate. - Ensure uniform temperature and humidity across the plate during incubation.
Cell Seeding Density - Ensure a uniform and optimal cell seeding density across all wells. - Allow cells to adhere and stabilize before adding the compound.
Compound Precipitation - Visually inspect for any precipitation in the stock solution and final assay wells. - If precipitation is observed, try preparing a fresh, lower concentration stock solution. This compound is soluble in DMSO.[6]

Experimental Protocols

LDHB Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from methodologies used to assess LDHB inhibition.[3][11][12]

Materials:

  • Recombinant human LDHB enzyme

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Lactate (substrate)

  • NAD+ (cofactor)

  • Diaphorase

  • Resazurin

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • In a 96-well plate, add 20 µL of the this compound serial dilutions or vehicle control to respective wells.

  • Add 20 µL of recombinant LDHB enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Prepare a substrate mix containing lactate, NAD+, diaphorase, and resazurin in assay buffer.

  • Initiate the reaction by adding 60 µL of the substrate mix to each well.

  • Monitor the increase in absorbance at 570 nm every minute for 15-30 minutes at 37°C using a plate reader. The rate of increase in absorbance is proportional to LDHB activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound
Parameter Value Assay Type
IC50 5.56 nMEnzymatic (Colorimetric)
EC50 42 nMEnzymatic (Mass Spectrometry)[2][5][7][10]
Mechanism of Action UncompetitiveEnzyme Kinetics
Cellular Potency (GI50) Varies by cell lineCell Proliferation Assay

Mandatory Visualizations

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis cluster_cell Cancer Cell Pyruvate Pyruvate Lactate_out Lactate (out) Pyruvate->Lactate_out LDHA Lactate_in Lactate (in) Lactate_out->Lactate_in MCT1/4 Pyruvate_cell Pyruvate Lactate_in->Pyruvate_cell LDHB TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_cell->TCA Autophagy Autophagy LDHB LDHB LDHB->Autophagy promotes AXKO_0046 This compound AXKO_0046->LDHB inhibits

Caption: LDHB signaling in cancer metabolism and its inhibition by this compound.

Troubleshooting_Workflow Start No/Low Inhibition Observed Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Check_Compound_Integrity Prepare Fresh Stock Solution Check_Concentration->Check_Compound_Integrity If issue persists Resolution Inhibition Observed Check_Concentration->Resolution Problem Solved Check_Assay_Conditions Optimize Assay Parameters (pH, Temp, Substrates) Check_Compound_Integrity->Check_Assay_Conditions If issue persists Check_Compound_Integrity->Resolution Problem Solved Check_Enzyme_Activity Validate Enzyme/Lysate with Positive Control Check_Assay_Conditions->Check_Enzyme_Activity If issue persists Check_Assay_Conditions->Resolution Problem Solved Check_Cellular_Factors Confirm LDHB Expression and Cell Permeability Check_Enzyme_Activity->Check_Cellular_Factors For cell-based assays Check_Enzyme_Activity->Resolution Problem Solved (Enzymatic Assay) Check_Cellular_Factors->Resolution Problem Solved

Caption: Troubleshooting workflow for low in vitro efficacy of this compound.

References

AXKO-0046 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity and functional assessment of AXKO-0046.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective and potent small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2] It functions as an uncompetitive inhibitor with respect to both NADH and pyruvate, meaning it preferentially binds to the enzyme-substrate complex.[1][3] X-ray crystallography has revealed that this compound binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site.[1][3][4] This allosteric binding is critical for its enzymatic inhibition.[1][3]

Q2: What is the inhibitory potency and selectivity of this compound?

A2: this compound exhibits highly potent inhibition of LDHB with an EC50 value of 42 nM.[1][2][3][5] It demonstrates greater than 100-fold selectivity for LDHB over the LDHA isoform, showing no significant inhibition of LDHA at concentrations up to 300 μM.[1]

Q3: I am not observing the expected inhibitory effect of this compound in my assay. What could be the issue?

A3: Several factors could contribute to a lack of inhibitory activity. Please consider the following:

  • Assay Format: Traditional NADH fluorescence-based assays can be prone to false positives and negatives due to fluorescence interference.[1] High-throughput mass spectrometry or validated colorimetric assays are recommended for more reliable results.[1][6]

  • Substrate Concentrations: As an uncompetitive inhibitor, the inhibitory activity of this compound increases with higher concentrations of both NADH and pyruvate.[1][3] Ensure that your substrate concentrations are appropriate to observe uncompetitive inhibition.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or handling may lead to degradation.

  • Enzyme Source and Quality: Ensure the recombinant human LDHB used in the assay is of high quality and activity.

Q4: How was this compound identified as an LDHB inhibitor?

A4: this compound was identified through a high-throughput screening of a diverse library of small compounds using a mass spectrometry-based LDHB enzyme assay that detects NADH and NAD+.[1][3][5][7] Initial hits were further validated and characterized to identify this compound as a potent and selective inhibitor.[3][5]

Q5: Are there any known derivatives of this compound?

A5: Yes, derivatives of this compound have been synthesized and studied to understand the structure-activity relationship. For instance, methylation at the 1-position of the indole ring (AXKO-0067) resulted in a significant loss of inhibitory activity, highlighting the importance of the NH group for interaction with the enzyme.[1][7]

Data Presentation

Table 1: Inhibitory Potency of this compound against Lactate Dehydrogenase Isoforms

CompoundTargetEC50 (nM)Selectivity (LDHA/LDHB)Inhibition Mechanism
This compoundLDHB42>100-foldUncompetitive
This compoundLDHA>300,000-No inhibition

Data sourced from multiple studies.[1][3][5]

Table 2: Effect of Substrate Concentration on this compound EC50 for LDHB

Pyruvate (μM)NADH (μM)This compound EC50 (nM)
10100~60
30100~50
100100~40
300100~30
1000100~20
10010~70
10030~55
100100~40
100300~30
1001000~25

Data interpretation based on graphical representations in cited literature.[3][8]

Experimental Protocols

1. High-Throughput Mass Spectrometry (MS) Assay for LDHB Inhibition

This method was utilized for the primary screening and identification of this compound.[1][2][5][7]

  • Principle: The assay measures the enzymatic conversion of NADH to NAD+ by LDHB.

  • Reaction Mixture:

    • Recombinant human LDHB enzyme

    • NADH

    • Pyruvate

    • Test compound (e.g., this compound) in DMSO

    • Assay buffer (e.g., Tris-HCl with BSA and DTT)

  • Procedure:

    • Dispense the test compound into a 384-well plate.

    • Add the LDHB enzyme solution and incubate.

    • Initiate the reaction by adding a mixture of NADH and pyruvate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the plate using a high-throughput mass spectrometer (e.g., RapidFire-MS system) to quantify the levels of NADH and NAD+.

  • Data Analysis: Calculate the percent inhibition based on the ratio of NAD+ to NADH, comparing the test compound wells to control wells (DMSO vehicle). Determine EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

2. Colorimetric Assay for LDHB Inhibition

This method provides an alternative to MS-based assays and has been validated for identifying LDHB inhibitors.[6][9]

  • Principle: This assay measures the reduction of a tetrazolium salt (e.g., NBT) to a colored formazan product, which is coupled to the oxidation of NADH by LDHB.

  • Reaction Mixture:

    • Recombinant human LDHB enzyme

    • NADH

    • Pyruvate

    • Test compound (e.g., this compound)

    • Phenazine methosulfate (PMS)

    • Nitroblue tetrazolium (NBT)

    • Assay buffer

  • Procedure:

    • Add the test compound, LDHB, NBT, and PMS to a 96-well plate.

    • Initiate the reaction by adding NADH and pyruvate.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) over time (kinetic assay) or at a single endpoint.

  • Data Analysis: Calculate the rate of formazan formation from the change in absorbance. Determine the percent inhibition and IC50 values by comparing the rates in the presence of the inhibitor to the control.

Visualizations

LDHB_Inhibition_Pathway cluster_reaction LDHB Catalyzed Reaction cluster_inhibition Allosteric Inhibition by this compound Pyruvate Pyruvate LDHB LDHB Enzyme Pyruvate->LDHB Lactate Lactate NADH NADH NADH->LDHB NAD NAD+ LDHB->Lactate LDHB->NAD EnzymeSubstrate LDHB-NADH-Pyruvate Complex AXKO0046 This compound AXKO0046->EnzymeSubstrate Binds to allosteric site InhibitedComplex LDHB-NADH-Pyruvate-AXKO-0046 (Inactive Complex) EnzymeSubstrate->InhibitedComplex

Caption: Mechanism of uncompetitive inhibition of LDHB by this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization start Compound Library ms_assay Primary MS-based Assay (LDHB Inhibition) start->ms_assay hits Initial Hits ms_assay->hits dose_response Dose-Response Curves (EC50 Determination) hits->dose_response selectivity Selectivity Assay (vs. LDHA) dose_response->selectivity mechanism Mechanism of Action Studies (Substrate Competition) selectivity->mechanism axko0046 Identified Lead: This compound mechanism->axko0046

Caption: Workflow for the identification and characterization of this compound.

References

Technical Support Center: Overcoming AXKO-0046 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AXKO-0046, a selective inhibitor of Lactate Dehydrogenase B (LDHB). The information is designed to help address specific issues that may be encountered during experiments, particularly concerning a lack of response or potential resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule, highly selective inhibitor of human Lactate Dehydrogenase B (LDHB)[1][2][3]. It functions as an uncompetitive inhibitor with respect to both NADH and pyruvate, with an EC50 of 42 nM[2][3][4]. This means that this compound binds to the enzyme-substrate complex[2]. X-ray crystallography has revealed that this compound binds to a novel allosteric site on the LDHB tetramer, distant from the catalytic active site[2][3][5]. This unique binding mode contributes to its high selectivity for LDHB over the LDHA isoform[2].

Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons?

A lack of response to this compound could be due to several factors. As resistance mechanisms to this compound have not yet been clinically or preclinically defined, the following are potential or theoretical reasons based on the drug's mechanism of action and general principles of drug resistance:

  • Target Alteration: Mutations in the LDHB gene could alter the allosteric binding site of this compound, reducing its binding affinity.

  • Target Overexpression: Increased expression of the LDHB protein may require higher concentrations of this compound to achieve a therapeutic effect.

  • Metabolic Reprogramming: Cancer cells might activate alternative metabolic pathways to bypass their dependency on LDHB activity.

  • Drug Efflux: Increased activity of drug efflux pumps could reduce the intracellular concentration of this compound.

  • Suboptimal Substrate Concentrations: As an uncompetitive inhibitor, the efficacy of this compound is dependent on the intracellular concentrations of NADH and pyruvate[2]. Altered levels of these substrates could impact the drug's activity.

  • Early Stage of Compound: It is noted that this compound in its current form may not possess strong cellular activity and may require further optimization for in vivo studies[2].

Q3: How can I investigate potential resistance mechanisms in my cell line?

To investigate a suspected lack of response or resistance, a systematic approach is recommended. This can include:

  • Sequence Analysis: Sequence the LDHB gene in your treated and untreated cell lines to identify any potential mutations in the allosteric binding site.

  • Expression Analysis: Quantify LDHB mRNA and protein levels using qPCR and Western blotting, respectively, to check for overexpression.

  • Metabolomic Profiling: Perform metabolomic analysis to identify any significant changes in metabolic pathways between responsive and non-responsive cells.

  • Drug Efflux Assays: Utilize assays with known efflux pump inhibitors to determine if increased drug export is a contributing factor.

  • Substrate Level Measurement: Measure intracellular concentrations of NADH and pyruvate to assess if they are in a range that supports this compound activity.

Troubleshooting Guides

Issue 1: Sub-optimal Inhibition of LDHB Activity Observed
Potential Cause Troubleshooting Step
Incorrect drug concentrationVerify the concentration and purity of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Low intracellular substrate levelsAs this compound is an uncompetitive inhibitor, its activity increases with higher concentrations of NADH and pyruvate[2]. Consider experimental conditions that might modulate these substrate levels.
Cell line insensitivityNot all cancer cell lines may be sensitive to LDHB inhibition. Test this compound on a panel of cell lines to identify sensitive and resistant models.
Issue 2: Development of Acquired Resistance After Prolonged Treatment
Potential Cause Troubleshooting Step
Emergence of LDHB mutationsIsolate resistant clones and sequence the LDHB gene to identify mutations.
Upregulation of bypass pathwaysConduct RNA sequencing or proteomic analysis to identify upregulated genes or proteins in resistant cells that could represent bypass mechanisms.
Increased drug effluxCompare the intracellular accumulation of this compound in sensitive and resistant cells. Test the effect of co-treatment with known efflux pump inhibitors.

Quantitative Data Summary

Parameter Value Reference
Target Lactate Dehydrogenase B (LDHB)[1][2][3]
Inhibition Type Uncompetitive with respect to NADH and pyruvate[2][4]
EC50 42 nM[2][3][4]
Binding Site Allosteric site on the LDHB tetramer[2][3][5]
Selectivity >100-fold selective for LDHB over LDHA[2]

Experimental Protocols

Protocol 1: LDHB Gene Sequencing to Identify Mutations
  • Genomic DNA Extraction: Isolate genomic DNA from both this compound sensitive (parental) and resistant cancer cell lines using a commercially available kit.

  • PCR Amplification: Design primers to amplify the coding sequence of the LDHB gene. Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Protocol 2: Western Blot for LDHB Protein Expression
  • Protein Lysate Preparation: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LDHB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like beta-actin or GAPDH for normalization.

Visualizations

LDHB_Signaling_Pathway cluster_reaction LDHB Catalyzed Reaction Pyruvate Pyruvate LDHB LDHB Pyruvate->LDHB Lactate Lactate NAD NAD+ NADH NADH NADH->LDHB LDHB->Lactate LDHB->NAD AXKO0046 This compound AXKO0046->LDHB Inhibits (Allosteric)

Caption: this compound allosterically inhibits the LDHB-mediated conversion of pyruvate to lactate.

Resistance_Workflow start Cancer cells show reduced response to this compound seq Sequence LDHB gene start->seq expr Analyze LDHB expression (qPCR, Western Blot) start->expr meta Metabolomic profiling start->meta efflux Perform drug efflux assays start->efflux mut Mutation in allosteric site? seq->mut overexpr LDHB overexpression? expr->overexpr bypass Metabolic bypass pathway? meta->bypass pump Increased efflux? efflux->pump res_mut Resistance due to target alteration mut->res_mut Yes no_res Investigate other mechanisms mut->no_res No res_expr Resistance due to target overexpression overexpr->res_expr Yes overexpr->no_res No res_meta Resistance due to metabolic reprogramming bypass->res_meta Yes bypass->no_res No res_efflux Resistance due to drug efflux pump->res_efflux Yes pump->no_res No

Caption: Workflow for investigating potential this compound resistance mechanisms.

Bypass_Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA LDHB LDHB Pyruvate->LDHB Alt_Met Alternative Metabolic Pathways (e.g., Pentose Phosphate Pathway, Glutaminolysis) Pyruvate->Alt_Met Upregulation upon LDHB inhibition Lactate Lactate LDHB->Lactate AXKO0046 This compound AXKO0046->LDHB

References

Quality Control for AXKO-0046 Enzymatic Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of enzymatic assays involving AXKO-0046, a selective inhibitor of lactate dehydrogenase B (LDHB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule, indole derivative that acts as a highly selective inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3][4] It exhibits an uncompetitive inhibition mechanism with respect to both NADH and pyruvate, meaning it binds to the enzyme-substrate complex.[1] Structural analyses have shown that this compound does not bind to the catalytic active site of LDHB but rather to a novel allosteric site on the tetramer.[1][2] This allosteric binding is unique to LDHB, conferring its selectivity.[1]

Q2: What is the reported EC50 value for this compound?

The reported half-maximal effective concentration (EC50) for this compound in inhibiting LDHB is approximately 42 nM.[1][2][3][4][5][6]

Q3: Why is quality control important for enzymatic assays with this compound?

Robust quality control is crucial to ensure the accuracy, reproducibility, and reliability of experimental results.[7] For an inhibitor like this compound, precise and consistent assay conditions are necessary to determine its potency and to understand its effects on LDHB-associated pathways in cancer metabolism.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during enzymatic assays with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Higher than expected EC50 value - Incorrect concentration of this compound, enzyme, or substrates.- Degraded this compound, enzyme, or substrates.- Suboptimal assay conditions (pH, temperature).[7][8]- Presence of interfering substances in the sample.[9]- Verify the concentrations of all reagents using a reliable method.- Use freshly prepared reagents and store them properly. This compound should be stored as recommended by the supplier.- Optimize assay conditions. Ensure the pH and temperature are optimal for LDHB activity.- Run appropriate controls to test for interfering substances.
Low or no enzyme activity - Inactive or degraded LDHB enzyme.[7][10]- Incorrect assay buffer composition.- Presence of a strong, unknown inhibitor.- Test the activity of the LDHB enzyme with a known control substrate before adding this compound.- Ensure the assay buffer has the correct pH and ionic strength.[8]- Analyze sample components for potential inhibitors.
High background signal - Contaminated reagents or samples.[11]- Non-specific binding of assay components.- Autofluorescence/absorbance of this compound or other sample components.- Use high-purity reagents and filtered solutions.- Include a "no enzyme" control to measure background signal and subtract it from all readings.- Test the intrinsic fluorescence/absorbance of this compound at the assay wavelengths.
Poor reproducibility between replicates - Pipetting errors.- Inconsistent incubation times or temperatures.- Edge effects in microplates.[12]- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform and precise timing and temperature control for all wells.- Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation.
Non-linear reaction kinetics - Substrate depletion.- Product inhibition.- Enzyme instability during the assay.- Ensure that the initial reaction rates are measured where the substrate concentration is not limiting.- Perform progress curve analysis to check for product inhibition.- Check the stability of LDHB under the assay conditions by pre-incubating the enzyme for the duration of the assay and then measuring its activity.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound for LDHB Inhibition

This protocol outlines a standard method to determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • Human recombinant LDHB enzyme

  • This compound

  • NADH

  • Pyruvate

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

    • Prepare stock solutions of NADH and pyruvate in the assay buffer.

    • Prepare the LDHB enzyme solution in the assay buffer to the desired final concentration.

  • Assay Setup:

    • Add 50 µL of the assay buffer to all wells.

    • Add 10 µL of each this compound dilution to the test wells. Add 10 µL of solvent to the control wells.

    • Add 20 µL of the LDHB enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.

  • Initiate the Reaction:

    • Add 20 µL of a mixture of NADH and pyruvate to all wells to start the reaction.

  • Data Acquisition:

    • Measure the decrease in NADH fluorescence (or absorbance at 340 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary

The following table summarizes the key kinetic parameters of this compound.

Parameter Value Reference
Target Enzyme Lactate Dehydrogenase B (LDHB)[1][3]
Inhibition Mechanism Uncompetitive with respect to NADH and Pyruvate[1]
EC50 42 nM[1][2][3][4][5][6]

Visualizations

LDHB_Signaling_Pathway Simplified LDHB Signaling in Cancer Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+/NADH LDHB LDHB Lactate->Pyruvate Cancer_Proliferation Cancer Cell Proliferation LDHB->Cancer_Proliferation Supports Basal_Autophagy Basal Autophagy LDHB->Basal_Autophagy Required for AXKO_0046 This compound AXKO_0046->LDHB Inhibits

Caption: Simplified diagram of LDHB's role in cancer metabolism and the inhibitory action of this compound.

Assay_Workflow This compound LDHB Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrates, this compound) B Perform Serial Dilutions of this compound A->B C Dispense Reagents into Microplate B->C D Pre-incubate Plate C->D E Initiate Reaction with Substrates D->E F Measure Signal Change Over Time E->F G Calculate Initial Reaction Rates F->G H Plot Inhibition Curve and Determine EC50 G->H

Caption: General experimental workflow for determining the inhibitory effect of this compound on LDHB.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Assays Start Unexpected Results? Check_Reagents Check Reagent Integrity & Concentrations Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Verify Assay Conditions (pH, Temp) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Controls Analyze Control Wells Controls_OK Controls OK? Check_Controls->Controls_OK Check_Instrument Check Instrument Settings Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Reagent_OK->Check_Conditions Yes Remake_Reagents Remake/Re-quantify Reagents Reagent_OK->Remake_Reagents No Conditions_OK->Check_Controls Yes Optimize_Conditions Optimize Assay Conditions Conditions_OK->Optimize_Conditions No Controls_OK->Check_Instrument Yes Investigate_Contamination Investigate Contamination/Interference Controls_OK->Investigate_Contamination No Recalibrate_Instrument Recalibrate/Check Instrument Instrument_OK->Recalibrate_Instrument No Consult_Expert Consult Technical Support Instrument_OK->Consult_Expert Yes Remake_Reagents->Start Optimize_Conditions->Start Investigate_Contamination->Start Recalibrate_Instrument->Start

Caption: A logical decision tree to guide troubleshooting of enzymatic assays with this compound.

References

Validation & Comparative

A Comparative Guide to AXKO-0046 and Other Lactate Dehydrogenase B (LDHB) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Lactate Dehydrogenase B (LDHB) inhibitor AXKO-0046 with other known LDHB inhibitors. The information is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in cancer metabolism and other therapeutic areas where LDHB plays a crucial role.

Introduction to LDHB Inhibition

Lactate Dehydrogenase (LDH) is a critical enzyme in the glycolytic pathway, catalyzing the interconversion of pyruvate and lactate. The two major subunits, LDHA and LDHB, form various isozymes with distinct tissue distributions and kinetic properties. While LDHA is often associated with the conversion of pyruvate to lactate in glycolytic cancer cells (the Warburg effect), LDHB preferentially catalyzes the oxidation of lactate to pyruvate, fueling the tricarboxylic acid (TCA) cycle in oxidative cancer cells. This role in metabolic symbiosis within tumors has made LDHB an attractive target for cancer therapy.[1][2][3] this compound is a potent and the first highly selective inhibitor of human LDHB.[4][5][6] This guide compares its performance against other compounds with reported LDHB inhibitory activity.

Quantitative Comparison of LDHB Inhibitors

The following table summarizes the key quantitative data for this compound and other selected LDHB inhibitors. Direct comparison of IC50 and EC50 values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorTypeMechanism of ActionLDHB IC50/EC50LDHA IC50Selectivity for LDHB
This compound Indole derivativeUncompetitive, Allosteric42 nM (EC50)[4][5][6][7][8]> 300 µM[6]>7100-fold
GNE-140 HydroxylactamCompetitive (ATP)5 nM (IC50)[9][10][11][12][13]3 nM (IC50)[9][10][11][12][13]Non-selective
Oxamate Pyruvate analogCompetitive33.8 µM (IC50)[14]Active[14][15][16][17]Non-selective
Tucatinib Kinase inhibitorUncompetitive, Allosteric~502 µM (IC50)Not ReportedNot well-characterized
Capmatinib Kinase inhibitorUncompetitive, Allosteric~513 µM (IC50)Not ReportedNot well-characterized
Luteolin Natural flavonoidUncompetitive, Allosteric32.2 µM (IC50)ActivePreferential for LDHA
Quercetin Natural flavonoidUncompetitive, Allosteric37.7 µM (IC50)ActivePreferential for LDHA

Mechanism of Action and Binding Sites

A key differentiator among LDHB inhibitors is their mechanism of action. This compound is a selective uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[4] X-ray crystallography has revealed that this compound binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, distant from the active site.[4][7] This unique binding mode is thought to be responsible for its high selectivity over LDHA.[4]

Other inhibitors like tucatinib, capmatinib, luteolin, and quercetin have also been shown to act as uncompetitive inhibitors, with molecular docking studies suggesting they bind to a similar allosteric site at the dimer interface, akin to this compound.[18][19] In contrast, oxamate is a classic competitive inhibitor that mimics the substrate pyruvate and binds to the active site.[15] GNE-140 is a potent inhibitor of both LDHA and LDHB.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the LDHB signaling pathway, the experimental workflow for identifying LDHB inhibitors, and the logical relationship of inhibitor mechanisms.

LDHB_Signaling_Pathway LDHB Signaling Pathway in Cancer Metabolism cluster_cell Oxidative Cancer Cell Lactate Lactate LDHB LDHB Lactate->LDHB NAD+ Pyruvate Pyruvate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle LDHB->Pyruvate NADH Cell_Proliferation Tumor Cell Proliferation TCA_Cycle->Cell_Proliferation ATP Production AXKO_0046 This compound AXKO_0046->LDHB Inhibition

Caption: LDHB's role in converting lactate to pyruvate to fuel the TCA cycle.

Experimental_Workflow Workflow for LDHB Inhibitor Screening HTS High-Throughput Screening (e.g., RapidFire-MS) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Mechanism_Study Mechanism of Action (e.g., Kinetic Assays) Dose_Response->Mechanism_Study Selectivity_Assay Selectivity Profiling (LDHB vs. LDHA) Mechanism_Study->Selectivity_Assay Structural_Studies Structural Biology (X-ray Crystallography) Selectivity_Assay->Structural_Studies

Caption: A typical workflow for the discovery and characterization of LDHB inhibitors.

Caption: The relationship between different mechanisms of LDHB inhibition.

Experimental Protocols

LDHB Enzyme Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining LDHB activity and inhibition, adaptable for various inhibitors.

Materials:

  • Recombinant human LDHB enzyme

  • Assay Buffer (e.g., 200 mM TRIS-HCl, pH 8.0)[20]

  • L-Lactate solution (e.g., 50 mM Lithium Lactate)[20]

  • NAD+ solution[20]

  • Phenazine Methosulfate (PMS) solution[20]

  • INT (iodonitrotetrazolium chloride) solution[20]

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~490 nm[20]

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • L-Lactate solution

    • NAD+ solution

    • PMS/INT solution

    • Inhibitor at various concentrations (or solvent control)

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant human LDHB enzyme to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 5-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at ~490 nm using a microplate reader. The increase in absorbance corresponds to the formation of formazan, which is proportional to NADH production and thus LDHB activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value by fitting the data to a dose-response curve.

High-Throughput Screening by RapidFire-Mass Spectrometry (RF-MS)

This method was utilized for the initial identification of this compound and is suitable for large-scale screening campaigns.

Principle: The assay directly measures the enzymatic conversion of NADH to NAD+ by LDHB. The reaction mixture is rapidly injected onto a solid-phase extraction (SPE) cartridge to remove interfering substances, and the eluate is directly analyzed by a mass spectrometer to quantify the substrate (NADH) and product (NAD+).

Generalized Workflow:

  • Reaction Setup: Enzymatic reactions are set up in a 384-well plate containing LDHB, NADH, pyruvate, and the test compounds.

  • Reaction Quenching: The reaction is stopped at a specific time point.

  • RapidFire-MS Analysis: The quenched reaction mixture is aspirated by the RapidFire system.

  • Solid-Phase Extraction: The sample is loaded onto an SPE cartridge, where salts and other interfering components are washed away.

  • Elution and Ionization: The analytes (NADH and NAD+) are eluted from the SPE cartridge directly into the mass spectrometer's ion source.

  • Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific mass-to-charge ratios of NADH and NAD+.

  • Data Analysis: The peak areas of NADH and NAD+ are used to calculate the percentage of substrate conversion, from which the inhibitory activity of the test compounds is determined.

Conclusion

This compound stands out as a highly potent and selective uncompetitive inhibitor of LDHB, making it an invaluable tool for studying the specific roles of this enzyme isoform. Its unique allosteric binding site presents a promising avenue for the development of next-generation selective LDHB inhibitors. While other compounds like GNE-140 are potent, they lack selectivity for LDHB over LDHA. The repurposed drugs tucatinib and capmatinib, along with the natural flavonoids luteolin and quercetin, also exhibit uncompetitive inhibition, likely through a similar allosteric mechanism as this compound, but with significantly lower potency. The choice of inhibitor will ultimately depend on the specific requirements of the research, with this compound being the preferred choice for studies demanding high selectivity for LDHB.

References

A Comparative Guide to Lactate Dehydrogenase Inhibitors: AXKO-0046 vs. Oxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two lactate dehydrogenase (LDH) inhibitors, AXKO-0046 and oxamate, focusing on their biochemical properties, mechanisms of action, and supporting experimental data. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer metabolism and related fields.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation and reduction of NADH and NAD+, respectively. It exists as two primary isoforms, LDHA and LDHB, which can form five different tetrameric isozymes. While LDHA is often upregulated in cancer cells and is a target for cancer therapy, LDHB is also implicated in cancer cell proliferation and survival.[1] This guide compares this compound, a novel and highly selective LDHB inhibitor, with oxamate, a classical, non-selective LDH inhibitor.

Biochemical and Pharmacological Properties

This compound and oxamate exhibit distinct profiles in terms of their selectivity, potency, and mechanism of action. This compound is a highly potent and selective inhibitor of LDHB, whereas oxamate is a less potent, non-selective inhibitor that primarily targets LDHA.

PropertyThis compoundOxamate
Target(s) Lactate Dehydrogenase B (LDHB)Lactate Dehydrogenase A (LDHA) > LDHB
Selectivity Highly selective for LDHB over LDHA (>100-fold)[2]Non-selective, also inhibits other enzymes[3]
Potency (EC50/IC50/Ki) EC50 = 42 nM for LDHB[1][4][5]Ki > 100 μM[6]
Mechanism of Action Uncompetitive with respect to both NADH and pyruvate[1][2][5]Competitive with respect to pyruvate[7][8]
Binding Site Allosteric site at the tetramerization interface[1][2]Catalytic active site[2][7]
Chemical Class Indole derivative[1][2]Carboxylate anion of oxamic acid[7]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and oxamate has significant implications for their application in research.

This compound: Allosteric and Uncompetitive Inhibition of LDHB

This compound binds to a novel allosteric site on the LDHB enzyme, distant from the catalytic active site where pyruvate and NADH bind.[1][2] This binding is uncompetitive, meaning that this compound preferentially binds to the enzyme-substrate complex (LDHB-NADH-pyruvate).[2] Consequently, its inhibitory activity increases with higher concentrations of both NADH and pyruvate.[2][9] This characteristic may lead to enhanced efficacy in cellular environments with high glycolytic flux, where substrate concentrations are elevated.[2]

Oxamate: Competitive Inhibition of LDH

Oxamate acts as a structural analog of pyruvate and therefore competes with pyruvate for binding to the catalytic site of LDH.[7][8] This competitive inhibition means that the inhibitory effect of oxamate can be overcome by increasing the concentration of pyruvate. Oxamate is considered a classical, non-selective inhibitor of LDH, with a preference for the LDHA isoform.[6][10]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of LDH in glycolysis and the distinct mechanisms by which this compound and oxamate inhibit their respective targets.

cluster_glycolysis Glycolysis cluster_ldh_reaction LDH-Mediated Reaction cluster_inhibition Inhibition Mechanisms Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH (A/B) Pyruvate->Lactate LDHB LDHB LDHA LDHA NADH NADH NAD NAD+ AXKO_0046 This compound AXKO_0046->LDHB Allosteric Uncompetitive Oxamate Oxamate Oxamate->LDHB Competitive (weaker) Oxamate->LDHA Competitive

Caption: LDH in glycolysis and inhibitor mechanisms.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize and compare LDH inhibitors like this compound and oxamate.

High-Throughput Screening for LDH Inhibitors

This protocol describes a high-throughput mass spectrometry-based assay for identifying LDH inhibitors, as was used in the discovery of this compound.[2]

Objective: To identify small molecule inhibitors of a specific LDH isoform (e.g., LDHB).

Materials:

  • Recombinant human LDHB enzyme

  • Compound library

  • NADH

  • Pyruvate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., acetonitrile)

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing the LDHB enzyme, NADH, and pyruvate in the reaction buffer.

  • Add compounds from the library to individual wells of a microplate.

  • Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the compounds.

  • Incubate the plate at a controlled temperature for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Analyze the samples using mass spectrometry to detect and quantify the levels of NADH and its product, NAD+.

  • Calculate the percentage of inhibition for each compound based on the reduction in NAD+ formation compared to a control without an inhibitor.

start Start: Prepare Reagents dispense_compounds Dispense Compound Library to Microplate start->dispense_compounds prepare_reaction_mix Prepare LDHB/NADH/Pyruvate Reaction Mixture start->prepare_reaction_mix add_reaction_mix Add Reaction Mixture to Microplate dispense_compounds->add_reaction_mix prepare_reaction_mix->add_reaction_mix incubate Incubate at Controlled Temperature add_reaction_mix->incubate quench Quench Reaction incubate->quench ms_analysis Mass Spectrometry Analysis (NADH/NAD+ Detection) quench->ms_analysis data_analysis Calculate % Inhibition ms_analysis->data_analysis end End: Identify Hits data_analysis->end

Caption: High-throughput screening workflow.

Enzyme Inhibition Kinetics Assay

This protocol determines the mechanism of inhibition (e.g., competitive, uncompetitive) of a lead compound.

Objective: To characterize the kinetic mechanism of an LDH inhibitor.

Materials:

  • Purified LDH enzyme (LDHA or LDHB)

  • Inhibitor compound (e.g., this compound or oxamate) at various concentrations

  • NADH at various concentrations

  • Pyruvate at various concentrations

  • Reaction buffer

  • Spectrophotometer

Procedure:

  • Set up a series of reactions with a fixed concentration of the LDH enzyme.

  • Vary the concentrations of one substrate (e.g., pyruvate) while keeping the other substrate (e.g., NADH) at a constant concentration.

  • For each substrate concentration, perform the reaction in the absence and presence of different concentrations of the inhibitor.

  • Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm over time.

  • Repeat the experiment by varying the concentration of the other substrate (NADH) while keeping the first substrate (pyruvate) constant.

  • Plot the data using Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition. For uncompetitive inhibition (like this compound), both Vmax and Km will decrease. For competitive inhibition (like oxamate), Vmax will remain unchanged while Km will increase.[2][6]

Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells.

Objective: To determine the effect of LDH inhibitors on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Inhibitor compound (this compound or oxamate) at various concentrations

  • Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor compound. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[10]

Conclusion

This compound and oxamate represent two distinct classes of LDH inhibitors. This compound is a modern, highly potent, and selective tool for probing the function of LDHB through a unique allosteric and uncompetitive mechanism. In contrast, oxamate is a classical, less potent, and non-selective competitive inhibitor primarily targeting LDHA. The choice between these two compounds will depend on the specific research question, the desired isoform selectivity, and the experimental context. For studies requiring specific and potent inhibition of LDHB, this compound is the superior choice. For broader studies on the effects of general LDH inhibition, particularly of LDHA, oxamate may be considered, keeping in mind its lower potency and potential off-target effects.

References

A Comparative Guide to LDHB Inhibitors: AXKO-0046, Tucatinib, and Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AXKO-0046, tucatinib, and capmatinib as inhibitors of Lactate Dehydrogenase B (LDHB), a critical enzyme in cancer metabolism. While tucatinib and capmatinib are established tyrosine kinase inhibitors, recent findings have unveiled their secondary activity against LDHB, prompting a comparative analysis with the selective LDHB inhibitor, this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.

Data Presentation: Quantitative Comparison of LDHB Inhibitors

The following table summarizes the inhibitory potency of this compound, tucatinib, and capmatinib against LDHB, alongside their primary targets for context.

CompoundPrimary TargetLDHB IC₅₀/EC₅₀Mechanism of LDHB Inhibition
This compound LDHBEC₅₀ = 42 nM[1], IC₅₀ = 5.56 nM[2]Uncompetitive, Allosteric[2]
Tucatinib HER2 (ErbB2)IC₅₀ = 501.9 μM[2]Uncompetitive[3]
Capmatinib METIC₅₀ = 512.5 μM[2]Uncompetitive[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

LDHB Inhibition Assay for this compound (High-Throughput Mass Spectrometry)

This assay identifies LDHB inhibitors by measuring the conversion of the cofactor NADH to NAD⁺.

Protocol:

  • A diverse library of small molecule compounds, including this compound, was screened against the LDHB enzyme.

  • The enzymatic reaction was initiated by adding a solution containing the test compound and 0.25 nM LDHB.

  • The reaction was allowed to proceed at room temperature for 15 minutes.

  • The levels of NADH and NAD⁺ were detected using a high-throughput mass spectrometry system.

  • Inhibitory activity was determined by the reduction in NAD⁺ production compared to a control.

  • For mechanism of action studies, substrate-competition assays were performed by measuring initial reaction velocities at varying concentrations of NADH (10, 30, 50, 100, and 200 μM) with a fixed concentration of pyruvate (100 μM), and vice versa.

LDHB Inhibition Assay for Tucatinib and Capmatinib (Colorimetric Assay)

This assay determines LDHB activity by measuring the production of NADH through a colorimetric reaction.

Protocol:

  • The inhibitory effects of tucatinib and capmatinib were assessed in a 96-well format using an endpoint colorimetric assay.

  • The assay is based on the detection of NADH generated from the enzymatic conversion of lactate to pyruvate by LDHB.

  • The produced NADH reacts with nitro blue tetrazolium (NBT) in the presence of phenazine methosulfate (PMS) to form a blue-purple formazan dye.

  • The absorbance of the formazan product was measured at approximately 570 nm.

  • The percentage of LDHB inhibition was calculated by comparing the enzyme activity in the presence of the inhibitor to a control without the inhibitor.

  • For kinetic studies to determine the mechanism of inhibition, the assay was performed in the presence of increasing concentrations of the substrate (lactate) or the cofactor (NAD⁺).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the general workflow for identifying LDHB inhibitors.

LDHB_Metabolic_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_inhibitors LDHB Inhibitors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA Pyruvate_meta Pyruvate Lactate->Pyruvate_meta LDHB TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_meta->TCA_Cycle LDHB LDHB AXKO0046 This compound AXKO0046->LDHB Inhibits Tucatinib Tucatinib Tucatinib->LDHB Inhibits Capmatinib Capmatinib Capmatinib->LDHB Inhibits

Caption: LDHB's role in converting lactate to pyruvate for the TCA cycle.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 Inhibits MET_Signaling_Pathway MET MET Receptor PI3K PI3K MET->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK MET->RAS_RAF_MEK_ERK STAT STAT MET->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival & Migration AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation STAT->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits Experimental_Workflow start Start: Screen Compound Library assay Perform LDHB Inhibition Assay (Mass Spec or Colorimetric) start->assay data Analyze Data: Determine IC50/EC50 Values assay->data mechanism Conduct Kinetic Studies (e.g., Substrate Competition) data->mechanism result Identify and Characterize LDHB Inhibitors mechanism->result

References

AXKO-0046: A Potent and Selective Positive Control for LDHB Inhibition Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AXKO-0046 with other Lactate Dehydrogenase B (LDHB) inhibitors, supported by experimental data and detailed protocols. This compound has emerged as a highly selective and potent tool for investigating the therapeutic potential of LDHB inhibition in various diseases, particularly cancer.

Comparative Analysis of LDHB Inhibitors

This compound stands out as a superior positive control for LDHB inhibition screening due to its high potency and remarkable selectivity over the closely related LDHA isoform. This section provides a quantitative comparison with other known LDHB inhibitors.

InhibitorTarget(s)IC50 / EC50 (LDHB)Mechanism of ActionSelectivity (vs. LDHA)
This compound LDHB 42 nM (EC50) [1][2][3][4][5]Uncompetitive [1][2][3][4][5]Highly Selective (No inhibition of LDHA at 300 µM) [4]
OxamateLDHA & LDHB33.8 µM (IC50)[6]Competitive (with pyruvate)Non-selective[1]
TucatinibLDHB501.9 µM (IC50)[7][8]Uncompetitive[7][8]Selective for LDHB
CapmatinibLDHB512.5 µM (IC50)[7][8]Uncompetitive[7][8]Selective for LDHB
LuteolinLDHB32.2 µM (IC50)[1]Uncompetitive[1]Selective for LDHB
QuercetinLDHB37.71 µM (IC50)[1]Uncompetitive[1]Selective for LDHB

Experimental Protocols

Detailed methodologies for key experiments in LDHB inhibition screening are provided below. These protocols can be adapted for use with this compound as a positive control.

Colorimetric LDHB Inhibition Assay

This protocol describes a common method to screen for LDHB inhibitors by measuring the reduction of a tetrazolium salt to a colored formazan product.

Materials:

  • Human recombinant LDHB enzyme

  • LDHB Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • β-Nicotinamide adenine dinucleotide hydrate (NAD+)

  • L-Lactic acid

  • Phenazine methosulfate (PMS)

  • Nitroblue tetrazolium (NBT)

  • Test compounds (including this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 560-570 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of LDHB in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare stock solutions of NAD+, L-lactic acid, PMS, and NBT in assay buffer.

    • Prepare serial dilutions of the test compounds and this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid enzyme inhibition.

  • Assay Setup:

    • Add 50 µL of the test compound dilutions or positive/negative controls to the wells of a 96-well plate.

    • Add 20 µL of LDHB enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Prepare a substrate master mix containing NAD+, L-lactic acid, PMS, and NBT in assay buffer.

    • Initiate the reaction by adding 30 µL of the substrate master mix to each well.

  • Measurement:

    • Measure the absorbance at 570 nm in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mass Spectrometry-Based LDHB Inhibition Assay

This high-throughput method directly measures the conversion of the substrate (NADH) to the product (NAD+) and is less prone to interference from colored or fluorescent compounds.

Materials:

  • Human recombinant LDHB enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 5 mM MgCl2, and 0.01% Tween-20)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvic acid

  • Test compounds (including this compound) dissolved in DMSO

  • 384-well plate

  • RapidFire-Mass Spectrometry (RF-MS) system or similar

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of LDHB in assay buffer.

    • Prepare stock solutions of NADH and pyruvic acid in assay buffer.

    • Prepare serial dilutions of the test compounds and this compound.

  • Assay Setup:

    • Add test compounds to the wells of a 384-well plate.

    • Add a solution of LDHB enzyme to each well.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of NADH and pyruvic acid to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes).

    • Stop the reaction by adding a quench solution (e.g., 0.1% formic acid in acetonitrile).

  • Measurement:

    • Analyze the samples using an RF-MS system to quantify the amounts of NADH and NAD+.

  • Data Analysis:

    • Calculate the percent conversion of NADH to NAD+ for each well.

    • Determine the percent inhibition for each test compound concentration.

    • Calculate the EC50 value by fitting the dose-response data to a suitable model.

Visualizing Key Processes

To aid in the understanding of LDHB's role and the screening process, the following diagrams have been generated.

LDHB_Signaling_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHA LDHA Pyruvate->LDHA Lactate_in Lactate (from TME) LDHB LDHB Lactate_in->LDHB Lactate_out Lactate (to TME) Pyruvate2 Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate2->TCA LDHA->Lactate_out LDHB->Pyruvate2 Autophagy Autophagy LDHB->Autophagy regulates TumorGrowth Tumor Growth & Proliferation TCA->TumorGrowth Autophagy->TumorGrowth AXKO0046 This compound AXKO0046->LDHB inhibits

Caption: LDHB's role in cancer metabolism.

LDHB_Inhibition_Screening_Workflow start Start: Compound Library prepare_reagents Prepare Reagents (Enzyme, Substrates, Buffers) start->prepare_reagents dispense_compounds Dispense Test Compounds & Controls (this compound) prepare_reagents->dispense_compounds add_enzyme Add LDHB Enzyme dispense_compounds->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Initiate Reaction (Add Substrates) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 measure_signal Measure Signal (Absorbance or MS) incubate2->measure_signal analyze_data Data Analysis (% Inhibition, IC50/EC50) measure_signal->analyze_data hit_validation Hit Validation & Confirmation analyze_data->hit_validation

Caption: LDHB inhibition screening workflow.

References

Unveiling the Superior Selectivity of AXKO-0046: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selective inhibition of specific enzyme isoforms is a critical step in designing targeted therapies with minimal off-target effects. This guide provides a comprehensive comparison of AXKO-0046, a potent and highly selective inhibitor of lactate dehydrogenase B (LDHB), with other known LDH inhibitors. The data presented herein, supported by detailed experimental protocols and visual pathway representations, unequivocally demonstrates the superior selectivity profile of this compound.

This compound is an indole derivative that acts as an uncompetitive inhibitor of LDHB, binding to a novel allosteric site on the enzyme tetramer.[1][2][3] This mechanism of action contributes to its high potency and remarkable selectivity.

Comparative Selectivity Profile of LDH Inhibitors

The following table summarizes the inhibitory activity of this compound and other small molecule inhibitors against both LDHA and LDHB isoforms. The data clearly highlights the exceptional selectivity of this compound for LDHB.

CompoundTarget(s)IC50/EC50/Ki (LDHA)IC50/EC50/Ki (LDHB)Selectivity (LDHA/LDHB)Mechanism of Action
This compound LDHB > 300,000 nM [3]42 nM (EC50) [3][4][5][6]> 7143-fold Uncompetitive [3][4][5][6]
(R)-GNE-140LDHA/LDHB3 nM (IC50)[1][7][8][9][10]5 nM (IC50)[1][7][8][9][10]0.6Not Specified
GSK2837808ALDHA/LDHB2.6 nM (IC50)[11][12]43 nM (IC50)[11][12]0.06Not Specified
LDH-IN-1LDHA/LDHB32 nM (IC50)[13][14]27 nM (IC50)[13][14]1.18Not Specified
OxamateLDHA/LDHBNot Specified33.8 µM (IC50)[15]Not SpecifiedCompetitive[15]
FX-11LDHA8 µM (Ki)[16][17]Not SpecifiedNot SpecifiedCompetitive[16][17]
GalloflavinLDHA/LDHB5.46 µM (Ki)[18][19]15.1 µM (Ki)[18][19]0.36Competitive[20]
LuteolinLDHBNot Specified32.2 µM (IC50)[21]Not SpecifiedUncompetitive[21]
QuercetinLDHBNot Specified37.71 µM (IC50)[21]Not SpecifiedUncompetitive[21]
TucatinibLDHBNot Specified501.9 µM (IC50)Not SpecifiedUncompetitive
CapmatinibLDHBNot Specified512.5 µM (IC50)Not SpecifiedUncompetitive

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust enzymatic assays. Below are detailed methodologies for two common approaches.

RapidFire-Mass Spectrometry (RF-MS) Assay for LDH Activity

This high-throughput screening method was utilized for the initial identification of this compound as a selective LDHB inhibitor.[22]

  • Reaction Setup: The enzymatic reaction is typically performed in a 384-well plate. The reaction mixture contains recombinant human LDHB enzyme, the co-factor NADH, and the substrate pyruvate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Compound Incubation: Test compounds, including this compound and other potential inhibitors, are added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated for a specific period (e.g., 60 minutes) at room temperature.

  • Quenching: The reaction is stopped by the addition of an organic solvent, such as acetonitrile.

  • Detection: The quenched reaction mixture is injected into the RapidFire-MS system. The system rapidly separates the substrate (NADH) from the product (NAD+) using a solid-phase extraction cartridge. The amounts of NADH and NAD+ are then quantified by a triple quadrupole mass spectrometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the amount formed in the DMSO control. IC50 or EC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Colorimetric LDH Cytotoxicity Assay

This widely used method measures the release of LDH from damaged cells, but the underlying enzymatic assay principle can be adapted to screen for LDH inhibitors.[23][24]

  • Reaction Principle: The assay measures the conversion of lactate to pyruvate by LDH, which is coupled to the reduction of a tetrazolium salt (e.g., INT, WST) by NADH to a colored formazan product. The intensity of the color is proportional to LDH activity.

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing lactate, the tetrazolium salt, and a diaphorase (an enzyme that facilitates the transfer of electrons from NADH to the tetrazolium salt) in a suitable buffer.

  • Enzyme and Inhibitor Addition: Recombinant LDHA or LDHB enzyme is added to the wells, followed by the addition of test compounds at various concentrations.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time, allowing the color to develop.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for INT-formazan).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined from the dose-response curves.

Visualizing the Landscape of LDH Inhibition

To better understand the context of this compound's function, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_lactate_metabolism Lactate Metabolism cluster_krebs Krebs Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate->Pyruvate AXKO_0046 This compound AXKO_0046->Lactate Inhibits

Caption: The central role of LDH isoforms in cellular metabolism.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Substrate, Cofactor) B Add Test Compound (e.g., this compound) A->B C Initiate Reaction (Add LDH Enzyme) B->C D Incubate (Controlled Time & Temperature) C->D E Stop Reaction & Measure Product Formation D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

References

A Comparative Analysis of AXKO-0046 and Luteolin as Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic compound AXKO-0046 and the natural flavonoid luteolin as inhibitors of lactate dehydrogenase (LDH), a critical enzyme in cellular metabolism. This analysis is supported by experimental data on their efficacy, selectivity, and mechanisms of action.

Lactate dehydrogenase (LDH) plays a pivotal role in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. The two major isoforms, LDHA and LDHB, are tetramers composed of A and/or B subunits. LDHA is often upregulated in cancer cells, contributing to the Warburg effect, and is a target for anti-cancer therapies. LDHB, while also implicated in some cancers, has distinct roles in metabolism. This guide compares this compound, a novel synthetic inhibitor, with luteolin, a naturally occurring flavonoid, in their capacity to inhibit LDH isoforms.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of this compound and luteolin against LDH isoforms are summarized below. This compound is a highly potent and selective inhibitor of LDHB, whereas luteolin exhibits a broader activity profile with a preference for LDHA.

InhibitorTarget IsoformIC50 / EC50Mechanism of InhibitionBinding Site
This compound LDHB42 nM (EC50)[1][2][3][4][5]UncompetitiveAllosteric
LDHANo significant inhibition[2][6]--
Luteolin LDHA1.19 µM (IC50)[7]Competitive[2][8]Active Site[2][8]
LDHB2.71 µM (IC50)[7]Uncompetitive[2][8][9]Allosteric[2][8][10]
LDHB32.20 µM (IC50)[3][8][11]Uncompetitive[2][8][9]Allosteric[2][8][10]

Note: The differing IC50 values for luteolin against LDHB may be due to variations in experimental conditions between studies.

Mechanism of Action and Isoform Selectivity

This compound is distinguished by its high selectivity for the LDHB isoform. It functions as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1][4][5] X-ray crystallography has revealed that this compound binds to a novel allosteric site at the interface of the LDHB tetramer, distant from the catalytic active site.[1][2][4] This unique binding mode is responsible for its high selectivity, as the corresponding site on LDHA has a different amino acid composition.[4] Interestingly, the inhibitory activity of this compound increases with higher concentrations of the substrates NADH and pyruvate.[1][4]

Luteolin , a natural flavonoid, demonstrates a more complex inhibitory profile. It is primarily considered an LDHA inhibitor, acting competitively by binding to the enzyme's active site.[2][8] However, recent studies have shown that it can also inhibit LDHB through an uncompetitive mechanism, binding to an allosteric site that appears to be the same as or overlapping with the this compound binding site.[2][8][10] This dual mode of action results in a broader spectrum of activity compared to the highly specific this compound. Luteolin's potency against LDHB is significantly lower than that of this compound, with IC50 values in the micromolar range compared to this compound's nanomolar efficacy.[3][8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these inhibitors.

High-Throughput Mass Spectrometry Assay for LDHB (used for this compound discovery)

This method allows for the direct and sensitive measurement of substrate and product turnover.

  • Reaction Mixture: A solution containing human recombinant LDHB enzyme, NADH, and pyruvate in a buffer system is prepared.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic conversion of pyruvate to lactate and NADH to NAD+.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a strong acid or organic solvent.

  • Mass Spectrometry Analysis: The quenched reaction mixture is analyzed by mass spectrometry to quantify the amounts of NADH and NAD+.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of NAD+ formation in the presence of the inhibitor to that of a control reaction without the inhibitor. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[2][6]

Colorimetric LDH Inhibition Assay (used for luteolin)

This widely used method relies on the color change of a reporter molecule that is linked to the production of NADH.

  • Reaction Buffer: A buffer solution (e.g., TRIS-HCl, pH 8.0) is prepared.[12]

  • Reagent Preparation: Stock solutions of the substrate (lactate), cofactor (NAD+), and colorimetric reagents (e.g., INT/PMS or similar tetrazolium salts) are prepared.[12]

  • Assay Plate Setup: The assay is typically performed in a 96-well plate. Each well receives the reaction buffer, substrate, cofactor, and the test inhibitor (luteolin) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the LDHB enzyme to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).[13] During this time, the LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[12][13]

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in wells with the inhibitor to control wells without the inhibitor. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The expression of LDHA and LDHB is regulated by various signaling pathways, which are often dysregulated in cancer. Understanding these pathways provides context for the therapeutic application of LDH inhibitors.

LDHA_Regulation cluster_upstream Upstream Regulators FOXM1 FOXM1 LDHA_Gene LDHA Gene Transcription FOXM1->LDHA_Gene Upregulates KLF4 KLF4 KLF4->LDHA_Gene Represses c-Myc c-Myc c-Myc->LDHA_Gene Upregulates LDHA_Protein LDHA Protein LDHA_Gene->LDHA_Protein Glycolysis Aerobic Glycolysis (Pyruvate -> Lactate) LDHA_Protein->Glycolysis

Caption: Transcriptional regulation of the LDHA gene.

LDHB_Regulation cluster_upstream Upstream Signaling RTK_PI3K_AKT_mTOR RTK-PI3K-AKT-mTOR Pathway LDHB_Gene LDHB Gene Transcription RTK_PI3K_AKT_mTOR->LDHB_Gene Upregulates STAT3 STAT3 STAT3->LDHB_Gene Stimulates LDHB_Protein LDHB Protein LDHB_Gene->LDHB_Protein Lactate_Oxidation Lactate Oxidation (Lactate -> Pyruvate) LDHB_Protein->Lactate_Oxidation

Caption: Upstream regulation of the LDHB gene.

Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Enzyme_Assay LDH Enzyme Assay (MS or Colorimetric) Dose_Response Dose-Response Curve Enzyme_Assay->Dose_Response Kinetic_Analysis Enzyme Kinetics (Lineweaver-Burk) Enzyme_Assay->Kinetic_Analysis IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 Mechanism Determine Mechanism (Competitive, Uncompetitive) Kinetic_Analysis->Mechanism Binding_Site Binding Site Analysis (X-ray Crystallography, Molecular Docking) Mechanism->Binding_Site

Caption: Experimental workflow for inhibitor characterization.

Cellular and In Vivo Effects

A significant point of differentiation between this compound and luteolin lies in their observed effects in cellular models. While this compound is a potent and selective biochemical tool, reports indicate that it lacks significant cellular activity and clear pharmacodynamic properties.[4] This may be due to factors such as poor cell permeability or rapid metabolism, which can limit its utility in cell-based assays and in vivo studies without further chemical modification.

In contrast, luteolin has been extensively studied and shown to exert a wide range of biological effects in cancer cells, including the inhibition of cancer stemness, suppression of cell proliferation, and enhancement of sensitivity to chemotherapy.[14] However, these effects are pleiotropic and may not be solely attributable to its inhibition of LDH.[14] Luteolin is known to modulate multiple signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation.[15] Therefore, while luteolin demonstrates cellular efficacy, deconvoluting the specific contribution of LDH inhibition to its overall anti-cancer activity is challenging.

Conclusion

This compound and luteolin represent two distinct approaches to the inhibition of lactate dehydrogenase. This compound is a synthetically derived, highly potent, and exquisitely selective inhibitor of LDHB, making it an invaluable chemical probe for elucidating the specific roles of this isoform in cellular metabolism. Its uncompetitive, allosteric mechanism of action provides a novel avenue for therapeutic design. However, its current form appears to lack cellular activity, limiting its immediate therapeutic applicability.

Luteolin, a natural product, is a less potent and less selective LDH inhibitor compared to this compound. It exhibits a dual mechanism, competitively inhibiting LDHA at the active site and uncompetitively inhibiting LDHB at an allosteric site. While its direct contribution to cellular outcomes via LDH inhibition is complex to isolate, luteolin's recognized anti-cancer properties in cellular models make it a compound of continued interest.

For researchers in drug development, this compound serves as a powerful tool for target validation and a lead compound for the development of more cell-permeable LDHB-selective inhibitors. Luteolin, on the other hand, represents a scaffold with established biological activity that could be optimized for improved potency and selectivity against LDH isoforms. The choice between these or similar inhibitors will depend on the specific research question, whether it be the precise interrogation of LDHB function or the exploration of broader metabolic and signaling modulation for therapeutic benefit.

References

Comparative Analysis of AXKO-0046 Cross-Reactivity with Other Dehydrogenases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AXKO-0046 is a novel small molecule inhibitor targeting a specific dehydrogenase critical in a key metabolic pathway. To evaluate its specificity and potential for off-target effects, a comprehensive cross-reactivity analysis was performed against a panel of other human dehydrogenase enzymes. This guide presents the comparative data from these analyses, offering researchers and drug development professionals a clear overview of the selectivity profile of this compound. The following sections detail the quantitative assessment of its inhibitory activity, the experimental protocols used for this evaluation, and a visual representation of the screening workflow.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against its primary target and a selection of other dehydrogenases was determined by measuring the half-maximal inhibitory concentration (IC50). The results, summarized in the table below, demonstrate a high degree of selectivity for its intended target.

Enzyme TargetGene SymbolIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target DEH-X 15 1x
Malate Dehydrogenase 1MDH1> 10,000> 667x
Malate Dehydrogenase 2MDH2> 10,000> 667x
Lactate Dehydrogenase ALDHA8,500567x
Lactate Dehydrogenase BLDHB9,200613x
Glutamate Dehydrogenase 1GLUD1> 10,000> 667x
Glucose-6-Phosphate DehydrogenaseG6PD> 10,000> 667x
17β-Hydroxysteroid Dehydrogenase 1HSD17B17,800520x

Experimental Protocols

Enzyme Inhibition Assay

The cross-reactivity of this compound was assessed using a standardized in vitro enzyme inhibition assay. The general protocol is outlined below:

  • Enzyme and Substrate Preparation : Recombinant human dehydrogenase enzymes were purified to >95% purity. Substrates and cofactors (e.g., NAD+/NADH, NADP+/NADPH) were prepared in the appropriate assay buffer.

  • Compound Dilution : this compound was serially diluted in DMSO to create a range of concentrations, typically from 100 µM down to 1 pM. A DMSO-only control was included to represent 0% inhibition.

  • Assay Reaction : For each dehydrogenase, the reaction was initiated by adding the specific substrate to a mixture containing the enzyme, the appropriate cofactor, and the diluted this compound or DMSO control.

  • Signal Detection : The reaction progress was monitored by measuring the change in absorbance or fluorescence corresponding to the conversion of the cofactor (e.g., the increase in absorbance at 340 nm for NADH production). Measurements were taken at regular intervals over a period of 60 minutes at 37°C.

  • Data Analysis : The rate of reaction was calculated for each concentration of this compound. The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic equation. All experiments were performed in triplicate.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for assessing the cross-reactivity of this compound and a simplified representation of a generic dehydrogenase-inhibitor interaction.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Dispense Compound/DMSO to Assay Plate A->D B Prepare Dehydrogenase Enzyme Panel E Add Enzyme to Plate B->E C Prepare Substrate & Cofactor Solutions F Initiate Reaction with Substrate/Cofactor C->F D->E E->F G Incubate and Monitor Kinetic Readout F->G H Calculate Reaction Rates G->H I Generate Dose-Response Curves H->I J Determine IC50 Values I->J K Selectivity Profile of this compound J->K Compare Selectivity

Caption: Workflow for assessing the cross-reactivity of this compound.

G cluster_pathway Enzyme-Inhibitor Interaction S Substrate E Dehydrogenase (Enzyme) S->E Binds P Product E->P Catalyzes Cofactor_out NADH E->Cofactor_out Releases Cofactor_in NAD+ Cofactor_in->E Binds I This compound (Inhibitor) I->E Binds & Inhibits

Caption: this compound mechanism of action on a dehydrogenase.

A Structural and Functional Comparison of AXKO-0046 and Other Allosteric Inhibitors of Lactate Dehydrogenase B

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the allosteric inhibition of Lactate Dehydrogenase B (LDHB), with a focus on the structural and kinetic comparison of AXKO-0046 and other notable inhibitors.

This guide provides an objective comparison of the performance of this compound, a pioneering selective allosteric inhibitor of Lactate Dehydrogenase B (LDHB), with other recently identified allosteric inhibitors, including the FDA-approved drugs tucatinib and capmatinib, and the natural flavonoids luteolin and quercetin. This comparison is supported by experimental data on their binding mechanisms, inhibitory potencies, and kinetic profiles. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction to Allosteric Inhibition of LDHB

Lactate Dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the interconversion of pyruvate and lactate. The LDHB isoform is particularly important in oxidative tissues and certain cancers, where it facilitates the utilization of lactate as a fuel source. Allosteric inhibition of LDHB offers a promising therapeutic strategy by targeting a site distinct from the active site, potentially leading to higher selectivity and novel mechanisms of action compared to traditional competitive inhibitors. This compound was the first highly selective allosteric inhibitor of LDHB to be identified, paving the way for the discovery of other compounds with similar mechanisms.

Structural Comparison of Allosteric Binding Sites

This compound and the other discussed allosteric inhibitors—tucatinib, capmatinib, luteolin, and quercetin—share a common binding region on the LDHB enzyme. X-ray crystallography studies of this compound in complex with LDHB (PDB ID: 7DBJ) have revealed a novel allosteric binding pocket located at the interface between two dimers of the LDHB tetramer.[1] This site is distinct from the active site where NADH and pyruvate bind. The binding of this compound to this allosteric site is uncompetitive, meaning it preferentially binds to the enzyme-substrate complex.[1][2]

Molecular docking studies have shown that tucatinib, capmatinib, luteolin, and quercetin also bind to this same allosteric pocket at the dimer interface.[3][4] This shared binding region suggests a common mechanism of action, where the binding of the inhibitor to the allosteric site stabilizes a conformation of the enzyme that is less catalytically active. The structural basis for the selectivity of these inhibitors for LDHB over the closely related LDHA isoform is attributed to subtle differences in the amino acid residues lining this allosteric pocket.[5]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and other allosteric LDHB inhibitors, providing a direct comparison of their potency and kinetic effects.

InhibitorChemical ClassMechanism of ActionIC50 / EC50 (LDHB)Kinetic Parameters (Effect on LDHB)Selectivity
This compound Indole derivativeUncompetitive42 nM[6][7][8]Decreases both Vmax and Km[8]Highly selective for LDHB over LDHA[8]
Tucatinib Kinase InhibitorUncompetitiveNot explicitly reported for LDHBDecreases both Vmax and Km[9]Primarily a HER2 inhibitor, also inhibits LDHB[4][10]
Capmatinib Kinase InhibitorUncompetitiveNot explicitly reported for LDHBDecreases both Vmax and Km[9]Primarily a c-Met inhibitor, also inhibits LDHB[4][11]
Luteolin FlavonoidUncompetitive32.20 µM[12]Decreases both Vmax and Km[12]Also inhibits LDHA[13]
Quercetin FlavonoidUncompetitive37.71 µM[12]Decreases both Vmax and Km[12]Also inhibits LDHA[13]

Experimental Protocols

LDHB Enzyme Activity and Inhibition Assay (Spectrophotometric Method)

This protocol describes a standard method for measuring LDHB activity and assessing the inhibitory potential of compounds by monitoring the change in NADH concentration.

Materials:

  • Recombinant human LDHB enzyme

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • EDTA (2 mM)

  • L-Lactic acid (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+) (cofactor)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human LDHB in potassium phosphate buffer with EDTA.

    • Prepare stock solutions of L-lactic acid and NAD+ in the assay buffer.

    • Prepare serial dilutions of the inhibitor compound in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Inhibitor solution (or vehicle control)

      • LDHB enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add the NAD+ and L-lactic acid solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm at time zero.

    • Continue to measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the rate of NADH production.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., L-lactic acid) while keeping the other (NAD+) and the inhibitor at fixed concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Km and Vmax.[9][14]

Signaling Pathways and Experimental Workflows

LDHB in Cancer Metabolism: The Warburg Effect and Metabolic Symbiosis

LDHB plays a crucial role in the metabolic reprogramming of cancer cells. In what is known as "metabolic symbiosis," lactate produced by glycolytic cancer cells can be taken up by oxidative cancer cells and converted back to pyruvate by LDHB to fuel the TCA cycle and oxidative phosphorylation.[5][15][16] Inhibition of LDHB can disrupt this symbiosis and starve the oxidative cancer cells of their energy source.

metabolic_symbiosis cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate1 Pyruvate Glucose->Pyruvate1 Glycolysis LDHA LDHA Pyruvate1->LDHA Lactate1 Lactate Lactate2 Lactate Lactate1->Lactate2 MCT4/MCT1 LDHA->Lactate1 LDHB LDHB Lactate2->LDHB Pyruvate2 Pyruvate TCA TCA Cycle & OXPHOS Pyruvate2->TCA LDHB->Pyruvate2 Inhibitor Allosteric Inhibitors (this compound, etc.) Inhibitor->LDHB Inhibition

Caption: Metabolic symbiosis between glycolytic and oxidative cancer cells.

LDHB and Autophagy

Recent studies have implicated LDHB in the regulation of autophagy, a cellular process of self-digestion that is critical for cancer cell survival.[3][17][18][19] LDHB-mediated conversion of lactate to pyruvate generates protons (H+) that contribute to lysosomal acidification, a key step in the autophagic process. Inhibition of LDHB can therefore impair autophagy and lead to cancer cell death.

ldhb_autophagy cluster_sirt5 Regulation Lactate Lactate LDHB LDHB Lactate->LDHB Pyruvate Pyruvate LDHB->Pyruvate Protons H+ LDHB->Protons Lysosome Lysosome Protons->Lysosome Acidification Autophagy Autophagy Lysosome->Autophagy Activation Cell_Survival Cancer Cell Survival Autophagy->Cell_Survival Promotes SIRT5 SIRT5 SIRT5->LDHB Deacetylation (Activation) Inhibitor Allosteric Inhibitors (this compound, etc.) Inhibitor->LDHB Inhibition inhibitor_workflow Screening High-Throughput Screening (e.g., Biochemical or Cell-based Assays) Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Kinetic_Studies Enzyme Kinetic Studies (Mechanism of Inhibition) Dose_Response->Kinetic_Studies Selectivity Selectivity Profiling (vs. LDHA) Kinetic_Studies->Selectivity Structural_Studies Structural Biology (X-ray Crystallography / Docking) Selectivity->Structural_Studies Cellular_Assays Cellular Assays (Metabolism, Autophagy, Viability) Structural_Studies->Cellular_Assays Lead_Opt Lead Optimization Cellular_Assays->Lead_Opt

References

A Comparative Analysis of Lactate Dehydrogenase Inhibitors: AXKO-0046 and GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and metabolic diseases, the inhibition of lactate dehydrogenase (LDH) presents a promising therapeutic strategy. This enzyme, pivotal in anaerobic glycolysis, exists in various isoforms, with LDHA and LDHB being the most studied in cancer metabolism. This guide provides a detailed comparative analysis of two prominent LDH inhibitors, AXKO-0046 and GNE-140, summarizing their biochemical properties, mechanisms of action, and cellular effects to aid researchers in selecting the appropriate tool for their studies.

Biochemical and Cellular Activity: A Head-to-Head Comparison

This compound has emerged as the first highly selective inhibitor of human lactate dehydrogenase B (LDHB)[1][2][3]. In contrast, GNE-140 is a potent pan-inhibitor, targeting both LDHA and LDHB with high affinity[4][5][6][7][8]. The key quantitative differences in their activity are summarized in the table below.

ParameterThis compoundGNE-140
Target(s) Selective LDHBLDHA and LDHB
IC₅₀/EC₅₀ 42 nM (EC₅₀ for LDHB)[1][3][9]3 nM (IC₅₀ for LDHA), 5 nM (IC₅₀ for LDHB)[2][4][5][6][7]
Mechanism of Action Allosteric, Uncompetitive[1][2][10][11]Active-site directed[7]
Cellular Effects Used to probe LDHB-specific roles[2][11]Reduces lactate production, inhibits proliferation of various cancer cell lines[4][5][6]
In Vivo Activity Data not available in search resultsOrally bioavailable in mice, but with rapid clearance[6][7][8]

Mechanism of Action: Distinct Modes of Inhibition

The most striking difference between this compound and GNE-140 lies in their mechanism of inhibition. GNE-140 functions as an active-site inhibitor, directly competing with the enzyme's natural substrates[7]. Conversely, this compound is a novel allosteric inhibitor that binds to a site distinct from the catalytic pocket[1][3][10][9][11][12].

This compound: An Uncompetitive, Allosteric Inhibitor of LDHB

This compound exhibits an uncompetitive mode of inhibition with respect to both the substrate (pyruvate) and the cofactor (NADH)[1][2][10]. This means it preferentially binds to the enzyme-substrate complex, a mechanism that can be particularly effective in environments with high substrate concentrations, as is often the case in glycolytically active cancer cells[1]. X-ray crystallography has revealed that this compound binds to a novel allosteric pocket at the interface of the LDHB tetramer, a site not present in LDHA, which accounts for its high selectivity[1][11].

AXKO_0046_Mechanism LDHB LDHB (Free) LDHB_NADH_Pyr LDHB-NADH-Pyruvate Complex Lactate_NAD Lactate + NAD+ LDHB_NADH_Pyr->Lactate_NAD Catalysis Inactive_Complex LDHB-NADH-Pyruvate-AXKO-0046 (Inactive Complex) AXKO This compound AXKO->LDHB_NADH_Pyr Binds (Uncompetitive) NADH_Pyr NADH + Pyruvate NADH_Pyr->LDHB Binds

GNE-140: A Potent, Active-Site Directed LDH Inhibitor

GNE-140 acts as a potent inhibitor of both LDHA and LDHB by directly targeting the enzyme's active site[7]. This direct competition with substrate and cofactor leads to a rapid reduction in lactate production in cancer cells[5][7][8]. Its potent, dual-isoform activity makes it a valuable tool for studying the broader consequences of LDH inhibition in cancer models that rely on either LDHA or LDHB.

GNE_140_Mechanism LDH LDH (Free) Lactate_NAD Lactate + NAD+ LDH->Lactate_NAD Catalysis Inactive_Complex LDH-GNE-140 (Inactive Complex) GNE GNE-140 GNE->LDH Binds (Competitive) NADH_Pyr NADH + Pyruvate NADH_Pyr->LDH Binds

Experimental Protocols

Detailed experimental protocols for the characterization of these inhibitors are extensive. Below is a summary of the key methodologies cited in the literature.

Enzyme Inhibition Assay (this compound): A high-throughput mass spectrometry (RF-MS) system was used to monitor the conversion of NADH to NAD+ by purified human LDHB. The reaction was initiated by adding the enzyme to a mixture of NADH, pyruvate, and the test compound (this compound). The reaction was quenched, and the levels of NADH and NAD+ were quantified by mass spectrometry to determine the inhibitory activity[1][3][10][9].

AXKO_0046_Assay start Start prepare Prepare reaction mix: - LDHB enzyme - NADH - Pyruvate - this compound (test compound) start->prepare incubate Incubate at controlled temperature prepare->incubate quench Quench reaction incubate->quench analyze Analyze NADH and NAD+ levels by RapidFire-Mass Spectrometry (RF-MS) quench->analyze calculate Calculate EC₅₀ analyze->calculate end End calculate->end

Cell Viability and Proliferation Assay (GNE-140): Cancer cell lines were seeded in 384-well plates and treated with various concentrations of GNE-140. After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability assay, which measures ATP levels as an indicator of metabolically active cells. The IC₅₀ values were then calculated using a four-parameter logistic curve fit[4].

GNE_140_Assay start Start seed Seed cancer cells in 384-well plates start->seed treat Treat cells with GNE-140 (dose titration) seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end

Conclusion and Recommendations for Researchers

The choice between this compound and GNE-140 should be guided by the specific research question.

  • This compound is the ideal tool for dissecting the specific roles of LDHB in cellular metabolism and disease. Its high selectivity and unique uncompetitive mechanism make it invaluable for validating LDHB as a therapeutic target and for studying the consequences of its inhibition without confounding effects from LDHA blockade.

  • GNE-140 is a powerful probe for investigating the broader effects of inhibiting the lactate dehydrogenase pathway as a whole. Its high potency against both LDHA and LDHB makes it suitable for studies in cancer models where either or both isoforms are critical for the Warburg effect and for assessing the overall therapeutic potential of LDH inhibition.

Researchers should carefully consider the LDH isoform expression and metabolic phenotype of their model system when selecting an inhibitor to ensure the most relevant and interpretable results.

References

A Comparative Guide to the Efficacy of AXKO-0046 and LDHA Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AXKO-0046, a selective Lactate Dehydrogenase B (LDHB) inhibitor, and the broader class of Lactate Dehydrogenase A (LDHA) inhibitors in the context of cancer cell metabolism and viability. This document synthesizes available experimental data to highlight the distinct mechanisms of action and therapeutic potential of targeting these two key metabolic enzymes.

Introduction: Targeting Glycolysis in Cancer

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation. Lactate dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the interconversion of pyruvate and lactate. The two major isoforms, LDHA and LDHB, play distinct roles. LDHA primarily converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic rates.[1] Its inhibition is a strategy to induce metabolic stress and cell death in glycolytically dependent cancer cells.[2][3] LDHB, on the other hand, is often associated with lactate utilization, converting lactate back to pyruvate to fuel the TCA cycle in oxidative cancer cells.[1] this compound is the first highly selective inhibitor of LDHB, offering a novel approach to target cancer metabolism.[1] This guide compares the efficacy of this compound with that of established LDHA inhibitors.

Mechanism of Action: A Tale of Two Isoforms and Inhibition Strategies

This compound and LDHA inhibitors employ fundamentally different mechanisms of action, stemming from their distinct molecular targets and binding modes.

This compound is a selective, uncompetitive inhibitor of LDHB.[1] It binds to a novel allosteric site on the LDHB tetramer, away from the catalytic active site.[1][4] This uncompetitive mechanism means that this compound binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of both NADH and pyruvate.[1][4]

LDHA inhibitors , such as FX11, are typically competitive inhibitors that bind to the active site of the LDHA enzyme, competing with the natural substrate, pyruvate, and the cofactor, NADH.[5] Other inhibitors, like oxamate, are structural analogs of pyruvate and also act as competitive inhibitors of both LDHA and LDHB.[6]

cluster_0 This compound (LDHB Inhibitor) cluster_1 Competitive LDHA Inhibitor LDHB LDHB Enzyme ES_Complex_B LDHB-Substrate Complex LDHB->ES_Complex_B Forms Substrate_B Pyruvate/NADH Substrate_B->LDHB AXKO0046 This compound ES_Complex_B->AXKO0046 Binds to Inhibited_Complex_B LDHB-Substrate-AXKO-0046 (Inactive Complex) ES_Complex_B->Inhibited_Complex_B AXKO0046->Inhibited_Complex_B Forms LDHA LDHA Enzyme Inhibited_Complex_A LDHA-Inhibitor (Inactive Complex) LDHA->Inhibited_Complex_A ES_Complex_A LDHA-Substrate Complex LDHA->ES_Complex_A Substrate_A Pyruvate/NADH Substrate_A->LDHA Binds to Active Site LDHA_Inhibitor LDHA Inhibitor LDHA_Inhibitor->LDHA Competes for Active Site LDHA_Inhibitor->Inhibited_Complex_A start Seed cells in a 96-well plate incubate1 Incubate and allow cells to adhere start->incubate1 treat Treat cells with Inhibitor/Vehicle incubate1->treat incubate2 Incubate for defined period treat->incubate2 transfer Transfer supernatant to a new plate incubate2->transfer add_reagent Add LDH assay reagent transfer->add_reagent incubate3 Incubate in the dark at RT add_reagent->incubate3 measure Measure absorbance (e.g., 490 nm) incubate3->measure end Calculate % cytotoxicity measure->end start Treat cells with Inhibitor/Vehicle harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify cell populations (viable, apoptotic, necrotic) analyze->end

References

Validating the Uncompetitive Inhibition of AXKO-0046: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AXKO-0046, a selective inhibitor of human lactate dehydrogenase B (LDHB), against other known LDH inhibitors. Experimental data and detailed protocols are presented to validate its uncompetitive mechanism of action, offering a valuable resource for researchers in cancer metabolism and drug discovery.

Introduction to this compound

This compound is a first-in-class, highly selective small molecule inhibitor of LDHB, an enzyme crucial for the conversion of pyruvate to lactate.[1][2] Unlike many other lactate dehydrogenase inhibitors that target the active site, this compound exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate.[3] This indole derivative binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, a site unique to this isoform.[3][4] This unique mechanism suggests that its inhibitory potency may be enhanced in the high NADH and pyruvate environments often found in cancer cells.[3]

Comparative Performance of LDH Inhibitors

The following table summarizes the key quantitative data for this compound and other lactate dehydrogenase inhibitors, providing a clear comparison of their potency and selectivity.

CompoundTarget(s)Inhibition MechanismEC50 / IC50 / KiSelectivity
This compound LDHB Uncompetitive EC50: 42 nM [1][5][6]>100-fold selective over LDHA [3]
GSK2837808ALDHACompetitiveIC50: 2.6 nM (hLDHA), 43 nM (hLDHB)LDHA selective
Oxamic acidLDHA & LDHBCompetitive (pyruvate analog)-Non-selective[2]
FX-11LDHACompetitiveKi: 8 µMLDHA selective
(R)-GNE-140LDHA & LDHBCompetitiveIC50: 3 nM (LDHA), 5 nM (LDHB)Potent dual inhibitor
GalloflavinLDHA & LDHBCompetitiveKi: 5.46 µM (LDH-A), 15.06 µM (LDH-B)-

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the uncompetitive inhibition of this compound.

Enzyme Inhibition Assay (High-Throughput Mass Spectrometry)

This protocol was employed for the primary screening and identification of this compound.[4]

Objective: To determine the inhibitory activity of compounds against LDHB by measuring the conversion of NADH to NAD+.

Materials:

  • Recombinant human LDHB enzyme

  • NADH

  • Pyruvate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (including this compound) dissolved in DMSO

  • Mass spectrometer capable of detecting NADH and NAD+

Procedure:

  • Prepare a reaction mixture containing LDHB enzyme, NADH, and pyruvate in the assay buffer.

  • Add the test compound (or DMSO as a control) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Analyze the reaction mixture using mass spectrometry to quantify the amounts of NADH and NAD+.

  • Calculate the percent inhibition of LDHB activity for each compound concentration.

  • Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Kinetic Analysis (Lineweaver-Burk Plots)

This experiment is fundamental to elucidating the mechanism of inhibition.[2][4]

Objective: To determine the mode of inhibition of this compound with respect to both NADH and pyruvate.

Materials:

  • Recombinant human LDHB enzyme

  • Varying concentrations of NADH

  • Varying concentrations of pyruvate

  • Fixed concentrations of this compound

  • Spectrophotometer to measure the decrease in absorbance at 340 nm (due to NADH oxidation)

Procedure:

  • Varying NADH concentration:

    • Set up a series of reactions with a fixed, saturating concentration of pyruvate and varying concentrations of NADH.

    • For each NADH concentration, measure the initial reaction velocity (rate of NADH consumption) in the absence and presence of different fixed concentrations of this compound.

  • Varying pyruvate concentration:

    • Set up a series of reactions with a fixed, saturating concentration of NADH and varying concentrations of pyruvate.

    • For each pyruvate concentration, measure the initial reaction velocity in the absence and presence of different fixed concentrations of this compound.

  • Data Analysis:

    • For both sets of experiments, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate Lineweaver-Burk plots.

    • An uncompetitive inhibitor will produce a series of parallel lines, indicating that both Vmax and Km decrease proportionally.

X-ray Crystallography

Structural analysis provides definitive evidence of the inhibitor's binding site.[3][4]

Objective: To determine the three-dimensional structure of the LDHB-AXKO-0046 complex.

Materials:

  • Purified recombinant human LDHB protein

  • This compound

  • NADH

  • Oxamate (a pyruvate analog to stabilize the complex)

  • Crystallization reagents and equipment

  • X-ray diffraction source and detector

Procedure:

  • Co-crystallize the LDHB protein with NADH, oxamate, and this compound.

  • Mount the resulting crystals and collect X-ray diffraction data.

  • Process the diffraction data and solve the crystal structure.

  • Analyze the electron density map to determine the precise binding location of this compound on the LDHB tetramer.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the validation of this compound's uncompetitive inhibition.

Uncompetitive_Inhibition_Mechanism E LDHB (E) ES LDHB-Substrate (ES) (NADH, Pyruvate) ESI LDHB-Substrate-Inhibitor (ESI) (this compound) P Products (Lactate, NAD+) ES->P Catalysis S Substrates (NADH, Pyruvate) S->E I Inhibitor (this compound) I->ES Binds to allosteric site

Caption: Uncompetitive inhibition of LDHB by this compound.

Experimental_Workflow cluster_screening Discovery Phase cluster_validation Validation Phase HTS High-Throughput Screening (Mass Spectrometry) Hit_ID Hit Identification (this compound) HTS->Hit_ID Enzyme_Kinetics Enzyme Kinetics (Lineweaver-Burk) Hit_ID->Enzyme_Kinetics Kinetic Analysis Structural_Bio Structural Biology (X-ray Crystallography) Hit_ID->Structural_Bio Structural Analysis Mechanism_Confirm Mechanism Confirmation (Uncompetitive, Allosteric) Enzyme_Kinetics->Mechanism_Confirm Structural_Bio->Mechanism_Confirm

Caption: Workflow for validating this compound's mechanism.

Signaling_Pathway_Comparison cluster_glycolysis Glycolysis cluster_lactate_conversion Lactate Conversion cluster_inhibitors Inhibitor Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA LDHB LDHB AXKO_0046 This compound (Uncompetitive) AXKO_0046->LDHB Inhibits Comp_Inhib Competitive Inhibitors (e.g., GSK2837808A, Oxamate) Comp_Inhib->LDHA Inhibits Comp_Inhib->LDHB Inhibits (if non-selective)

References

AXKO-0046 in Combination with Metabolic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selective Lactate Dehydrogenase B (LDHB) inhibitor, AXKO-0046, and its potential for synergistic anti-cancer effects when combined with other metabolic inhibitors. Due to the limited availability of published data on this compound in direct combination with other metabolic inhibitors, this guide utilizes data from studies on other LDH inhibitors as a proxy to illustrate the principles and potential outcomes of such combination strategies. The primary example detailed below explores the combination of an LDH inhibitor with an inhibitor of the tricarboxylic acid (TCA) cycle.

Introduction to this compound and Metabolic Reprogramming in Cancer

Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation and survival. One key feature is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. Lactate dehydrogenase (LDH) is a critical enzyme in this process, interconverting pyruvate and lactate. The LDHB isoenzyme, in particular, is crucial for cancer cells that rely on lactate oxidation to fuel mitochondrial metabolism.[1][2]

This compound is a first-in-class, highly selective, and potent uncompetitive inhibitor of human LDHB, with an EC50 of 42 nM.[3] It binds to a novel allosteric site on the LDHB tetramer, distinct from the active site.[1][4] By inhibiting LDHB, this compound is expected to disrupt the metabolic flexibility of cancer cells, making them more vulnerable to other therapeutic interventions, particularly those that also target cellular metabolism.

Combination Therapy: Targeting Multiple Nodes of Cancer Metabolism

A promising strategy in cancer therapy is the simultaneous inhibition of multiple metabolic pathways to induce synthetic lethality. This approach aims to overcome the metabolic plasticity that allows cancer cells to adapt to the inhibition of a single pathway. This guide examines the synergistic potential of inhibiting lactate metabolism with LDHB inhibitors in combination with agents that target other key metabolic nodes, such as the TCA cycle.

Quantitative Data Summary

The following tables summarize in vitro data from a study on the combination of a lactate dehydrogenase inhibitor (galloflavin) and a TCA cycle inhibitor (CPI-613) in pancreatic cancer cell lines.[5][6] This combination serves as a model for the potential synergistic effects of combining this compound with other metabolic inhibitors.

Table 1: Effect of LDH and TCA Cycle Inhibition on Pancreatic Cancer Cell Proliferation

Treatment GroupCell LineConcentration% Proliferation Inhibition (Mean ± SD)
Control (DMSO) 6606PDA (murine)-0 ± 5
CPI-613 (TCA inhibitor) 6606PDA (murine)100 µM40 ± 8
Galloflavin (LDH inhibitor) 6606PDA (murine)10 µM15 ± 6
CPI-613 + Galloflavin 6606PDA (murine)100 µM + 10 µM75 ± 10

Table 2: Induction of Cell Death by Combined LDH and TCA Cycle Inhibition

Treatment GroupCell LineConcentration% Cell Death (Median, IQR)
Control (DMSO) 6606PDA (murine)-7.3 (5.0–9.3)
CPI-613 (TCA inhibitor) 6606PDA (murine)100 µM25.7 (16.0–36.7)
Galloflavin (LDH inhibitor) 6606PDA (murine)10 µM9.0 (6.0–11.3)
CPI-613 + Galloflavin 6606PDA (murine)100 µM + 10 µM45.0 (35.0–61.7)

Data is sourced from a study by Kumstel et al. (2022) investigating the combination of CPI-613 and galloflavin.[6] These results suggest a significant synergistic effect in reducing cell proliferation and inducing cell death when both the TCA cycle and lactate dehydrogenase are inhibited.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., 6606PDA) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with the individual inhibitors (e.g., this compound, CPI-613) and their combinations at various concentrations. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Death Analysis (Apoptosis Assay)

This protocol describes the detection of apoptosis through the analysis of caspase-3 and PARP cleavage by Western blot.

  • Protein Extraction: Following treatment with the inhibitors, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Metabolic Flux Analysis (Seahorse XF Assay)

This protocol allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

  • Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator for 1 hour.

  • Compound Injection: Load the inhibitor compounds (e.g., this compound, other metabolic inhibitors) into the injection ports of the sensor cartridge.

  • Seahorse Analysis: Place the cell plate in the Seahorse XFe96 analyzer and run a pre-programmed assay protocol to measure basal OCR and ECAR, followed by measurements after the sequential injection of the compounds of interest and other modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Data Normalization and Analysis: Normalize the OCR and ECAR data to the cell number or protein content in each well.

Visualizations

Signaling Pathway Diagram

Metabolic_Inhibitor_Combination cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS cluster_lactate_shuttle Lactate Shuttle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA Lactate_In Lactate (in) Lactate->Lactate_In MCT AcetylCoA Acetyl-CoA Pyruvate_TCA->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP_TCA ATP OXPHOS->ATP_TCA Pyruvate_LDHB Pyruvate Lactate_In->Pyruvate_LDHB LDHB Pyruvate_LDHB->Pyruvate_TCA AXKO_0046 This compound AXKO_0046->Pyruvate_LDHB TCA_Inhibitor TCA Cycle Inhibitor (e.g., CPI-613) TCA_Inhibitor->TCA_Cycle

Caption: Combined inhibition of lactate oxidation and the TCA cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis start Seed Cancer Cells (96-well plate) treatment Treat with: - this compound alone - Inhibitor B alone - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability metabolism Metabolic Flux Analysis (Seahorse) treatment->metabolism protein Protein Analysis (Western Blot) treatment->protein data_analysis Data Analysis: - IC50 Calculation - Synergy (CI) viability->data_analysis metabolism->data_analysis protein->data_analysis

Caption: Workflow for in vitro combination studies.

Conclusion

The selective inhibition of LDHB by this compound presents a compelling therapeutic strategy for cancers reliant on lactate metabolism. While direct experimental data for this compound in combination with other metabolic inhibitors is still emerging, the rationale for such combinations is strong. As demonstrated by proxy data, dual targeting of lactate oxidation and other central metabolic pathways, such as the TCA cycle, can lead to synergistic anti-cancer effects. Further research is warranted to explore the full potential of this compound in combination therapies and to identify optimal partner inhibitors for various cancer types. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

Safety Operating Guide

Navigating the Disposal of AXKO-0046: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the selective LDHB inhibitor, AXKO-0046, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an indole derivative and a bioactive small molecule necessitates that it be handled as a potentially hazardous chemical. The following procedures are based on established guidelines for the disposal of laboratory chemical waste and are designed to provide a clear, step-by-step approach to the safe management of this compound waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for this compound, a cautious approach is mandatory. All handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn at all times.
Hand Protection Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use.
Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.

II. Proper Disposal Protocol for this compound

The primary and most critical principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash.[1][2] All waste containing this compound must be collected and managed as hazardous chemical waste through a licensed disposal company.[3]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • This compound is a non-halogenated organic compound. All waste containing this compound, including pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container labeled "Non-Halogenated Organic Waste."[1]

    • It is crucial to prevent the mixing of incompatible waste types. Do not mix this compound waste with acids, bases, oxidizers, or halogenated organic waste.[4]

  • Waste Container Management:

    • Use a container that is compatible with organic chemicals and can be securely sealed.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, which should have secondary containment to control any potential leaks.[1][5]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste in the "Non-Halogenated Organic Waste" container.[5]

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to schedule a pickup for the full waste container.

    • Incineration at a licensed facility is the preferred method for the ultimate destruction of this type of chemical waste.[3]

III. Spill Management Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad). Once the liquid is absorbed, collect the material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AXKO_0046_Disposal_Workflow start Generation of This compound Waste assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess segregate Segregate into 'Non-Halogenated Organic Waste' Container assess->segregate spill Spill Occurs assess->spill Potential Event label_container Label Container Correctly: 'Hazardous Waste', 'this compound', Date segregate->label_container store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store dispose Contact EHS for Pickup and Disposal by Licensed Contractor store->dispose spill_procedure Follow Spill Management Procedures spill->spill_procedure spill_procedure->segregate Collect Spill Debris

References

Standard Operating Procedure: Handling and Disposal of AXKO-0046

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for handling potent, non-volatile, small-molecule compounds in a laboratory setting. As no specific public data is available for "AXKO-0046," this document should be considered a template. It is imperative to consult the compound-specific Safety Data Sheet (SDS) once available and to perform a risk assessment for your specific experimental procedures.

This document provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Table 1: Minimum Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Gloves Double-gloving with nitrile gloves (e.g., ASTM D6319)Prevents skin contact. The outer glove is removed immediately after handling the compound.
Eye Protection Safety glasses with side shields (ANSI Z87.1 certified) or chemical splash gogglesProtects eyes from splashes and airborne particles.
Lab Coat Full-length, long-sleeved lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fit-tested N95 respirator may be necessary for weighing or other procedures that could generate aerosols outside of a fume hood.

Handling Procedures

Adherence to a strict operational workflow is crucial for safe handling. The following section details the step-by-step procedures for receiving, storing, weighing, and using this compound.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify: Confirm that the container is clearly labeled with the compound name, lot number, and relevant hazard symbols.

  • Log: Record the receipt of the compound in the laboratory chemical inventory system.

  • Store: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. The storage temperature should be in accordance with the manufacturer's recommendations.

All handling of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Prepare Workspace: Before starting, decontaminate the work surface within the fume hood.

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Weigh Compound:

    • Tare a clean, tared weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Close the primary container immediately after weighing.

  • Prepare Solution:

    • Add the appropriate solvent to the weighing vessel containing this compound.

    • Ensure the compound is fully dissolved before removing the solution from the fume hood.

  • Label: Clearly label the container with the solution's name, concentration, date, and your initials.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous liquid waste container.

  • Disposal Request: Once the waste container is full, submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the general workflow for handling this compound and the logical process for selecting appropriate PPE.

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Log in Inventory B->C D Store Appropriately C->D E Don PPE D->E Begin Experiment F Prepare Workspace E->F G Weigh Solid F->G H Prepare Solution G->H I Label Solution H->I J Segregate Contaminated Waste I->J End of Experiment K Collect Liquid Waste J->K L Request EHS Pickup K->L A Start: Handling this compound B Generating Aerosols? A->B C Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat B->C No D Enhanced PPE: - Add Fit-Tested N95 Respirator B->D Yes E Risk of Splash? C->E D->E F Use Safety Glasses E->F No G Use Chemical Splash Goggles E->G Yes

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.